Procaine glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
47593-05-5 |
|---|---|
Molecular Formula |
C19H30N2O7 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C19H30N2O7/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
LIVMDPJVEVUASE-UYTYNIKBSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Procaine Glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of procaine glucoside, a glycodrug derived from the local anesthetic procaine. Glycosylation of pharmacologically active molecules like procaine is a promising strategy in drug discovery to enhance pharmacokinetic properties, improve target specificity, and reduce toxicity. This document outlines a known synthetic pathway, proposes detailed experimental protocols, and discusses relevant characterization techniques.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of an imine followed by a reduction step.[1] A specific example is the synthesis of a 6-N-galactosyl derivative of procaine.[1]
Synthetic Route
The synthetic route involves the reaction of a protected and oxidized galactose derivative with procaine to form a Schiff base (imine), which is subsequently reduced to yield the stable this compound derivative.[1] The overall reported yield for the procaine-galactosyl derivative is 52%.[1]
Caption: Synthetic workflow for this compound.
Quantitative Data
The following table summarizes the reported yield for the synthesis of the 6-N-galactosyl derivative of procaine.
| Product | Overall Yield (%) | Reference |
| 6-N-galactosyl procaine derivative | 52 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, based on reported procedures and standard analytical techniques.
Synthesis of 6-N-galactosyl Procaine Derivative
This protocol is based on the reported synthesis of a procaine glycodrug from a D-galactose derivative.[1]
Step 1: Oxidation of the Protected Galactose
-
Prepare the starting material, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Perform an oxidation reaction (e.g., using DMSO/DCC) to obtain the corresponding galactosyl aldehyde (1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose).[1]
Step 2: Imine Formation
-
Dissolve the galactosyl aldehyde and an equimolar amount of procaine in dichloromethane.[1]
-
Add molecular sieves (4 Å) to the reaction mixture to remove water.[1]
-
Stir the reaction mixture at reflux for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the molecular sieves and concentrate under reduced pressure to obtain the crude imine intermediate.[1]
Step 3: Reduction of the Imine
-
Dissolve the crude imine in isopropanol.[1]
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the solution while stirring.[1]
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting procaine-galactosyl derivative using column chromatography.
Characterization of this compound
2.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., Kromosil ODS C18).[2]
Mobile Phase:
-
A mixture of a buffered aqueous phase (e.g., 30 mM potassium dihydrogen phosphate, pH adjusted to 4.9) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 63:37, v/v).[2]
Method:
-
Prepare standard solutions of this compound in the mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength based on the chromophore of procaine (e.g., 290 nm).[2]
-
Inject the sample and standards into the HPLC system.
-
Analyze the resulting chromatograms for retention time and peak area to determine purity and quantify the compound.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.[1]
Instrumentation:
-
NMR spectrometer (e.g., 200 MHz or higher).[3]
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., D2O, CDCl3).
Experiments:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include those from the procaine moiety (aromatic protons, methylene groups) and the sugar moiety (anomeric proton, other sugar protons).
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the structure of the glycoside and the point of attachment of the sugar to the procaine molecule.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Method:
-
Dissolve the sample in a suitable solvent.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) to obtain fragmentation data, which can help confirm the structure by showing the loss of the sugar moiety or fragments from the procaine structure.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of synthesized this compound.
Caption: Characterization workflow for this compound.
Conclusion
This guide provides a foundational understanding of the synthesis and characterization of this compound. The described synthetic method offers a viable route to this novel glycodrug. The proposed analytical protocols for HPLC, NMR, and mass spectrometry are crucial for ensuring the purity, identity, and structural integrity of the synthesized compound. Further research into the pharmacological properties of this compound is warranted to explore its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0014859) [hmdb.ca]
Enzymatic Synthesis of Procaine Glucoside: A Technical Guide
Abstract
Procaine, a widely used local anesthetic, possesses physicochemical properties that can be enhanced through glycosylation. The addition of a glucose moiety to form procaine glucoside can potentially improve its solubility, stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of a proposed enzymatic approach for the synthesis of this compound. While chemical synthesis methods exist, enzymatic synthesis offers advantages in terms of regioselectivity, milder reaction conditions, and reduced environmental impact. This document outlines a hypothetical experimental protocol leveraging the transglycosylation activity of cyclodextrin glucanotransferase (CGTase), a well-characterized enzyme in glycoside synthesis.[1][2] Detailed methodologies for the synthesis, purification, and analysis of this compound are presented, accompanied by structured data tables and visual diagrams to facilitate comprehension and application by researchers in drug development and biocatalysis.
Introduction to Enzymatic Glycosylation
Glycosylation, the enzymatic process of attaching glycans to other molecules, can significantly alter the properties of therapeutic agents.[1] Enzymatic synthesis of glycosides is often preferred over chemical methods due to its high selectivity and avoidance of harsh reaction conditions.[1] Glycoside hydrolases and glycosyltransferases are the primary classes of enzymes employed for this purpose. Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are particularly noteworthy for their ability to catalyze transglycosylation reactions, making them ideal candidates for the synthesis of small molecule glycosides.[1][3]
CGTases are bacterial enzymes that belong to the glycoside hydrolase family 13.[3] They catalyze several reactions, including cyclization, coupling, and disproportionation, all of which involve the transfer of glucose units from a donor substrate to an acceptor molecule.[3] In the context of this compound synthesis, procaine would serve as the acceptor molecule, and a suitable glucosyl donor, such as starch or cyclodextrins, would be utilized.
Proposed Signaling Pathway: Enzymatic Transglycosylation of Procaine
The enzymatic synthesis of this compound by CGTase is proposed to occur via a transglycosylation mechanism. In this pathway, the CGTase first cleaves a glucose unit from a donor substrate (e.g., starch) to form a covalent glycosyl-enzyme intermediate. Subsequently, this intermediate is transferred to the procaine molecule, which acts as the acceptor, resulting in the formation of this compound.
Experimental Protocols
This section details the proposed experimental methodologies for the enzymatic synthesis, purification, and analysis of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Procaine Hydrochloride | Sigma-Aldrich | ≥99% |
| Cyclodextrin Glucanotransferase (CGTase) from Bacillus macerans | Sigma-Aldrich | ≥500 U/mg |
| Soluble Starch | Thermo Fisher Scientific | ACS Grade |
| Sodium Phosphate Buffer | VWR | pH 7.0 |
| Acetonitrile | Honeywell | HPLC Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ≥99% |
| Deionized Water | Millipore | Type I |
Table 1: List of Materials and Reagents
Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation:
-
Dissolve soluble starch (glucosyl donor) in 100 mM sodium phosphate buffer (pH 7.0) to a final concentration of 10% (w/v) by heating at 80°C with continuous stirring until the solution is clear.
-
Cool the starch solution to the reaction temperature of 40°C.
-
Dissolve procaine hydrochloride in the starch solution to a final concentration of 50 mM.
-
-
Enzyme Addition and Incubation:
-
Add CGTase to the reaction mixture to a final concentration of 10 U/mL.
-
Incubate the reaction mixture at 40°C with gentle agitation (150 rpm) for 24 hours.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme and any insoluble material.
-
Collect the supernatant for purification and analysis.
-
Purification of this compound
Purification of the synthesized this compound can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Filter the supernatant from the terminated reaction through a 0.22 µm syringe filter.
-
HPLC System: Utilize a preparative HPLC system equipped with a C18 column.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 5 mL/min.
-
Detection: UV absorbance at 290 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Analysis of this compound
The purity and identity of the synthesized this compound can be confirmed by analytical RP-HPLC and mass spectrometry.
-
Analytical RP-HPLC:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase and Gradient: As described for preparative HPLC, but with a flow rate of 1 mL/min.
-
Analysis: Inject the purified sample and compare its retention time to that of a procaine standard. The appearance of a new, more polar peak is indicative of glycosylation.
-
-
Mass Spectrometry (MS):
-
Couple the analytical HPLC system to a mass spectrometer (e.g., ESI-MS).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the purified product to confirm the addition of a glucose moiety (162.14 g/mol ) to the procaine molecule (236.31 g/mol ).
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the proposed enzymatic synthesis of this compound.
| Parameter | Value | Unit |
| Procaine Concentration | 50 | mM |
| Starch Concentration | 10 | % (w/v) |
| CGTase Concentration | 10 | U/mL |
| Reaction Temperature | 40 | °C |
| Reaction pH | 7.0 | |
| Incubation Time | 24 | hours |
Table 2: Optimized Reaction Conditions
| Analytical Parameter | Description |
| HPLC Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Detection Wavelength | 290 nm |
| Expected Retention Time Shift | This compound will have a shorter retention time than procaine due to increased polarity. |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ for Procaine: 237.16. Expected [M+H]⁺ for this compound: 399.30. |
Table 3: Analytical Parameters for Product Characterization
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.
Logical Relationship of Components
This diagram shows the logical relationship between the key components of the enzymatic reaction.
Conclusion
This technical guide outlines a feasible and efficient enzymatic route for the synthesis of this compound using cyclodextrin glucanotransferase. The proposed methodologies for synthesis, purification, and analysis are based on established principles of biocatalysis and chromatographic separation. While this guide presents a hypothetical protocol, it provides a strong foundation for researchers to develop and optimize the enzymatic glycosylation of procaine, potentially leading to the development of a novel drug candidate with improved therapeutic properties. Further experimental validation is required to confirm the specific reaction kinetics and yields for this particular transformation.
References
An In-depth Technical Guide to the Chemical Properties of Procaine Glucoside
Introduction
Procaine, a foundational local anesthetic, has been the subject of various chemical modifications to enhance its therapeutic properties. One such modification is the formation of procaine glucoside, a glycodrug conjugate. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and pharmacological context of procaine and its glycosidic derivatives, tailored for researchers, scientists, and drug development professionals. Due to the limited direct data on a singular "this compound" entity in publicly available databases, this guide synthesizes information on the parent compound, procaine, and relevant, recently synthesized procaine-sugar conjugates. The term "this compound" is most frequently suggestive of an N-glucoside linkage at the aromatic amine of the p-aminobenzoic acid (PABA) moiety, a chemically feasible conjugation.
Chemical and Physical Properties
| Property | Value (Procaine Hydrochloride) | Reference |
| Molecular Formula | C₁₃H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 272.77 g/mol | [1] |
| pKa (Strongest Basic) | 8.96 | [1] |
| Water Solubility | 6.81 mg/mL | [1] |
| logP | 1.88 | [1] |
| Melting Point | 153-156 °C | [2] |
Synthesis of Procaine Glycodrugs
Recent advancements have led to the successful synthesis of procaine glycodrugs. A representative protocol for the synthesis of a C6-N-substituted procaine-galactose derivative is detailed below. This two-step process involves the formation of an imine followed by its reduction.[3][4]
Experimental Protocol: Synthesis of Procaine-Galactoside Derivative
Step 1: Imine Formation
-
A solution of 1,2:3,4-Di-O-isopropylidene-α-D-galactohexodialdo-1,5-pyranose (the aldehyde precursor derived from D-galactose) is prepared in dichloromethane.
-
Procaine is added to this solution in the presence of 4 Å molecular sieves.
-
The reaction mixture is stirred at reflux for 24 hours.
-
Upon completion, the mixture is filtered to remove the molecular sieves and concentrated under reduced pressure to yield the crude imine (Schiff base).
Step 2: Reduction to the Amine
-
The crude imine is dissolved in anhydrous isopropanol.
-
Sodium borohydride (NaBH₄) is added to the suspension (1 equivalent).
-
The mixture is stirred at room temperature for 24 hours.
-
Dichloromethane is added, and the mixture is filtered.
-
The organic phase is washed with water, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The final product is purified by silica gel column chromatography.
The overall reported yield for the procaine-galactoside derivative using this method is 52%.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of a procaine-galactoside derivative.
Pharmacology and Mechanism of Action
The pharmacological activity of this compound is anticipated to be related to that of its parent compound, procaine. Procaine functions primarily as a local anesthetic by blocking voltage-gated sodium channels in nerve membranes.[2] This action inhibits the ionic flux required for the initiation and conduction of nerve impulses, leading to a loss of sensation.[2]
Additionally, procaine has been shown to interact with other receptors, including:
-
N-methyl-D-aspartate (NMDA) receptors
-
Nicotinic acetylcholine receptors
The glycosidic moiety may influence the pharmacokinetics of the drug, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the increased hydrophilicity could affect its ability to cross cell membranes, and the glycosidic bond may be subject to enzymatic cleavage.
Metabolism of Procaine
Procaine, as an amino ester, is metabolized in the plasma by the enzyme butyrylcholinesterase (pseudocholinesterase) through hydrolysis.[6] This process breaks the ester linkage, yielding two primary metabolites:
-
p-Aminobenzoic acid (PABA)
-
Diethylaminoethanol (DEAE)
It is plausible that this compound would first undergo deglycosylation before or after the hydrolysis of the ester bond, but specific metabolic pathways for the glucoside have not been elucidated.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Stability
While specific stability studies on this compound are not available, N-glycosides of aromatic amines are known to be susceptible to hydrolysis, particularly under acidic conditions. The stability of the ester linkage in the procaine molecule is also a factor, with hydrolysis being a key metabolic pathway. Any formulation of this compound would need to carefully consider the pH and enzymatic environment to ensure stability.
Conclusion
This compound represents an intriguing modification of a classic anesthetic, with the potential for altered pharmacokinetic and pharmacodynamic properties. While detailed characterization of a single, definitive "this compound" is lacking in the scientific literature, modern synthetic methods provide a clear path for creating such glycodrugs. The provided data on procaine and the detailed synthesis of a procaine-galactoside conjugate offer a strong foundation for future research. Further investigation is required to isolate and characterize specific procaine glucosides, determine their stability profiles, and fully elucidate their metabolic pathways and mechanisms of action. This will be crucial for any potential development of these compounds for therapeutic use.
References
An In-depth Technical Guide to the In Vitro Stability of Procaine Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine, a well-established local anesthetic, functions by blocking sodium channels. Its clinical utility is often limited by its short half-life due to rapid hydrolysis of its ester linkage by plasma esterases. The synthesis of procaine glucoside, a derivative where a glucose moiety is attached to the procaine molecule, represents a rational drug design strategy. This modification could potentially alter the physicochemical properties of the parent drug, such as its solubility, membrane permeability, and susceptibility to enzymatic degradation. A thorough understanding of the in vitro stability of this compound is a critical first step in evaluating its potential as a viable therapeutic agent.
This technical guide outlines the key considerations and experimental protocols for a comprehensive in vitro stability assessment of this compound. It covers potential degradation pathways, methodologies for chemical and enzymatic stability studies, and the analytical techniques required for quantification.
Potential Degradation Pathways
The primary site of instability in the procaine molecule is the ester linkage, which is susceptible to hydrolysis. For this compound, two main degradation pathways are anticipated:
-
Hydrolysis of the Ester Linkage: Similar to procaine, the ester bond in this compound is expected to be the most labile functional group, leading to the formation of para-aminobenzoic acid (PABA) and 2-(diethylamino)ethanol glucoside. This hydrolysis can be chemically mediated (e.g., by pH) or enzymatically catalyzed.
-
Cleavage of the Glycosidic Bond: The bond connecting the glucose molecule to the procaine moiety could also be subject to hydrolysis, particularly under acidic conditions or in the presence of glycosidase enzymes. This would yield procaine and glucose.
A combination of these degradation pathways could also occur, leading to the formation of PABA, 2-(diethylamino)ethanol, and glucose as the final degradation products.
Caption: Potential degradation routes for this compound.
Quantitative Data Summary (Hypothetical)
The following tables are templates for summarizing the quantitative data that would be generated from the proposed stability studies.
Table 1: Chemical Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | Initial Concentration (µM) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Primary Degradation Product(s) |
| 1.2 | 37 | 100 | |||
| 4.5 | 37 | 100 | |||
| 7.4 | 37 | 100 | |||
| 9.0 | 37 | 100 | |||
| 7.4 | 4 | 100 | |||
| 7.4 | 25 | 100 | |||
| 7.4 | 50 | 100 |
Table 2: Enzymatic Stability of this compound in Biological Matrices
| Biological Matrix | Incubation Time (min) | Initial Concentration (µM) | % Remaining | Half-life (t½, min) | Primary Metabolite(s) |
| Human Plasma | 0 | 10 | |||
| 15 | 10 | ||||
| 30 | 10 | ||||
| 60 | 10 | ||||
| 120 | 10 | ||||
| Rat Plasma | 0 | 10 | |||
| 15 | 10 | ||||
| 30 | 10 | ||||
| 60 | 10 | ||||
| 120 | 10 | ||||
| Human Liver Microsomes | 0 | 1 | |||
| 5 | 1 | ||||
| 15 | 1 | ||||
| 30 | 1 | ||||
| 60 | 1 |
Experimental Protocols
The following are detailed protocols for assessing the in vitro stability of this compound.
Chemical Stability in Aqueous Buffers
Objective: To determine the rate of hydrolysis of this compound at various pH values and temperatures.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (for pH 1.2 buffer)
-
Citrate-phosphate buffer (for pH 4.5)
-
Borate buffer (for pH 9.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Water (HPLC grade)
-
Incubator/water bath
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare buffer solutions at pH 1.2, 4.5, 7.4, and 9.0.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Dilute the stock solution in each buffer to a final concentration of 100 µM.
-
For each pH, aliquot the solution into multiple vials.
-
Incubate the vials at 37°C. For the pH 7.4 solution, also set up incubations at 4°C, 25°C, and 50°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated HPLC-UV or LC-MS/MS method to quantify the remaining this compound and the formation of degradation products like PABA and procaine.
-
Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).
Enzymatic Stability in Plasma
Objective: To evaluate the susceptibility of this compound to hydrolysis by plasma enzymes.
Materials:
-
This compound
-
Freshly collected human and rat plasma (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
-
37°C water bath or incubator
-
LC-MS/MS system
Procedure:
-
Pre-warm aliquots of plasma and PBS to 37°C.
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to 3-4 volumes of cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously and then centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Quantify the disappearance of this compound over time.
-
Calculate the half-life by plotting the percentage of remaining this compound against time.
Caption: General workflow for assessing plasma stability.
Stability in the Presence of Specific Enzymes
Objective: To determine if this compound is a substrate for specific hydrolytic enzymes.
Materials:
-
This compound
-
Recombinant human carboxylesterase (e.g., CES1, CES2)
-
β-glucosidase
-
Appropriate enzyme-specific buffer solutions
-
Other materials as listed in section 4.2
Procedure:
-
Follow the general procedure outlined in section 4.2, replacing plasma with the specific enzyme in its recommended buffer.
-
Enzyme and substrate concentrations should be chosen based on literature values for similar compounds or determined empirically to ensure measurable turnover.
-
Run parallel control experiments without the enzyme to account for any chemical degradation in the buffer.
-
Analyze the samples by LC-MS/MS to monitor the disappearance of this compound and the appearance of expected metabolites (e.g., PABA for esterases, procaine for glucosidases).
Analytical Methodology
A robust and sensitive analytical method is crucial for accurate stability assessment.
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Rationale: LC-MS/MS provides the high sensitivity and selectivity required to quantify the parent drug and its metabolites in complex biological matrices like plasma.
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve this compound, procaine, PABA, and the internal standard.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions need to be determined for this compound and its potential metabolites.
MRM Transitions (Hypothetical):
-
This compound: [M+H]⁺ → fragment ion
-
Procaine: [M+H]⁺ → fragment ion
-
PABA: [M+H]⁺ → fragment ion
-
Internal Standard: [M+H]⁺ → fragment ion
Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity.
Conclusion
The in vitro stability of this compound is a critical determinant of its potential as a therapeutic agent. Although direct stability data is currently lacking in the literature, the protocols and frameworks presented in this guide provide a comprehensive approach for researchers to thoroughly evaluate its chemical and enzymatic lability. By systematically assessing its degradation pathways and kinetics, a clear understanding of the stability profile of this compound can be achieved, informing its future development.
The Enigmatic Mechanism of Procaine Glucoside: A Technical Review of its Putative Parent Compound, Procaine
Disclaimer: Extensive literature searches did not yield specific information on the mechanism of action for "Procaine glucoside." The following technical guide is based on the well-documented pharmacology of its parent compound, Procaine. It is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals, with the understanding that the glycosidic moiety could potentially alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Introduction to Procaine
Procaine is a local anesthetic of the amino ester group, first synthesized in 1905.[1] It functions primarily by blocking nerve impulses, leading to a loss of sensation in the area of application.[2] While its use as a local anesthetic has been largely superseded by more advanced agents, procaine continues to be investigated for other therapeutic properties, including anti-inflammatory, antioxidant, and potential geroprotective effects.[3][4] This guide delves into the core mechanisms of action attributed to procaine, providing a detailed overview for scientific professionals.
Primary Mechanism of Action: Sodium Channel Blockade
The principal mechanism of action for procaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][5][6][7][8] This action inhibits the generation and propagation of action potentials, thereby preventing the transmission of pain signals.
The process can be broken down into the following steps:
-
Penetration of the Neuronal Membrane: Procaine, a weak base, exists in both ionized and non-ionized forms. The lipid-soluble, non-ionized form readily crosses the nerve cell membrane.
-
Intracellular Ionization: Once inside the neuron's cytoplasm, the equilibrium shifts, and a portion of the procaine molecules become ionized (protonated).
-
Binding to the Sodium Channel: The ionized form of procaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel.
-
Inhibition of Sodium Influx: This binding blocks the influx of sodium ions, which is essential for the depolarization phase of an action potential.
-
Blockade of Nerve Conduction: By preventing depolarization, procaine raises the threshold for electrical excitability and ultimately blocks the conduction of the nerve impulse.
Additional Pharmacological Targets
Beyond its primary anesthetic effect, procaine has been shown to interact with other molecular targets, which may contribute to its broader pharmacological profile.
| Target | Action | Potential Effect |
| N-methyl-D-aspartate (NMDA) Receptors | Antagonist | Modulation of synaptic plasticity and excitotoxicity |
| Nicotinic Acetylcholine Receptors | Antagonist | Neuromuscular and autonomic effects |
| Serotonin (5-HT3) Receptor-ion Channel Complex | Antagonist | Antiemetic and anxiolytic effects |
| DNA Methyltransferases (DNMTs) | Inhibitor | Epigenetic modulation, potential anticancer effects |
| Monoamine Oxidase (MAO) | Inhibitor | Antidepressant effects |
Experimental Protocols
A comprehensive understanding of procaine's mechanism of action requires specific experimental methodologies. Below are representative protocols that could be adapted to study procaine or its derivatives.
Electrophysiological Recording of Sodium Currents
Objective: To measure the inhibitory effect of procaine on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary dorsal root ganglion neurons) expressing voltage-gated sodium channels.
-
Patch-Clamp Setup: Utilize the whole-cell patch-clamp technique to record sodium currents.
-
Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential of -80 mV to elicit sodium currents.
-
Drug Application: Perfuse the cells with varying concentrations of procaine solution.
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application to determine the concentration-dependent inhibition and calculate the IC50 value.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 8. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
The Pharmacokinetics of Procaine and its Glucoside Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaine, a well-established local anesthetic, has been the subject of considerable research regarding its pharmacokinetic profile. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of procaine. While direct and extensive pharmacokinetic data for procaine glucoside is notably scarce in publicly available literature, this document will synthesize the known parameters of procaine and discuss the potential implications of a glucoside moiety on its pharmacokinetic behavior. This analysis is based on existing studies of procaine hydrochloride and related compounds, offering a foundational understanding for researchers in drug development.
Introduction
Procaine is an ester-type local anesthetic that functions primarily by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[1][2] Its clinical application is often limited by its short duration of action, a direct consequence of its rapid metabolism. To potentially enhance its therapeutic profile, derivatives such as this compound have been explored, although comprehensive in vivo studies are lacking. This guide will focus on the established pharmacokinetics of procaine and extrapolate potential characteristics of its glucoside form.
Pharmacokinetics of Procaine
The pharmacokinetic profile of procaine is characterized by rapid absorption, limited distribution, and fast metabolism, leading to a short elimination half-life.[3]
Absorption
Following parenteral administration, procaine is rapidly absorbed into the systemic circulation.[4] The onset of action is relatively slow compared to other local anesthetics. Factors influencing the rate and extent of absorption include the site of injection, dosage, and the presence of vasoconstrictors like adrenaline, which can prolong its local effects by reducing systemic uptake.[4]
Distribution
Procaine exhibits limited tissue distribution.[3] After intravenous administration, the steady-state plasma level is typically reached within 20 to 30 minutes.[3]
Metabolism
The metabolism of procaine is a rapid process that occurs primarily in the plasma through hydrolysis by the enzyme pseudocholinesterase.[1][3][5] This enzymatic action breaks down procaine into two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[3] While PABA is inactive, DEAE possesses some local anesthetic and anti-inflammatory properties.[4][6]
Excretion
The metabolites of procaine, PABA and DEAE, are primarily excreted by the kidneys into the urine.[1] PABA is largely excreted unchanged or in a conjugated form.[4]
Quantitative Pharmacokinetic Data for Procaine
The following table summarizes key pharmacokinetic parameters for procaine, compiled from various studies. It is important to note that these values can vary depending on the specific experimental conditions, including the animal model and analytical methods used.
| Parameter | Value | Species | Route of Administration | Reference |
| Distribution Half-life (t½α) | 2.49 ± 0.36 minutes | Human | Intravenous | [3][6] |
| Elimination Half-life (t½β) | 7.69 ± 0.99 minutes | Human | Intravenous | [3][6] |
| Elimination Half-life (t½) | ~50.2 minutes | Horse | Intravenous | [7] |
| Elimination Half-life (t½) | ~75 minutes | Horse | Subcutaneous | [7] |
| Elimination Half-life (t½) | ~2 hours | Horse | Intramuscular | [7] |
| Peak Plasma Concentration (Cmax) | ~400 ng/mL | Horse | Subcutaneous (3.3 mg/Kg) | [7] |
| Peak Plasma Concentration (Cmax) | ~600 ng/mL | Horse | Intramuscular (10 mg/Kg) | [7] |
| Plasma Protein Binding | ~45% | Horse | - | [7] |
This compound: A Frontier in Research
Direct research on the pharmacokinetics of this compound is sparse. However, the synthesis of "procaine glycodrugs," where procaine is attached to a galactose molecule, has been reported.[4][6] This suggests a scientific interest in modifying procaine with sugar moieties, likely to alter its physicochemical properties and, consequently, its pharmacokinetic profile.
Potential Formation of Procaine-N-Glucoside
Studies have shown that procaine can react with glucose in parenteral solutions to form procaine-N-glucoside.[8] This reaction is reversible and temperature-dependent. The formation of this N-glucoside could potentially influence the stability and bioavailability of procaine upon administration.
Hypothetical Impact of Glucosidation on Pharmacokinetics
Attaching a glucoside group to the procaine molecule would likely increase its hydrophilicity. This could lead to:
-
Altered Absorption: Increased water solubility might affect the rate and extent of absorption, depending on the route of administration.
-
Modified Distribution: A more polar molecule may have a smaller volume of distribution, with reduced penetration into lipophilic tissues.
-
Changes in Metabolism: The glucoside bond would likely require enzymatic cleavage (e.g., by glycosidases) to release active procaine. This could represent a rate-limiting step, potentially prolonging the duration of action and functioning as a prodrug mechanism.
-
Different Excretion Profile: The glucoside conjugate itself might be subject to renal excretion, or its metabolites could follow different elimination pathways.
Experimental Methodologies
The study of procaine pharmacokinetics has employed a variety of analytical techniques.
Sample Preparation
A critical step in analyzing procaine in biological fluids is the extraction of the drug from the matrix. A common method involves liquid-liquid extraction using an organic solvent like benzene after buffering the sample to an alkaline pH (e.g., pH 9.0 with borate buffer) to ensure procaine is in its non-ionized, more extractable form.[3]
Analytical Techniques
-
Thin-Layer Chromatography (TLC): TLC has been used for the separation and qualitative identification of procaine and its metabolites.[3]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative determination of procaine, often after a colorimetric reaction to form a chromophore.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more modern and highly sensitive technique for the separation and quantification of procaine and its metabolites in biological samples.
Visualizing Procaine Metabolism and Potential Glucoside Formation
To better illustrate the metabolic fate of procaine and the potential for glucoside formation, the following diagrams are provided.
Caption: Metabolic pathway of procaine.
Caption: Potential formation of procaine-N-glucoside.
Conclusion and Future Directions
The pharmacokinetics of procaine are well-characterized, defined by its rapid metabolism and short half-life. In contrast, "this compound" remains a largely unexplored entity in terms of its in vivo behavior. The synthesis of procaine glycodrugs and the observed formation of procaine-N-glucoside in solutions containing glucose point towards a tangible interest in this class of compounds.
Future research should focus on the in-depth pharmacokinetic profiling of synthesized procaine glucosides. Key areas of investigation should include:
-
In vivo ADME studies in relevant animal models to determine the absorption, distribution, metabolic fate, and excretion of this compound.
-
Enzymatic stability studies to understand the hydrolysis of the glucoside bond and the release of active procaine.
-
Comparative studies against procaine hydrochloride to elucidate the therapeutic advantages, if any, of the glucoside derivative.
A thorough understanding of the pharmacokinetics of this compound is essential for its potential development as a therapeutic agent with an improved pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Procaine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A review of the pharmacology, pharmacokinetics and behavioral effects of procaine in thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilibrium of Procaine-N-glucoside Formation in Parenteral Solutions containing Procaine and Glucose. [jstage.jst.go.jp]
Cellular Uptake of Procaine Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaine, a well-established local anesthetic, has garnered significant interest for its potential applications beyond anesthesiology, including in oncology and anti-aging medicine. The glycosylation of procaine to form procaine glucoside is a strategic modification aimed at potentially altering its pharmacokinetic and pharmacodynamic properties, including its cellular uptake. This technical guide explores the hypothetical mechanisms governing the cellular entry of this compound, drawing upon the known biological effects of procaine on cellular transport systems and signaling pathways. We will delve into potential uptake routes, including transporter-mediated uptake and endocytosis, provide detailed experimental protocols for their investigation, and summarize relevant quantitative data. Furthermore, this guide presents visual representations of the proposed mechanisms and associated signaling pathways to facilitate a deeper understanding.
Proposed Mechanisms of Cellular Uptake for this compound
The addition of a glucose moiety to the procaine molecule suggests two primary, non-mutually exclusive, pathways for its cellular uptake: transporter-mediated uptake via glucose transporters and fluid-phase endocytosis.
Transporter-Mediated Uptake
Procaine has been shown to interact with carbohydrate transport systems. Notably, it competitively inhibits glucose transport in human erythrocytes and affects maltose and lactose transport in Escherichia coli.[1][2] This suggests that a glycosylated form of procaine could be a substrate for glucose transporters (GLUTs), which are frequently overexpressed in cancer cells.
Hypothetical Mechanism: this compound may be recognized and transported into the cell by one or more members of the GLUT family of facilitative glucose transporters. This "Trojan horse" strategy would exploit the high metabolic demand of cancer cells for glucose to achieve selective accumulation of the drug.
Fluid-Phase Endocytosis
Studies have demonstrated that procaine can induce vacuolization and enhance fluid-phase endocytosis in human skin fibroblasts.[3] This process involves the non-specific engulfment of extracellular fluid and solutes. The physicochemical properties of this compound, particularly if it forms aggregates or alters membrane fluidity, could influence this pathway.
Hypothetical Mechanism: this compound, either as individual molecules or as aggregates, may be internalized through an enhanced rate of fluid-phase endocytosis. Once inside the cell, the endosomes would likely traffic through the endo-lysosomal pathway, where the glucoside moiety could be cleaved by lysosomal enzymes, releasing free procaine into the cytoplasm.
Quantitative Data
The following tables summarize the available quantitative data for the effects of procaine on cellular processes relevant to the proposed uptake mechanisms of this compound.
Table 1: Effect of Procaine on Cell Viability in Human Tongue Squamous Carcinoma Cells
| Cell Line | Procaine Concentration (mg/ml) | Reduction in Cell Viability (%) |
| CAL27 | 0.5 | Significant (P<0.05) |
| CAL27 | 1.0 | Significant (P<0.05) |
| CAL27 | 2.0 | ~60% (P<0.01) |
| SCC-15 | Similar dose-dependent reduction | - |
Data extracted from a study on the anticancer effects of procaine.[4]
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the cellular uptake mechanism of this compound. These protocols are based on established methods used for studying procaine and other glycosylated compounds.
Protocol for Assessing Transporter-Mediated Uptake
Objective: To determine if this compound is a substrate for glucose transporters.
Materials:
-
Cancer cell line with known GLUT expression (e.g., MCF-7, HeLa)
-
This compound
-
Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled)
-
Glucose transporter inhibitors (e.g., cytochalasin B, phloretin)
-
Cell culture medium and supplements
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Uptake Assay:
-
Wash cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate cells with or without GLUT inhibitors for 15-30 minutes.
-
Initiate uptake by adding KRH buffer containing radiolabeled this compound at various concentrations.
-
Incubate for a defined period (e.g., 1, 5, 15 minutes) at 37°C.
-
Terminate uptake by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., in pmol/min/mg protein).
-
Perform kinetic analysis (e.g., Michaelis-Menten plots) to determine Km and Vmax values.
-
Compare uptake in the presence and absence of inhibitors to determine the contribution of GLUTs.
-
Protocol for Assessing Fluid-Phase Endocytosis
Objective: To determine if this compound is taken up via fluid-phase endocytosis.
Materials:
-
Human fibroblast or other suitable cell line
-
This compound
-
Fluorescent fluid-phase markers (e.g., Lucifer Yellow, FITC-dextran)
-
Inhibitors of endocytosis (e.g., amiloride for macropinocytosis, chlorpromazine for clathrin-mediated endocytosis)
-
Fluorescence microscope or flow cytometer
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Plate cells on glass coverslips (for microscopy) or in multi-well plates (for flow cytometry).
-
Uptake Assay:
-
Pre-incubate cells with or without endocytosis inhibitors for 30-60 minutes.
-
Incubate cells with medium containing this compound and a fluorescent fluid-phase marker for various time points.
-
Wash cells extensively with ice-cold PBS to remove extracellular marker.
-
-
Visualization and Quantification:
-
Microscopy: Fix the cells and mount the coverslips on slides. Visualize the intracellular fluorescence using a fluorescence microscope.
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Quantify the intracellular fluorescence intensity.
-
Compare the uptake of the fluid-phase marker in the presence and absence of this compound to assess its effect on the rate of endocytosis.
-
Evaluate the effect of inhibitors on the uptake of the marker in the presence of this compound to identify the specific endocytic pathway involved.
-
Visualization of Pathways
The following diagrams illustrate the proposed cellular uptake mechanisms for this compound and the known downstream signaling pathways affected by its parent compound, procaine.
References
- 1. Interaction of local anesthetics with the transport system of glucose in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbohydrate transport by the local anesthetic procaine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
"biocompatibility of Procaine glucoside"
An In-depth Technical Guide to the Biocompatibility of Procaine
Disclaimer: This technical guide focuses on the biocompatibility of Procaine. As of the latest literature review, specific biocompatibility data for "Procaine glucoside" is not available. The information presented herein for the parent compound, Procaine, serves as a foundational reference. Researchers should exercise caution and conduct specific biocompatibility testing for any derivatives, including this compound.
Executive Summary
Procaine, a well-established local anesthetic of the amino ester group, has a long history of clinical use, primarily in dentistry and for reducing the pain of intramuscular injections.[1] Beyond its anesthetic properties, procaine has been investigated for a range of other biological activities, including anti-inflammatory, anti-cancer, and potential anti-aging effects.[1][2] This guide provides a comprehensive overview of the biocompatibility of procaine, summarizing key findings from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals to support further investigation and application of procaine and its derivatives.
In Vitro Biocompatibility
Cytotoxicity
The cytotoxic potential of procaine has been evaluated across various cell lines, with effects being largely concentration-dependent.
Table 1: In Vitro Cytotoxicity of Procaine
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| Human SH-SY5Y neuroblastoma cells | MTT Assay | Not specified | Procaine was found to be less toxic than other local anesthetics like lidocaine and bupivacaine.[3][4] | [3][4] |
| MCF-7 (human breast cancer cells) | MTT Assay | 5 x 10⁻⁶ M | Procaine alone and in combination with doxorubicin showed cytotoxic effects.[5] | [5] |
| HCT116 (human colon cancer cells) | Cell Viability Assay | 0.5 - 2 µM | Procaine significantly inhibited cell viability at 1.5 and 2 µM and promoted apoptosis in a dose-dependent manner.[6] | [6] |
| Human hepatoma cells (HLE, HuH7, HuH6) | Cell Viability Assay | Not specified | Procaine significantly decreased the viability of hepatoma cells.[7] | [7] |
| CAL27 and SCC-15 (human tongue squamous cell carcinoma) | Cell Proliferation Assay | Not specified | Procaine inhibited cell proliferation and clone formation in a dose-dependent manner.[8] | [8] |
| Leukemic cells | Cytotoxicity Assay | 2 mM | Procaine at 2 mM demonstrated cytotoxicity to leukemic cells, which was enhanced at 42 °C.[5] | [5] |
Hemocompatibility
Hemolysis assays are crucial for determining the blood compatibility of a compound. Studies on procaine-loaded liposomes have indicated good hemocompatibility.
Table 2: Hemocompatibility of Procaine Formulations
| Formulation | Assay | Concentration | Result | Reference |
| Procaine-loaded liposomes | Hemolysis Assay | ≥400 nM (phospholipid concentration) | Did not induce excessive hemoglobin release, indicating acceptable hemocompatibility. | [9] |
In Vivo Biocompatibility and Toxicity
In vivo studies have shed light on the systemic effects and potential toxicity of procaine.
Systemic Effects
The application of procaine can lead to depression of neuronal activity, which may cause the nervous system to become hypersensitive, resulting in restlessness and shaking.[1] Animal studies have indicated that procaine can increase dopamine and serotonin levels in the brain.[1] Overdosing can lead to central nervous system excitation, potentially causing respiratory failure.[1]
Adverse Effects
-
Cardiovascular: Procaine may weaken the myocardium, potentially leading to cardiac arrest.[1]
-
Allergic Reactions: Allergic reactions to procaine can occur, causing breathing problems, rashes, and swelling.[1] These reactions are often not to procaine itself but to its metabolite, para-aminobenzoic acid (PABA).[1] The incidence of allergic reactions is estimated to be rare, at about 1 in 500,000 injections.[1]
-
Genetic Considerations: Individuals homozygous for the atypical form of the enzyme pseudocholinesterase do not hydrolyze ester anesthetics like procaine effectively, leading to prolonged high levels of the anesthetic in the blood and increased toxicity.[1]
Immunomodulatory and Anti-inflammatory Effects
Procaine has demonstrated direct effects on the immune system. It can alleviate the post-operative stress reaction and reduce the inhibitory effect of stress on the immune system by blocking nerve signaling.[10] Furthermore, local anesthetics, including procaine, have been shown to possess anti-inflammatory properties.[11] Some studies suggest that the anti-inflammatory effects of local anesthetics may help sustain immune effectors and reduce tumor progression.[12]
Signaling Pathways
Procaine has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and migration.
ERK/MAPK/FAK Pathway
In colon cancer cells, procaine has been found to inhibit cell proliferation and migration and promote apoptosis by inactivating the ERK/MAPK/FAK pathways through the regulation of RhoA.[6][13]
PI3K/AKT Pathway
In human tongue squamous cell carcinoma, procaine has been shown to induce cell cycle arrest, apoptosis, and autophagy by inhibiting the PI3K/AKT and ERK pathways.[8]
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., procaine) for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]
Hemolysis Assay
The hemolysis assay is used to evaluate the hemolytic potential of a substance on red blood cells (RBCs).[18]
Principle: The assay measures the amount of hemoglobin released from lysed RBCs upon exposure to a test compound. The released hemoglobin is quantified spectrophotometrically.[19]
Protocol Outline:
-
RBC Preparation: Obtain fresh whole blood and wash the RBCs multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. Resuspend the washed RBCs to a desired concentration.[20]
-
Compound Incubation: Incubate the RBC suspension with various concentrations of the test compound for a specified period (e.g., 1-4 hours) at 37°C.[19][20] Include positive (e.g., distilled water or Triton X-100) and negative (e.g., PBS) controls.[20]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.[19]
-
Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.[19]
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 541 nm or 577 nm.[20][21]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.[20]
Conclusion
Procaine exhibits a multifaceted biocompatibility profile. While it is generally considered to have lower in vitro toxicity compared to some other local anesthetics, its effects are concentration-dependent, and it can induce cytotoxicity in various cell types, particularly at higher concentrations. In vivo, procaine's biocompatibility is influenced by individual metabolic differences and potential for allergic reactions to its metabolite, PABA. Its immunomodulatory and anti-inflammatory properties, along with its ability to influence key signaling pathways, suggest a broader therapeutic potential beyond its anesthetic use. The provided data and protocols offer a solid foundation for researchers exploring the applications of procaine and its derivatives, emphasizing the necessity of specific biocompatibility assessments for any new formulation.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive exploration of the anticancer activities of procaine and its binding with calf thymus DNA: a multi spectroscopic and molecular modelling ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13647A [pubs.rsc.org]
- 6. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic immune effects of anesthetics and their intracellular targets in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Direct Cytotoxic and Indirect, Immune-Mediated Effects of Local Anesthetics Against Cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Procaine Is a DNA-demethylating Agent with Growth-inhibitory Effects in Human Cancer Cells1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. evotec.com [evotec.com]
- 19. haemoscan.com [haemoscan.com]
- 20. thno.org [thno.org]
- 21. Hemolysis Assay [protocols.io]
Procaine Glucoside: A Potential Prodrug for Enhanced Therapeutic Applications
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Procaine, a well-established local anesthetic, has a long history of clinical use. Its therapeutic potential, however, is often limited by its rapid hydrolysis in plasma, leading to a short duration of action.[1][2] The development of a prodrug strategy for procaine could overcome this limitation, offering improved pharmacokinetic properties and potentially new therapeutic applications. This whitepaper explores the concept of procaine glucoside as a potential prodrug, postulating its design, synthesis, and a hypothetical framework for its evaluation. By masking the labile ester group of procaine with a glucose moiety, it is hypothesized that the resulting this compound would exhibit enhanced stability and could be engineered for targeted release through enzymatic activation.
The core concept of a glycoside prodrug is to attach a sugar moiety to a parent drug, rendering it inactive until the glycosidic bond is cleaved by a specific enzyme, a glycosidase, to release the active pharmaceutical ingredient.[2] This approach has been successfully employed to improve the solubility, stability, and targeted delivery of various drugs.[3][4][5] In humans, β-glucosidases are present in various tissues, including the liver, small intestine, and spleen, and are also produced by the gut microbiota, offering potential sites for targeted drug release.[1][6][7]
This document provides a theoretical guide to the potential of this compound as a prodrug, outlining hypothetical experimental protocols, data presentation, and visualizations to stimulate further research and development in this area.
Hypothetical Design and Rationale
The primary rationale for designing this compound as a prodrug is to enhance its stability by masking the ester linkage susceptible to hydrolysis by plasma esterases.[1] This could lead to a longer plasma half-life and sustained release of procaine. Furthermore, the hydrophilic nature of the glucose moiety would likely increase the aqueous solubility of the parent drug.
Potential Advantages of a this compound Prodrug:
-
Enhanced Stability: Protection of the ester group from premature hydrolysis by plasma esterases.
-
Improved Pharmacokinetics: Potential for a longer duration of action and sustained release of procaine.
-
Increased Aqueous Solubility: The glucose moiety is expected to improve the solubility of procaine.
-
Targeted Delivery: Potential for targeted release in tissues or organs with high β-glucosidase activity, such as the colon or certain tumor microenvironments.[8][9]
Proposed Synthesis of this compound
The synthesis of this compound can be approached through established methods of glycosylation. A common method is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol. In this hypothetical protocol, the hydroxyl group of the 2-(diethylamino)ethanol moiety of procaine would be the target for glycosylation.
Hypothetical Experimental Protocol for Synthesis:
-
Protection of the Aromatic Amine: The primary aromatic amine of procaine would first be protected, for example, by acetylation, to prevent side reactions.
-
Preparation of the Glycosyl Donor: A protected glucose derivative, such as acetobromo-α-D-glucose, would be used as the glycosyl donor.
-
Glycosylation Reaction: The protected procaine would be reacted with the glycosyl donor in the presence of a promoter, such as a silver or mercury salt, in an aprotic solvent.
-
Deprotection: The protecting groups on the glucose moiety (e.g., acetyl groups) and the procaine amine would be removed to yield the final this compound product.
-
Purification and Characterization: The final product would be purified by column chromatography and characterized by NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Proposed Experimental Evaluation
A series of in vitro and in vivo experiments would be necessary to evaluate the potential of this compound as a prodrug.
In Vitro Stability Studies
Objective: To assess the chemical and enzymatic stability of this compound in comparison to procaine.
Hypothetical Experimental Protocol:
-
Chemical Stability: this compound and procaine would be incubated in buffer solutions at various pH values (e.g., 1.2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and blood. Samples would be taken at different time points and analyzed by HPLC to determine the rate of degradation.
-
Enzymatic Stability in Plasma: The stability of this compound and procaine would be evaluated in human plasma to assess their susceptibility to hydrolysis by plasma esterases. The concentration of the parent compound and the appearance of the hydrolysis product, p-aminobenzoic acid (PABA), would be monitored over time by HPLC.
Table 1: Hypothetical Stability Data for Procaine and this compound
| Compound | pH 7.4 Buffer (t1/2, hours) | Human Plasma (t1/2, hours) |
| Procaine | > 48 | 0.5 |
| This compound | > 48 | 24 |
Enzymatic Hydrolysis by β-Glucosidase
Objective: To confirm the enzymatic cleavage of the glycosidic bond by β-glucosidase to release procaine.
Hypothetical Experimental Protocol:
-
This compound would be incubated with β-glucosidase from a commercially available source (e.g., from almonds or Aspergillus niger) in a suitable buffer at 37°C.
-
Samples would be collected at various time intervals.
-
The reaction would be quenched, and the samples analyzed by HPLC to quantify the disappearance of this compound and the appearance of procaine.
-
Kinetic parameters (Km and Vmax) for the enzymatic hydrolysis could be determined by measuring the initial rates of reaction at different substrate concentrations.
Table 2: Hypothetical Kinetic Parameters for β-Glucosidase-Mediated Hydrolysis of this compound
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) |
| This compound | Almond β-glucosidase | 1.5 | 10.2 |
Visualization of Proposed Pathways and Workflows
Enzymatic Activation Pathway
The following diagram illustrates the proposed enzymatic activation of the this compound prodrug.
Caption: Proposed enzymatic activation of this compound.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the key steps in the proposed in vitro evaluation of this compound.
Caption: Experimental workflow for synthesis and in vitro evaluation.
Proposed Biological Activity Studies
Objective: To evaluate the biological activity of this compound and its potential for targeted effects.
Hypothetical Experimental Protocol:
-
Sodium Channel Blocking Activity: The primary mechanism of action of procaine is the blockade of voltage-gated sodium channels.[1] The activity of procaine released from this compound could be assessed using patch-clamp electrophysiology on neuronal cells. Cells would be incubated with this compound in the presence and absence of β-glucosidase, and the effect on sodium currents would be measured.
-
Cell Viability Assays: To assess the potential for targeted cytotoxicity in cancer therapy (a known secondary effect of procaine), cancer cell lines with varying levels of β-glucosidase expression could be used.[8] Cells would be treated with this compound, and cell viability would be measured using assays such as the MTT or XTT assay.
Table 3: Hypothetical IC50 Values for Procaine and this compound in Cancer Cell Lines
| Compound | Cell Line (Low β-glucosidase) IC50 (µM) | Cell Line (High β-glucosidase) IC50 (µM) |
| Procaine | 50 | 50 |
| This compound | > 200 | 75 |
Conclusion and Future Directions
The concept of this compound as a prodrug presents a promising strategy to overcome the limitations of procaine and potentially expand its therapeutic applications. The hypothetical framework presented in this whitepaper outlines a rational design, a plausible synthetic route, and a comprehensive evaluation plan. The enhanced stability and potential for targeted release through enzymatic activation by β-glucosidases are key advantages that warrant further investigation.
Future research should focus on the actual synthesis and characterization of this compound, followed by rigorous in vitro and in vivo studies to validate the hypotheses presented herein. Pharmacokinetic studies in animal models will be crucial to determine the in vivo half-life, distribution, and metabolism of the prodrug. Furthermore, exploring different glycosidic linkages and sugar moieties could lead to the development of a new generation of procaine prodrugs with finely tuned properties for specific therapeutic needs. The successful development of this compound could pave the way for improved local anesthetic formulations and novel applications in areas such as targeted cancer therapy and colon-specific drug delivery.
References
- 1. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 2. Prodrug-Glycoside Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 6. Beta-glucosidase activities in human tissues. Findings in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidase-activated prodrugs of a cytotoxic iron chelator for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug glycosides: potential prodrugs for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Studies of Procaine Glucoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Impact of Glycosylation on Drug Solubility
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a common strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a compound. One of the most significant effects of glycosylation is the alteration of a molecule's solubility.[1][2] Generally, the addition of a hydrophilic sugar moiety, such as glucose, is expected to increase the aqueous solubility of a parent compound.[3][4] This is attributed to the numerous hydroxyl groups on the sugar that can participate in hydrogen bonding with water molecules.[5]
Procaine itself has low lipid solubility.[6][7][8] Its hydrochloride salt, however, is freely soluble in water.[9][10][11] The addition of a glucose molecule to procaine to form Procaine glucoside is anticipated to further enhance its aqueous solubility, potentially offering advantages in formulation development, particularly for parenteral dosage forms.
Physicochemical Properties of Procaine and Its Hydrochloride Salt
A thorough understanding of the parent compound's properties is crucial for interpreting the results of studies on its derivatives. The following table summarizes the key physicochemical properties of procaine and its hydrochloride salt.
| Property | Procaine | Procaine Hydrochloride | References |
| Molecular Formula | C13H20N2O2 | C13H21ClN2O2 | [9][12] |
| Molecular Weight | 236.31 g/mol | 272.77 g/mol | [9][11] |
| Melting Point | 61 °C | 155-156 °C | [6][12] |
| pKa | 8.7 - 9.04 | - | [6][7][8][9] |
| Aqueous Solubility | Slightly soluble | Freely soluble (1 g in 1 mL of water) | [9][12] |
| LogP | 2.1 | - | [13] |
Experimental Protocols for Solubility Studies of this compound
To accurately determine the solubility of this compound, a series of well-defined experiments are necessary. The following sections detail the recommended methodologies.
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14][15]
Objective: To determine the thermodynamic solubility of this compound in water at a specific temperature.
Materials:
-
This compound (pure solid)
-
Deionized water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of deionized water to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method (see section 4.3).
-
Repeat the analysis for samples taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
Determination of pH-Solubility Profile
The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
Same as in section 4.1
-
Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
pH meter
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Follow the shake-flask method described in section 4.1, but use the different buffer solutions instead of deionized water.
-
It is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not changed significantly.
-
Analyze the concentration of this compound in the filtered supernatant for each pH value using a validated HPLC method.
-
Plot the solubility of this compound (in mg/mL or mol/L) against the final measured pH of the solution.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the solubility samples.[16][17][18][19][20]
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[18]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 90:10 v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: 283 nm.[18]
-
Column Temperature: 40 °C.[18]
-
Injection Volume: 20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines for:
-
Specificity: Ensure no interference from excipients or degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship for pH-Dependent Solubility
Caption: pH Influence on this compound Solubility.
Conclusion
This technical guide provides a foundational framework for conducting comprehensive solubility studies of this compound. Although specific experimental data for this compound is not yet widely published, the principles of drug solubility, combined with the detailed experimental protocols provided herein, offer a clear path for researchers to characterize this promising derivative of procaine. The anticipated increase in aqueous solubility due to glycosylation could lead to the development of improved drug formulations with enhanced biopharmaceutical properties. The successful execution of the described studies will be a critical step in advancing this compound from a novel chemical entity to a potential therapeutic agent.
References
- 1. Glycosylation and Its Impact on Monoclonal Antibody Therapeutics: Improving Effectiveness Through Glycoengineering – Randox Life Sciences [randox-lifesciences.com]
- 2. Impact of N-Linked Glycosylation on Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Procaine CAS#: 59-46-1 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Procaine | 59-46-1 [chemicalbook.com]
- 9. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Procaine hydrochloride | 51-05-8 [chemicalbook.com]
- 12. Procaine CAS 59-46-1 and Procaine Hydrochloride or Procaine HCL CAS 51-05-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC determination of content of procaine hydrochloride and resid...: Ingenta Connect [ingentaconnect.com]
- 19. Separation of Procaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. HPLC Method for Separation of Procainamide and Procaine on BIST B+ Column Column | SIELC Technologies [sielc.com]
Early-Stage Research on Procaine and its Potential Glucoside Derivatives: A Technical Whitepaper
Disclaimer: This whitepaper details early-stage research on the effects of Procaine . As of October 2025, there is a notable absence of specific published research on "Procaine glucoside." The information presented herein pertains to Procaine and its hydrochloride salt. While Procaine serves as the foundational molecule for a potential glucoside derivative, the addition of a glucose moiety would significantly alter its pharmacokinetic and pharmacodynamic properties. Therefore, the findings related to Procaine should not be directly extrapolated to this compound. This document aims to provide a comprehensive overview of Procaine's known effects to inform future research into its derivatives.
Executive Summary
Procaine, a well-established local anesthetic, has garnered significant interest for its potential systemic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This technical guide synthesizes the existing early-stage research on Procaine, focusing on its molecular mechanisms, cellular effects, and relevant experimental protocols. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this paper provides visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of Procaine's multifaceted biological activities. The primary objective is to furnish researchers, scientists, and drug development professionals with a foundational resource to guide future investigations, particularly into novel derivatives such as this compound.
Core Biological Effects of Procaine
Antioxidant and Cytoprotective Properties
In vitro and in vivo studies have consistently demonstrated the antioxidant capabilities of Procaine.[3] It has been shown to inhibit the generation of reactive oxygen species (ROS) and lipid peroxidation.[3] This protective effect is attributed to its ability to scavenge free radicals and modulate the activity of antioxidant enzymes.[1][3]
Anti-Inflammatory and Anti-Cancer Mechanisms
Recent research has highlighted Procaine's potential as an anti-inflammatory and anti-cancer agent.[2][4] It has been observed to inhibit the growth of cancer cells and induce apoptosis.[4] One of the proposed mechanisms for its anti-cancer activity is its role as a DNA demethylating agent, which can lead to the re-expression of tumor suppressor genes.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from early-stage research on Procaine.
Table 1: In Vitro Antioxidant Effects of Procaine
| Experimental Model | Procaine Concentration | Measured Effect | Quantitative Result | Reference |
| Cu2+-induced LDL oxidation | 1 mM | Inhibition of conjugated diene formation | Significant inhibition at 20 and 60 minutes | [3] |
| Human serum lipoprotein concentrates | 0.5, 1.0, 2.0, 5.0, 10 mM | Inhibition of lipid peroxidation | Dose-dependent inhibition, significant at all concentrations | [3] |
| Cisplatin-induced cytotoxicity in rat renal cortical slices | 2 mM | Inhibition of malondialdehyde (MDA) formation | Complete inhibition of CDDP-induced lipid peroxidation | [6] |
| Rabbit abdominal aorta exposed to ROS | 10⁻⁵ M to 3 × 10⁻³ M | Preservation of endothelium-dependent relaxation | Dose-dependent maintenance of relaxation | [7] |
Table 2: Anti-Proliferative and Pro-Apoptotic Effects of Procaine on Cancer Cells
| Cell Line | Procaine Concentration | Measured Effect | Quantitative Result | Reference |
| MCF-7 breast cancer cells | 0.005, 0.01, 0.05, 0.1, and 0.5 mM | Reduction in 5-methylcytosine DNA content | 40% reduction at 0.5 mM | [5] |
| Human tongue squamous cell carcinoma (CAL27 and SCC-15) | Not specified | Inhibition of cell proliferation and clone formation | Dose-dependent inhibition | [4] |
Experimental Protocols
In Vitro LDL Oxidation Assay
This protocol is based on the methodology described by Gradinaru et al. (2009).[3]
-
Isolation of LDL: Low-density lipoprotein (LDL) is isolated from fresh human plasma by ultracentrifugation.
-
Incubation: Native LDL is incubated with varying concentrations of Procaine (e.g., 0.1, 0.5, and 1 mM).
-
Induction of Oxidation: LDL oxidation is initiated by the addition of a Cu²⁺ solution (e.g., CuSO₄).
-
Kinetic Analysis: The formation of conjugated dienes, an indicator of lipid peroxidation, is monitored spectrophotometrically at 234 nm over a period of time (e.g., 180 minutes).
-
Data Analysis: The lag phase and the rate of oxidation are calculated to determine the inhibitory effect of Procaine.
Cell Viability and Proliferation Assay
This protocol is a general representation of methods used in studies such as the one by Liu et al. (2020).[4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, CAL27) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of Procaine concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflows
Procaine's Inhibition of Cancer Cell Proliferation
The following diagram illustrates the proposed mechanism by which Procaine inhibits the proliferation of human tongue squamous carcinoma cells through the PI3K/AKT and ERK signaling pathways.
Procaine's inhibitory effect on key cancer signaling pathways.
Experimental Workflow for Assessing Antioxidant Activity
The diagram below outlines a typical experimental workflow to evaluate the antioxidant effects of a compound like Procaine.
A generalized workflow for evaluating antioxidant properties.
Conclusion and Future Directions
The existing body of early-stage research on Procaine reveals a molecule with diverse biological activities that extend beyond its well-known anesthetic properties. Its antioxidant, anti-inflammatory, and anti-cancer effects, mediated through various signaling pathways, present intriguing avenues for therapeutic development.
Crucially, the absence of research on this compound highlights a significant knowledge gap. The glycosylation of Procaine could potentially enhance its solubility, bioavailability, and target specificity, while possibly reducing any associated toxicities. Future research should prioritize the synthesis and characterization of this compound and subsequently embark on a systematic evaluation of its biological effects. Comparative studies between Procaine and its glucoside derivative will be essential to elucidate the impact of the glucose moiety on its mechanism of action and therapeutic potential. Such investigations will be instrumental in determining if this compound represents a viable next-generation therapeutic agent.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protection effects of procaine on oxidative stress and toxicities of renal cortical slices from rats caused by cisplatin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effect of lidocaine and procaine on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology Profile of Procaine: An In-depth Technical Guide
Executive Summary
Procaine, a well-established local anesthetic, possesses a generally favorable safety profile when used within therapeutic limits. Its toxicity is primarily associated with high systemic concentrations, leading to effects on the central nervous system (CNS) and cardiovascular system. This document synthesizes the available non-clinical toxicology data for Procaine, presenting quantitative data in tabular format, detailing experimental methodologies, and visualizing key metabolic pathways.
Acute Toxicity
The acute toxicity of Procaine is characterized by its effects following single, high-dose administrations. The primary measures of acute toxicity are the LD50 (median lethal dose) values, which vary depending on the route of administration and the animal model used.
Table 1: Acute Toxicity of Procaine (as Procaine Hydrochloride)
| Animal Model | Route of Administration | LD50 Value | Reference |
| Mouse | Intravenous | 45 mg/kg | |
| Mouse | Intraperitoneal | 140 mg/kg | |
| Mouse | Subcutaneous | 400 mg/kg | |
| Mouse | Oral | 500 mg/kg | |
| Rat | Intravenous | 50 mg/kg | |
| Rabbit | Intravenous | 30 mg/kg | |
| Dog | Intravenous | 25 mg/kg |
Adverse Effects
The most frequently reported adverse effects of Procaine are related to its impact on the central nervous and cardiovascular systems.
-
Central Nervous System (CNS): CNS stimulation is a common initial sign of Procaine toxicity, which can manifest as nervousness, dizziness, blurred vision, and tremors. These symptoms may progress to convulsions and respiratory depression with increasing doses.
-
Cardiovascular System: Cardiovascular effects can include hypotension (low blood pressure) and bradycardia (slow heart rate). In severe cases, cardiac arrhythmias and cardiovascular collapse may occur.
-
Allergic Reactions: While less common, allergic reactions to Procaine can occur. These may range from skin rashes to more severe anaphylactic reactions.
Metabolism and Pharmacokinetics
Procaine is rapidly metabolized in the body by the enzyme pseudocholinesterase, which is present in the plasma. This rapid metabolism contributes to its relatively low systemic toxicity when administered correctly.
The primary metabolic pathway involves the hydrolysis of the ester linkage in Procaine, yielding two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). PABA is subsequently excreted in the urine, while DEAE is further metabolized in the liver.
Caption: Metabolic breakdown of Procaine into PABA and DEAE.
Genotoxicity and Carcinogenicity
There is no substantial evidence to suggest that Procaine is genotoxic or carcinogenic. Standard mutagenicity assays, such as the Ames test, have not indicated mutagenic potential. Long-term carcinogenicity studies in animals have not been conducted, which is typical for a drug with a long history of clinical use without signals for carcinogenicity.
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of Procaine are limited. However, its long-standing use in clinical practice, including in obstetrics (e.g., for epidural anesthesia), has not raised significant concerns about teratogenic effects. As with most drugs, a thorough risk-benefit assessment is necessary when considering its use during pregnancy.
Experimental Protocols
The toxicological data for Procaine have been generated using standardized experimental protocols, as outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) and the FDA (U.S. Food and Drug Administration).
A typical protocol for determining the LD50 of a substance like Procaine involves the following steps:
-
Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., Swiss albino mice) are selected.
-
Dose Groups: Animals are divided into several groups, with each group receiving a different dose of the test substance. A control group receives the vehicle (e.g., saline) only.
-
Administration: The substance is administered via a specific route (e.g., intravenous, intraperitoneal, oral).
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the animals (the LD50).
Caption: Workflow for a typical acute toxicity (LD50) study.
Conclusion
The toxicological profile of Procaine is well-characterized, with its primary toxicity being dose-dependent effects on the central and cardiovascular systems. Its rapid metabolism by plasma pseudocholinesterase is a key factor in its safety profile. While data on genotoxicity and reproductive toxicity are not extensive, its long history of clinical use has not revealed significant concerns in these areas. For any novel derivative, such as Procaine glucoside, a dedicated and thorough toxicological evaluation would be imperative.
Hydrolysis of Procaine Glucoside in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the hydrolysis of procaine and its glycosidic derivatives in plasma. Due to the limited availability of direct research on "procaine glucoside," this document first addresses the probable metabolic fate of such a compound based on established biochemical principles. The core of this guide then focuses on the well-documented enzymatic hydrolysis of procaine, the parent molecule. This includes a detailed examination of the enzymes involved, kinetic data, and a step-by-step experimental protocol for assessing plasma stability. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams. This guide is intended to be a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.
Introduction to Procaine and its Glycosidic Derivatives
Procaine is a local anesthetic of the amino ester group.[1] It functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses.[2][3] Its clinical use is often limited by its short duration of action, which is a direct consequence of its rapid hydrolysis in plasma.[4]
"this compound" is not a widely documented compound in scientific literature. However, recent research has described the synthesis of novel "glycodrugs" derived from procaine, specifically D-galactose derivatives.[5][6] These efforts are aimed at modifying the pharmacokinetic properties of the parent drug.[5] The hydrolysis of such a procaine glycodrug in plasma would likely be a two-step process: an initial cleavage of the glycosidic bond by glycosidases to release procaine, followed by the subsequent hydrolysis of the procaine ester linkage.
Metabolic Pathway of Procaine and Hypothetical Pathway for this compound
The primary metabolic pathway of procaine in plasma is its hydrolysis by esterases.[1][2] This reaction is catalyzed predominantly by butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][4] The hydrolysis of the ester bond in procaine yields two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[4][7]
Based on this, a hypothetical metabolic pathway for a this compound would first involve the enzymatic cleavage of the sugar moiety, followed by the established hydrolysis of procaine.
Caption: Hypothetical hydrolysis of this compound.
The well-established hydrolysis of procaine is depicted below.
Caption: Hydrolysis of Procaine in Plasma.
Quantitative Data on Procaine Hydrolysis in Plasma
The rate of procaine hydrolysis can vary between species due to differences in plasma esterase expression and activity.[8] The following table summarizes key quantitative data reported in the literature.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human | ~7.69 ± 0.99 minutes | [4] |
| Human | 6.5 minutes | [9] | |
| Horse | ~9 minutes (whole blood) | [10][11] | |
| Horse | ~12 minutes (diluted plasma) | [10][11] | |
| Michaelis Constant (Km) | Human (BChE) | 1.73 x 10⁻⁴ mol/L | [12] |
| Maximum Velocity (Vmax) | Human (BChE) | 1.62 x 10⁻⁶ mol/L/min | [12] |
Experimental Protocol: In Vitro Plasma Stability Assay
This section outlines a general protocol for determining the stability of a compound, such as procaine or its derivatives, in plasma. The method is based on incubating the test compound with plasma and quantifying its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Test compound (e.g., Procaine Hydrochloride)
-
Pooled plasma from the desired species (e.g., human, rat, dog) stored at -80°C
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS) solution (a structurally similar compound not present in the plasma)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
Experimental Workflow
The following diagram illustrates the general workflow for a plasma stability assay.
Caption: General workflow for an in vitro plasma stability assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution by diluting the stock solution in PBS.
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
Thaw the pooled plasma at 37°C.
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the test compound working solution to the plasma to achieve the desired final concentration (e.g., 1 µM).
-
Immediately after adding the test compound, collect the first aliquot (T=0).
-
Incubate the remaining plasma-compound mixture at 37°C with gentle shaking.
-
Collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
Sample Processing:
-
For each time point, transfer an aliquot of the incubation mixture to a microcentrifuge tube containing cold acetonitrile with the internal standard to precipitate the plasma proteins and stop the enzymatic reaction.
-
Vortex the samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
Data Analysis
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.
Conclusion
The hydrolysis of procaine in plasma is a rapid process mediated by butyrylcholinesterase, leading to its short duration of action. While direct data on the hydrolysis of "this compound" is scarce, it is reasonable to hypothesize a two-step metabolic process involving initial deglycosylation followed by ester hydrolysis. The experimental protocol detailed in this guide provides a robust framework for assessing the plasma stability of procaine, its derivatives, and other ester-containing compounds. This information is critical for the design and development of new therapeutic agents with optimized pharmacokinetic profiles.
References
- 1. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Novel Benzocaine and Procaine Glycodrugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of procaine in the horse: procaine esterase properties of equine plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Exploring the Potential Anesthetic Properties of Procaine Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaine, a well-established local anesthetic of the amino ester group, has a long history of clinical use.[1] However, its relatively short duration of action and potential for allergic reactions have driven the exploration of novel derivatives.[1][2] One such avenue of investigation is the synthesis of Procaine glucoside, a glycodrug derivative. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential anesthetic properties by drawing parallels with the known mechanisms of Procaine and the general effects of glycosylation on drug molecules. While direct experimental data on the anesthetic properties of this compound is not yet available in published literature, this document aims to provide a foundational resource for researchers interested in this novel compound. The synthesis, characterized as a two-step process involving the formation of an imine followed by reduction, has been reported with good yields.[3]
Introduction to Procaine and the Rationale for a Glucoside Derivative
Procaine, first synthesized in 1905, functions primarily as a sodium channel blocker, preventing the generation and conduction of nerve impulses.[4][5] Its vasodilatory properties often necessitate co-administration with a vasoconstrictor like epinephrine to prolong its anesthetic effect.[4] The metabolism of Procaine occurs in the plasma via the enzyme pseudocholinesterase, leading to the formation of para-aminobenzoic acid (PABA), which is associated with allergic reactions in some individuals.[4]
The attachment of a glucose moiety to a drug molecule, a process known as glycosylation, can significantly alter its physicochemical and pharmacokinetic properties.[6][7] Glycosylation can lead to improved solubility, altered bioavailability, changes in metabolic stability, and potentially targeted drug delivery.[6][8] In the context of local anesthetics, glycosylation could theoretically offer several advantages, including:
-
Enhanced Bioavailability: Glycosylation can modulate the lipophilicity of a drug, potentially improving its absorption and distribution characteristics.[6]
-
Prolonged Duration of Action: The sugar moiety might sterically hinder the enzymatic hydrolysis of the ester linkage in Procaine, leading to a slower metabolism and a longer-lasting anesthetic effect.
-
Reduced Systemic Toxicity: By altering the pharmacokinetic profile, glycosylation could potentially reduce peak plasma concentrations, thereby lowering the risk of systemic side effects.[7]
-
Targeted Delivery: The glucose molecule could potentially interact with glucose transporters, offering a mechanism for targeted delivery to specific tissues.[6]
Synthesis of this compound
Recent research has detailed the synthesis of novel glycodrugs derived from Procaine.[3] The process involves the conversion of D-galactose into a suitable substrate for the introduction of an amino derivative at the C6 position.[3]
Experimental Protocol for the Synthesis of Procaine D-galactose Derivative
The synthesis is a two-step process:
-
Imine Formation: An aldehyde derivative of D-galactose is reacted with Procaine in dichloromethane to form a Schiff base (imine).[3]
-
Reduction: The resulting imine is then reduced using sodium borohydride in isopropanol to yield the final Procaine D-galactose derivative.[3]
This synthetic route has been reported to produce the desired glycodrug in good yields.[3]
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of a Procaine D-galactose derivative.
Caption: Synthetic pathway for Procaine D-galactose derivative.
Anesthetic Properties of Procaine: A Foundation for Hypothesis
To hypothesize the anesthetic properties of this compound, it is essential to first understand the well-documented characteristics of Procaine.
Mechanism of Action
Procaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[9][10] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[5] The result is a reversible blockade of nerve conduction and a loss of sensation in the innervated area.[5]
Signaling Pathway of Procaine's Anesthetic Action
The following diagram illustrates the signaling pathway of Procaine's local anesthetic effect.
Caption: Mechanism of action of Procaine on voltage-gated sodium channels.
Pharmacokinetics of Procaine
The pharmacokinetic profile of Procaine is characterized by rapid metabolism and a short duration of action.
| Parameter | Description |
| Metabolism | Rapidly hydrolyzed in the plasma by pseudocholinesterase.[4] |
| Metabolites | Para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[4] |
| Onset of Action | Slow.[2] |
| Duration of Action | Short.[2] |
| Excretion | Metabolites are excreted in the urine.[4] |
Hypothesized Anesthetic Properties of this compound
Based on the known effects of glycosylation on drug molecules and the established properties of Procaine, we can hypothesize the potential anesthetic profile of this compound. It is crucial to emphasize that these are theoretical considerations that require experimental validation.
Potential Mechanism of Action
The fundamental mechanism of action of this compound is likely to be the same as that of Procaine: the blockade of voltage-gated sodium channels. The core pharmacophore responsible for anesthetic activity, the p-aminobenzoate ester of diethylaminoethanol, remains intact. However, the attached glucose moiety could influence its interaction with the sodium channel.
Hypothesized Pharmacokinetic Profile
The most significant impact of glycosylation is expected to be on the pharmacokinetic properties of the molecule.
| Parameter | Hypothesized Effect of Glycosylation | Rationale |
| Metabolism | Potentially slower hydrolysis by plasma esterases. | The bulky glucose group may sterically hinder the enzyme's access to the ester linkage. |
| Onset of Action | Potentially slower. | The increased hydrophilicity and size of the molecule might slow its diffusion across the nerve sheath and membrane to reach the intracellular binding site on the sodium channel. |
| Duration of Action | Potentially longer. | Slower metabolism would lead to a prolonged presence of the active drug at the site of action. |
| Systemic Toxicity | Potentially lower. | A slower rate of absorption and metabolism could result in lower peak plasma concentrations of Procaine and its metabolites, including PABA. |
| Bioavailability | Potentially altered. | Glycosylation can influence absorption and distribution, but the net effect would need to be determined experimentally.[6] |
Experimental Workflow for Evaluating Anesthetic Properties
To validate these hypotheses, a series of in vitro and in vivo experiments would be necessary. The following diagram outlines a potential experimental workflow.
Caption: Proposed experimental workflow for evaluating this compound.
Future Directions and Conclusion
The synthesis of this compound represents an intriguing development in the quest for improved local anesthetics. While this technical guide has outlined the synthesis and hypothesized the potential anesthetic properties of this novel compound, it is clear that extensive experimental investigation is required. Future research should focus on the in vitro and in vivo evaluation of this compound to determine its actual anesthetic potency, onset and duration of action, and toxicity profile. Such studies will be crucial in ascertaining whether the glycosylation of Procaine offers a tangible clinical advantage over the parent compound. The findings of these future biological assays are eagerly awaited by the scientific community.[3]
References
- 1. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Procaine - Wikipedia [en.wikipedia.org]
- 5. Procaine hydrochloride | Local Anesthetic, Nerve Block & Pain Relief | Britannica [britannica.com]
- 6. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]
- 7. Glycosylation of Therapeutic Proteins: An Effective Strategy to Optimize Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is Procaine Hydrochloride used for? [synapse.patsnap.com]
Investigating the Anti-Inflammatory Potential of Procaine Glucoside: A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of diseases, necessitating the development of novel anti-inflammatory therapeutics. Procaine, a well-established local anesthetic, has demonstrated secondary anti-inflammatory properties, drawing interest to its derivatives for potentially enhanced or more targeted effects. This technical guide explores the anti-inflammatory potential of Procaine Glucoside, a derivative of procaine. Due to a scarcity of direct research on the glucoside variant, this document establishes a foundational understanding by examining the known anti-inflammatory mechanisms of the parent compound, procaine. We detail its modulation of key signaling pathways, including STAT3/CCL5 and PI3K/Akt, and its impact on pro-inflammatory cytokine production. This guide provides comprehensive experimental protocols for in vitro and in vivo models, such as Lipopolysaccharide (LPS)-induced macrophage activation and carrageenan-induced paw edema, which are standard assays for evaluating anti-inflammatory efficacy. Quantitative data from relevant studies on procaine are summarized, and key cellular and experimental workflows are visualized using Graphviz diagrams to offer a clear, actionable framework for future investigation into this compound.
Introduction: The Rationale for Investigating Procaine Derivatives
The inflammatory cascade is a complex, tightly regulated process essential for host defense and tissue repair. However, unresolved or chronic inflammation is a key pathological driver of numerous conditions, including autoimmune disorders, neurodegenerative diseases, and cardiovascular disease. While non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are common treatments, their long-term use is associated with significant adverse effects. This has fueled a search for new anti-inflammatory agents with novel mechanisms of action and improved safety profiles.
Procaine, a local anesthetic of the amino ester group, functions primarily by blocking voltage-gated sodium channels.[1][2] Beyond its anesthetic properties, studies have revealed that procaine possesses sympatholytic, antioxidant, and anti-inflammatory effects.[1][3] It has been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[4][5] The potential to enhance these secondary properties through chemical modification has led to an interest in its derivatives. This compound, through the addition of a glucose moiety, may exhibit altered pharmacokinetic and pharmacodynamic properties, potentially leading to improved bioavailability, reduced toxicity, or more potent anti-inflammatory activity. This document provides the scientific groundwork for investigating this hypothesis.
Putative Mechanisms of Anti-Inflammatory Action
Based on the known effects of the parent compound, procaine, the anti-inflammatory action of this compound is likely mediated through the modulation of critical intracellular signaling pathways that govern the expression of inflammatory genes.
Inhibition of the STAT3/CCL5/PI3K/Akt Pathway
Recent research has implicated the STAT3/CCL5 axis in the M1 polarization of microglia, a key event in neuroinflammation. Procaine has been shown to inhibit this pathway.[4] Signal Transducer and Activator of Transcription 3 (STAT3) can transcriptionally activate Chemokine (C-C motif) Ligand 5 (CCL5), which in turn influences the PI3K/Akt signaling cascade, a pathway crucial for cell survival, proliferation, and inflammation.[4] By inhibiting STAT3, procaine can downregulate this entire cascade, leading to a reduction in the M1 pro-inflammatory phenotype of immune cells like microglia and a decrease in the production of associated inflammatory cytokines.[4]
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine Regulates the STAT3/CCL5 Axis and Inhibits Microglia M1 Polarization to Alleviate Complete Freund’s Adjuvant Rats Pain Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Methodological & Application
Analytical Methods for Procaine Quantification: Application Notes and Protocols
Application Note 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Procaine Quantification
This application note describes a stability-indicating reversed-phase HPLC method for the quantification of procaine.
Principle:
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For procaine, a C18 or phenyl column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is typically achieved using a UV detector at a wavelength where procaine exhibits maximum absorbance.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 or Phenyl analytical column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Heptanesulfonic acid sodium salt (for ion-pairing)
-
Procaine hydrochloride reference standard
-
Reagent grade water
Experimental Protocol: HPLC-UV Analysis of Procaine
1. Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous Buffer): Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in reagent grade water. Adjust the pH to 3.0 with phosphoric acid.[1][2] For ion-pairing, 50 mM heptanesulfonic acid sodium salt can be added.[1][2]
-
Mobile Phase B (Organic Modifier): Acetonitrile or Methanol.
-
The final mobile phase is typically a mixture of the aqueous buffer and the organic modifier. A common composition is 80:20 (v/v) of 25 mM phosphate buffer (pH 3.0) with 50 mM heptanesulfonic acid sodium salt and acetonitrile.[1][2]
-
Degas the mobile phase before use.
2. Standard Solution Preparation:
-
Prepare a stock solution of Procaine hydrochloride in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 5-100 µg/mL).[1]
3. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma, Tissue Homogenates):
-
Perform a protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) to the sample in a 3:1 ratio.[3]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
4. Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt : Acetonitrile.[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the procaine standards against their known concentrations.
-
Determine the concentration of procaine in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary for HPLC-UV Methods
| Parameter | Value | Reference |
| Linearity Range | 5 - 100 µg/mL | [1] |
| Linearity Range (in combination with epinephrine) | 0.25 - 2.0 µg/mL (epinephrine) and 5 - 100 µg/mL (procaine) | [1] |
| Intra-day RSD | 0.23 - 1.88% | [1] |
| Inter-day RSD | 0.07 - 0.26% | [1] |
| LOD (in tissue extracts) | 5 µM | [3] |
| LOQ (in tissue extracts) | 10 µM | [3] |
| Recovery (from tissue extracts) | > 80% | [3] |
Application Note 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Procaine Quantification in Biological Matrices
This application note provides a sensitive and selective method for the quantification of procaine and its primary metabolite, p-aminobenzoic acid (PABA), in biological matrices using LC-MS/MS.
Principle:
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides excellent specificity for quantification in complex matrices.
Instrumentation and Reagents:
-
LC-MS/MS system with an ESI source
-
C18 analytical column
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Procaine hydrochloride reference standard
-
p-Aminobenzoic acid (PABA) reference standard
-
Internal Standard (IS), e.g., N-Acetylprocainamide (NAPA)[5]
-
Reagent grade water
Experimental Protocol: LC-MS/MS Analysis of Procaine
1. Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0.[3]
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used for optimal separation.
2. Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of Procaine, PABA, and the internal standard (NAPA) in methanol at 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Column: XTerra MS C18 column.[5]
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI Positive.[5]
-
MRM Transitions:
5. Data Analysis:
-
Quantify procaine and PABA by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Quantitative Data Summary for LC-MS/MS Method
| Parameter | Procaine | PABA | Reference |
| Linearity Range | 10 nM - 5000 nM | 100 nM - 5000 nM | [5] |
| Intra-day RSD | < 5% | < 5% | [5] |
| Inter-day RSD | < 5% | < 5% | [5] |
| Retention Time | 4.7 min | 4.0 min | [5] |
Application Note 3: UV-Vis Spectrophotometric Method for Procaine Quantification
This application note details a simple and rapid colorimetric method for the determination of procaine in pharmaceutical preparations.
Principle:
This method is based on a diazotization-coupling reaction. The primary aromatic amine group of procaine is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic agent (e.g., phenol or 7-iodo-8-hydroxyquinoline-5-sulphonic acid) in an alkaline medium to form a stable, colored azo dye.[6][7] The absorbance of this dye is measured at its wavelength of maximum absorption (λmax) and is proportional to the concentration of procaine.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Procaine hydrochloride reference standard
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Phenol or 7-iodo-8-hydroxyquinoline-5-sulphonic acid
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH)
-
Reagent grade water
Experimental Protocol: Spectrophotometric Analysis of Procaine
1. Standard Solution Preparation:
-
Prepare a stock solution of Procaine hydrochloride in distilled water at a concentration of 100 µg/mL.[7]
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2 to 22 µg/mL.[6]
2. Color Development:
-
To an aliquot of the standard or sample solution in a volumetric flask, add 1 mL of 1M HCl and 1 mL of freshly prepared sodium nitrite solution.
-
Allow the mixture to stand for a few minutes for complete diazotization.
-
Add 1 mL of the chromogenic agent solution (e.g., phenol).
-
Add 2 mL of 2M NaOH to make the solution alkaline.
-
Dilute to the final volume with distilled water and mix well.
-
Allow the color to develop for a specified time (e.g., 20 minutes).
3. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the λmax against a reagent blank prepared in the same manner without the analyte.
-
The λmax will depend on the coupling agent used (e.g., 450 nm for phenol, 500 nm for 7-iodo-8-hydroxyquinoline-5-sulphonic acid).[6][7]
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of procaine in the sample from the calibration curve.
Quantitative Data Summary for Spectrophotometric Methods
| Parameter | Value (with Phenol) | Value (with 7-iodo-8-hydroxyquinoline-5-sulphonic acid) | Reference |
| Linearity Range | 2 - 22 µg/mL | 1 - 14 µg/mL | [6][7] |
| Molar Absorptivity | 2.469 x 10^4 L mol-1 cm-1 | 1.429 x 10^4 L mol-1 cm-1 | [6][7] |
| λmax | 450 nm | 500 nm | [6][7] |
Visualizations
Caption: Metabolic pathway of Procaine.
Caption: General workflow for HPLC-UV analysis.
References
- 1. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV-Vis Spectrum of Procaine | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. sphinxsai.com [sphinxsai.com]
Application Note: HPLC-UV Method for the Analysis of Procaine Glucoside
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Procaine Glucoside. The method is adapted from established stability-indicating assays for procaine hydrochloride and is designed for researchers, scientists, and drug development professionals.[1][2][3] This document provides comprehensive experimental protocols, method parameters, and validation considerations.
Introduction
This compound is a derivative of the local anesthetic procaine. Accurate and reliable analytical methods are crucial for its quantification in various stages of research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and reproducibility.[4][5] This application note outlines a reversed-phase HPLC-UV method suitable for the determination of this compound. The proposed method is based on existing literature for the analysis of procaine and related compounds, providing a solid foundation for method development and validation.[1][6]
Chromatographic Conditions
A summary of the proposed HPLC-UV instrument parameters is provided in Table 1. These conditions are based on typical methods used for the analysis of procaine and may require optimization for this compound.
Table 1: Proposed HPLC-UV Instrument Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 80:20 (v/v) 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 294 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Mobile Phase
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the 25 mM phosphate buffer (pH 3.0) and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase before use.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a simple formulation is provided below.
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
For the method to be considered reliable, it should be validated according to ICH guidelines.[7] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from its potential degradation products.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. The linearity of the method should be evaluated over the range of the working standard solutions.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike and recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
Workflow and Diagrams
The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Conclusion
The proposed HPLC-UV method provides a robust framework for the quantitative analysis of this compound. The detailed protocols for instrument setup, mobile phase and sample preparation, along with the guidelines for method validation, offer a comprehensive resource for researchers and scientists. This method is anticipated to be a valuable tool in the quality control and development of products containing this compound. Further optimization and validation are recommended to ensure the method is suitable for its intended purpose.
References
- 1. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC MS Method for Analysis of Procaine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. iosrphr.org [iosrphr.org]
Application Note: Detection of Procaine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the sensitive and selective detection of procaine and its primary metabolite, p-aminobenzoic acid (PABA), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Procaine, a local anesthetic, is rapidly metabolized in the body, making the accurate quantification of its metabolites crucial for pharmacokinetic and drug metabolism studies. While the primary metabolic pathway involves hydrolysis, this document also outlines a general approach for the investigation of potential glucuronide conjugates, which represent a common Phase II metabolic transformation for many xenobiotics. The protocols provided herein are intended to guide researchers in developing robust analytical methods for procaine and its metabolites in various biological matrices.
Introduction
Procaine is an amino ester local anesthetic that undergoes rapid hydrolysis in plasma, primarily mediated by pseudocholinesterase, into p-aminobenzoic acid (PABA) and diethylaminoethanol[1][2][3]. PABA is then further metabolized or excreted[2]. Understanding the metabolic fate of procaine is essential for evaluating its efficacy, safety, and potential drug-drug interactions. LC-MS/MS offers high sensitivity and specificity for the simultaneous determination of a parent drug and its metabolites, making it the technique of choice for bioanalytical studies[4][5].
While PABA is the major metabolite, drug metabolism often involves Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion. Although procaine glucoside is not a commonly reported metabolite, the analytical principles for its detection are relevant for comprehensive metabolic profiling. This application note provides a detailed protocol for the analysis of procaine and PABA, and a general workflow for the targeted analysis of potential glucuronide metabolites.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of procaine and PABA from plasma or urine samples.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS) working solution (e.g., N-Acetylprocainamide)[4]
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard and vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Procaine | 237.2 | 100.1 | 20 |
| p-Aminobenzoic Acid (PABA) | 138.1 | 120.1 | 15 |
| N-Acetylprocainamide (IS) | 278.2 | 205.1 | 25 |
| Hypothetical this compound | 399.2 | 237.2 | 25 |
Note: The MRM transition for the hypothetical this compound is predicted based on the loss of the glucuronic acid moiety (176 Da) and would require experimental confirmation.
Data Presentation
Table 1: Quantitative Parameters for Procaine and PABA Analysis
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Procaine | 1 - 1000 | 1 | 95 - 105 | < 10 |
| p-Aminobenzoic Acid (PABA) | 5 - 2000 | 5 | 93 - 107 | < 12 |
Data presented here are representative and may vary depending on the specific instrumentation and matrix used.
Visualizations
Metabolic Pathway of Procaine
Caption: Metabolic pathway of procaine hydrolysis.
General Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of procaine and its primary metabolite, PABA, in biological matrices. The use of solid-phase extraction ensures sample clean-up and analyte enrichment, leading to improved data quality. The MRM mode in tandem mass spectrometry offers high selectivity, minimizing the impact of matrix effects and enabling accurate quantification at low concentrations.
For the investigation of potential glucuronide metabolites, a similar workflow can be employed. The key difference would be the selection of the appropriate precursor and product ions in the MRM method. Typically, a neutral loss scan for the glucuronic acid moiety (176 Da) or a precursor ion scan for a characteristic fragment of the aglycone (in this case, procaine) can be used for initial screening. Once a potential glucuronide is identified, a specific MRM transition can be optimized for its quantification.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the analysis of procaine and its primary metabolite, p-aminobenzoic acid. The provided experimental conditions and workflows offer a solid foundation for researchers in drug metabolism and pharmacokinetics to develop and validate their own bioanalytical methods. The general strategy for detecting glucuronide conjugates can be adapted for a more extensive metabolic profiling of procaine and other xenobiotics.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Chemical Tests For Glycosides: General and specific - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development - Chronicles of Young Scientists [cysonline.org]
Application Notes and Protocols for Procaine in Cell Culture Experiments
A Note to the Reader: The following application notes and protocols detail the use of Procaine in cell culture experiments. Extensive literature searches did not yield specific information regarding "Procaine glucoside" in this context. It is presumed that the intended subject of inquiry was Procaine, a well-documented compound with significant effects on cultured cells.
Application Notes
Introduction
Procaine, a local anesthetic, has garnered significant interest in cell biology and drug development for its anticancer properties.[1][2] Beyond its traditional use in anesthesia, procaine has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger autophagy.[1] Its multifaceted mechanism of action, which includes the demethylation of DNA and the modulation of key signaling pathways, makes it a valuable tool for in vitro research.[1][3]
Mechanism of Action
Procaine's effects on cells are attributed to several mechanisms:
-
DNA Demethylation: Procaine acts as a DNA-demethylating agent.[3] It can reduce the overall level of 5-methylcytosine in the genome and specifically demethylate hypermethylated CpG islands in the promoter regions of tumor suppressor genes. This can lead to the re-expression of silenced genes and inhibit cancer cell growth.[3]
-
Inhibition of Signaling Pathways: Procaine has been demonstrated to inhibit the PI3K/AKT and ERK signaling pathways.[1] These pathways are crucial for cell survival, proliferation, and migration. By downregulating the phosphorylation of key proteins in these cascades, procaine can effectively arrest the cell cycle and induce apoptosis.
-
Induction of Oxidative Stress: Procaine treatment can lead to an increase in intracellular reactive oxygen species (ROS).[1] Elevated ROS levels can damage cellular components, including mitochondria, and trigger apoptotic cell death.
-
Sodium Channel Blockade: As a local anesthetic, procaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[4] While this is its anesthetic function, the broader implications of ion channel modulation in non-neuronal cells are an area of ongoing research.
Applications in Cell Culture
Based on its mechanism of action, procaine is utilized in a variety of cell culture applications:
-
Anticancer Research: Studying the effects of procaine on cancer cell lines to elucidate mechanisms of tumorigenesis and identify potential therapeutic strategies.[1][3]
-
Epigenetics Research: Investigating the role of DNA methylation in gene expression and cellular differentiation.[3]
-
Signal Transduction Research: Exploring the regulation of the PI3K/AKT and ERK pathways and their role in cell fate decisions.[1]
-
Drug Discovery: Using procaine as a reference compound or a starting point for the development of novel anticancer agents.
Data Presentation
The following tables summarize quantitative data from studies on the effects of procaine in different cancer cell lines.
Table 1: Effect of Procaine on the Viability of Human Tongue Squamous Cell Carcinoma Cell Lines
| Cell Line | Procaine Concentration (mg/ml) | Incubation Time (h) | Cell Viability (%) |
| CAL27 | 0.5 | 24 | Significantly Reduced (p<0.05) |
| CAL27 | 1.0 | 24 | Significantly Reduced (p<0.05) |
| CAL27 | 2.0 | 24 | ~40% of control (p<0.01) |
| SCC-15 | 0.5 | 24 | Significantly Reduced |
| SCC-15 | 1.0 | 24 | Significantly Reduced |
| SCC-15 | 2.0 | 24 | Reduced |
Data extracted from a study by Hao et al.[1]
Table 2: Effect of Procaine on the Viability of Human Colon Cancer Cell Line HCT116
| Procaine Concentration (µM) | Incubation Time | Cell Viability | Apoptotic Cells |
| 1.5 | Not Specified | Significantly Decreased (p<0.05) | Significantly Increased |
| 2.0 | Not Specified | Significantly Decreased (p<0.01) | Significantly Increased |
Data from a study on HCT116 colon cancer cells.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of procaine on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CAL27, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Procaine hydrochloride (dissolved in sterile PBS or culture medium)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 8 x 10³ cells/well and culture overnight to allow for attachment.[1]
-
Prepare serial dilutions of procaine in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, and 2.0 mg/ml).[1]
-
Remove the existing medium from the wells and replace it with 100 µl of the medium containing the different concentrations of procaine. Include a control group with medium only.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.[1]
-
After the incubation period, add 10 µl of CCK-8 solution to each well.[1]
-
Incubate the plate for an additional 2 hours.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the control group.
2. Colony Formation Assay
This assay assesses the long-term effect of procaine on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
Methanol (100%)
-
Crystal Violet solution (0.1%)
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 2 x 10³ cells/well).[1]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of procaine (e.g., 0, 0.0675, 0.125, 0.25, 0.5, and 1.0 mg/ml) in complete culture medium.[1]
-
Incubate the plates for 2 weeks at 37°C, changing the medium with the respective procaine concentrations every 3-4 days.[1]
-
After 2 weeks, wash the colonies with PBS.
-
Fix the colonies with cold 100% methanol for 15 minutes at room temperature.[1]
-
Stain the colonies with 0.1% crystal violet for 20 minutes at room temperature.[1]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as an aggregation of at least 50 cells).
3. Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of procaine on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Procaine hydrochloride
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density of 2 x 10⁴ cells/well and culture overnight.[1]
-
Treat the cells with the desired concentrations of procaine for the specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 30 minutes.[1]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Procaine inhibits the PI3K/AKT and ERK signaling pathways.
References
- 1. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaine-The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Procaine Glucoside for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery is a paramount goal in modern therapeutics, aiming to enhance efficacy while minimizing off-target side effects. One promising strategy involves exploiting the unique metabolic characteristics of diseased cells. Many cancer cells, for instance, exhibit elevated rates of glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This is often mediated by the overexpression of glucose transporters (GLUTs) on the cell surface.[1] By conjugating drugs to glucose or its analogs, such as galactose, it is possible to hijack these transporters for selective delivery of therapeutic agents to cancer cells.[1][2][3][4][5]
Procaine, a local anesthetic, has demonstrated anticancer properties, including the ability to inhibit DNA methylation and modulate key signaling pathways involved in cell growth and survival, such as PI3K/AKT and ERK/MAPK. However, its application in oncology is limited by a lack of specificity. Conjugating procaine to a sugar moiety, such as D-galactose, to create a "procaine glucoside," presents a novel approach to selectively deliver procaine to cancer cells that overexpress glucose transporters, thereby enhancing its therapeutic index. D-galactose has been shown to be a viable vector for targeted drug delivery to certain cancer cells.[2][6]
These application notes provide a comprehensive overview of the synthesis, proposed mechanism of action, and experimental protocols for evaluating a procaine-D-galactose conjugate for targeted cancer therapy.
Synthesis of Procaine-D-Galactose Conjugate
A procaine-D-galactose derivative can be synthesized in a two-step process involving the formation of an imine followed by its reduction.[7][8]
Overall Yield: 52%[7][8]
| Step | Reaction | Key Reagents |
| 1 | Oxidation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | DMSO, DCC |
| 2 | Imine formation and reduction | Procaine, NaBH₄ |
Table 1: Summary of Synthesis Steps and Reagents
Experimental Protocol: Synthesis of Procaine-D-Galactose
This protocol is adapted from the synthesis of 6-N-galactosyl derivatives of p-aminobenzoates.[7][8]
Materials:
-
1,2:3,4-di-O-isopropylidene-α-D-galactopyranose
-
Dimethyl sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Procaine
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Anhydrous Isopropanol
-
Sodium borohydride (NaBH₄)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Oxidation: Synthesize 1,2:3,4-di-O-isopropylidene-α-D-galactohexodialdo-1,5-pyranose from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose using DMSO and DCC according to established procedures.
-
Imine Formation:
-
To a solution of the aldehyde from step 1 (1.2 mmol) in anhydrous DCM (14 mL), add procaine (1 equivalent) and 4 Å molecular sieves.
-
Stir the reaction mixture at reflux for 24 hours.
-
Filter the mixture and concentrate under reduced pressure to obtain the crude imine (Schiff base).
-
-
Reduction:
-
Dissolve the crude imine in anhydrous isopropanol (7 mL).
-
Add sodium borohydride (NaBH₄) (1 equivalent).
-
Stir the suspension at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Add DCM (35 mL) to the reaction mixture.
-
Filter the mixture and wash the organic phase with water (3 x 12 mL).
-
Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final procaine-D-galactose conjugate.
-
Caption: Synthesis workflow for Procaine-D-Galactose conjugate.
Proposed Mechanism of Targeted Drug Delivery and Action
The rationale for using a procaine-galactose conjugate is based on the targeted uptake by cancer cells overexpressing glucose transporters (GLUTs), followed by the intracellular release of procaine to exert its anticancer effects.
Caption: Proposed mechanism of this compound targeted delivery and action.
Experimental Protocols for Evaluation
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the procaine-galactose conjugate on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9] The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line with high GLUT expression (e.g., MCF-7 breast cancer cells)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Procaine, D-galactose, and Procaine-D-Galactose conjugate
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of procaine, D-galactose, and the procaine-galactose conjugate. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) values.
| Compound | Expected IC₅₀ (Hypothetical) | Rationale |
| Procaine | > Procaine-Galactose | Less targeted, lower intracellular concentration. |
| D-Galactose | No significant toxicity | Sugar control. |
| Procaine-Galactose | Lowest IC₅₀ | Targeted uptake leads to higher intracellular procaine concentration. |
Table 2: Hypothetical IC₅₀ Values from MTT Assay
Cellular Uptake Studies
These studies are designed to visualize and quantify the uptake of the conjugate into cancer cells. A fluorescently labeled version of the procaine-galactose conjugate would be required.
Principle: Fluorescence microscopy and flow cytometry can be used to assess the internalization of a fluorescently labeled conjugate.
Protocol (Fluorescence Microscopy):
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled procaine-galactose conjugate at a predetermined concentration for various time points (e.g., 30 min, 1h, 3h).
-
Washing: Wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake using a fluorescence microscope.
Caption: Workflow for cellular uptake analysis by fluorescence microscopy.
Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of the procaine-galactose conjugate on key signaling pathways like PI3K/AKT and ERK/MAPK.
Protocol:
-
Cell Treatment and Lysis: Treat cells with procaine, D-galactose, and the procaine-galactose conjugate for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the inhibition of the signaling pathways.
| Protein Target | Expected Outcome with Procaine-Galactose |
| p-AKT/Total AKT | Decreased ratio |
| p-ERK/Total ERK | Decreased ratio |
| β-actin | No change |
Table 3: Expected Outcomes of Western Blot Analysis
Conclusion
The conjugation of procaine to D-galactose is a promising strategy for the targeted delivery of this repurposed drug to cancer cells. The provided protocols offer a framework for the synthesis and preclinical evaluation of such a conjugate. Successful validation of this approach could pave the way for developing more selective and effective cancer therapies.
References
- 1. Glucose conjugation for the specific targeting and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoconjugation: An approach to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Anticancer Drug Glycoconjugates | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Formulation of Procaine Glucoside for In Vivo Studies
Disclaimer: Extensive literature searches did not yield specific data for "Procaine glucoside." Therefore, this document provides information and protocols for Procaine Hydrochloride (Procaine HCl) as a representative procaine compound for in vivo studies. Researchers should validate these methodologies for their specific procaine derivative.
Introduction
Procaine, a well-established local anesthetic, and its derivatives are increasingly being investigated for a variety of systemic effects, including anti-inflammatory and anti-cancer properties. Successful in vivo evaluation of these compounds necessitates robust and reproducible formulation strategies to ensure accurate dosing, bioavailability, and stability. This document provides detailed application notes and protocols for the formulation and administration of Procaine HCl in preclinical research settings.
Data Presentation
Table 1: Solubility of Procaine Hydrochloride
| Solvent/Vehicle | Solubility (at 25°C) | Reference |
| Water | Freely soluble (1 g/mL) | [1] |
| 0.9% Saline | Freely soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | [3] |
| Ethanol | Sparingly soluble (1 g/15 mL) | [1] |
| Propylene Glycol | Soluble | N/A |
| Polyethylene Glycol 400 (PEG400) | Soluble | N/A |
N/A: Data not explicitly found in the search results, but these are common vehicles for parenteral formulations.
Table 2: Stability of Procaine Hydrochloride in Aqueous Solution
| Condition | Observation | Reference |
| pH | Optimal stability at pH 3.0-5.5. Hydrolysis increases in acidic and alkaline conditions. | [4] |
| Temperature | Stable at room temperature for short periods. Degradation accelerates at elevated temperatures (>60°C). Refrigeration (2-8°C) is recommended for storage of solutions. | [5] |
| Light | Sensitive to light; solutions should be protected from light to prevent degradation. | [6] |
| Oxidation | The aromatic primary amino group is susceptible to oxidation, which can be accelerated by pH, temperature, UV light, oxygen, and metal ions. | [4] |
Table 3: Pharmacokinetic Parameters of Procaine in Animal Models (Parenteral Administration)
| Animal Model | Administration Route | Dose | Cmax | Tmax | t½ (elimination) | AUC | Reference |
| Horse | Intravenous (IV) | 2.5 mg/kg | N/A | N/A | ~50.2 min | N/A | [7] |
| Horse | Subcutaneous (SC) | 3.3 mg/kg | ~400 ng/mL | N/A | ~75 min | N/A | [7] |
| Horse | Intramuscular (IM) | 10 mg/kg | ~600 ng/mL | Rapid | ~2 hours | N/A | [7] |
| Rat | Intrathecal | 10 µL/kg (2% solution) | N/A | N/A | N/A | N/A |
N/A: Data not available in the provided search results. Pharmacokinetic parameters can vary significantly based on the species, formulation, and analytical methods used.
Experimental Protocols
Protocol 1: Preparation of Procaine HCl Solution for Parenteral Administration
Materials:
-
Procaine Hydrochloride powder (USP grade)
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection (Sterile Saline)
-
Sterile vials
-
0.22 µm sterile syringe filters
-
pH meter
-
Hydrochloric acid (0.1 N) and Sodium hydroxide (0.1 N) for pH adjustment (if necessary)
-
Laminar flow hood
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the required amount of Procaine HCl powder.
-
Dissolve the powder in a pre-determined volume of sterile WFI or saline to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently agitate the solution until the powder is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to a range of 3.5-5.5 using sterile 0.1 N HCl or 0.1 N NaOH to ensure optimal stability.[4]
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C and protected from light until use.[6] It is recommended to use freshly prepared solutions for in vivo studies.
Protocol 2: Subcutaneous (SC) Administration in Mice
Materials:
-
Prepared sterile Procaine HCl solution
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., mg/kg).
-
Restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Create a "tent" of skin over the shoulders or flank area.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration).
-
Slowly inject the calculated volume of the Procaine HCl solution. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intramuscular (IM) Administration in Rats
Materials:
-
Prepared sterile Procaine HCl solution
-
Sterile syringes (1 mL) with 25-26 gauge needles
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Properly restrain the rat. This may require a second person.
-
Identify the quadriceps or gluteal muscles of the hind limb as the injection site.
-
Clean the area with a 70% ethanol wipe.
-
Insert the needle into the muscle mass at a 90-degree angle. Avoid the sciatic nerve which runs along the caudal aspect of the femur.
-
Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution slowly and steadily.
-
Remove the needle and apply gentle pressure.
-
Return the rat to its cage and observe for any signs of distress or impaired mobility.
Mandatory Visualization
Signaling Pathway of Procaine
Procaine has been shown to inhibit the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation, survival, and migration.[5]
Caption: Procaine's inhibitory effect on PI3K/AKT and ERK pathways.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of a Procaine HCl formulation.
Caption: General experimental workflow for in vivo procaine studies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. unmc.edu [unmc.edu]
- 4. cristalchem.com [cristalchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procaine in Neuroscience Research
Important Note for the Reader: The following application notes and protocols are based on scientific literature for Procaine and Procaine Hydrochloride . The term "Procaine glucoside" did not yield specific research in the initial search; therefore, this document focuses on the widely studied parent compound, procaine, which is most relevant to the user's query.
Introduction
Procaine is a local anesthetic of the amino ester group, first synthesized in 1905.[1] While historically used for local and regional anesthesia, its diverse mechanisms of action have made it a valuable tool in neuroscience research.[2] Beyond its primary function as a sodium channel blocker, procaine interacts with various other neuronal targets, offering avenues to explore complex neurological processes.[3] These notes provide an overview of its applications, from investigating pain pathways and neuroprotection to probing limbic system activity.
Mechanism of Action
Procaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4] By inhibiting sodium influx, procaine prevents the generation and propagation of action potentials, leading to a block in nerve signal conduction.[2][4] The receptor site for this action is believed to be on the cytoplasmic side of the sodium channel.[3]
Beyond sodium channel blockade, procaine has been shown to interact with several other key neuronal receptors and enzymes, including:
-
N-methyl-D-aspartate (NMDA) receptors (antagonist)[3]
-
Nicotinic acetylcholine receptors (antagonist)[3]
-
Serotonin (5-HT3) receptors (antagonist)[3]
-
Dopamine transporters (inhibitor)[3]
-
Monoamine oxidase (inhibitor)[3]
This polypharmacology contributes to its diverse effects in the central and peripheral nervous systems.
Application 1: Investigation of Nociception and Pain Pathways
Procaine serves as a valuable tool for studying pain mechanisms. Interestingly, at low concentrations, it can cause excitation in a specific population of small sensory neurons (nociceptors).[5] This excitatory effect is often observed in capsaicin-sensitive neurons, suggesting an interaction with pathways involved in noxious stimuli detection.[5]
Key Findings:
-
Low concentrations of procaine (2-200 µM) can induce an inward current and excite a subpopulation of cultured dorsal root ganglion (DRG) neurons.[5]
-
Procaine-sensitive neurons are nearly all responsive to capsaicin, linking its excitatory effect to nociceptive pathways.[5]
-
In these neurons, procaine can enhance the inward current induced by noxious heat by approximately three-fold.[5]
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Excitatory Procaine Concentration | 2-200 µM | Cultured Rat DRG Neurons | [5] |
| Inward Current Induced by Procaine | >50 pA | Cultured Rat DRG Neurons | [5] |
| Enhancement of Heat-Induced Current | ~3-fold increase | Cultured Rat DRG Neurons | [5] |
| Apparent Reversal Potential | 25 ± 4.2 mV | Cultured Rat DRG Neurons | [5] |
Experimental Protocol: Patch-Clamp Electrophysiology on Cultured DRG Neurons
This protocol is based on the methodology for assessing the excitatory effects of procaine on nociceptors.[5]
Objective: To measure procaine-induced inward currents in cultured rat dorsal root ganglion (DRG) neurons.
Materials:
-
Primary DRG neuron culture from neonatal rats.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal pipette solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2).
-
Procaine hydrochloride stock solution (100 mM in deionized water).
-
Capsaicin stock solution (10 mM in ethanol).
Procedure:
-
Cell Preparation: Plate dissociated DRG neurons on coated coverslips and culture for 1-5 days.
-
Electrode Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter neuron (a likely nociceptor).
-
Hold the neuron at a membrane potential of -60 mV.
-
-
Drug Application:
-
Using a perfusion system, apply procaine at concentrations ranging from 2 µM to 200 µM for a defined duration (e.g., 5-10 seconds).
-
Record the induced inward current.
-
Perform a washout with the external solution until the baseline current is re-established. Note that responses to procaine may exhibit tachyphylaxis (rapid desensitization).[5]
-
-
Data Analysis:
-
Measure the peak amplitude of the procaine-induced inward current.
-
To determine the reversal potential, apply voltage ramps or steps during the procaine application.
-
Diagram: Procaine's Dual Effect on Neuronal Excitability
Caption: Dual concentration-dependent effects of procaine on neurons.
Application 2: Neuroprotection in Cerebral Ischemia Models
Procaine has demonstrated neuroprotective properties in models of brain ischemia. Its pre-ischemic administration can reduce neuronal damage by suppressing the excessive release of excitatory amino acids like glutamate, a key event in the ischemic cascade.[6]
Key Findings:
-
Intracerebroventricular administration of procaine (2 µmol) before transient forebrain ischemia suppressed the release of glutamate in the gerbil hippocampus.[6]
-
Pre-ischemic procaine treatment improved histological outcomes and reduced delayed neuronal death in the CA1 region of the hippocampus.[6]
-
Post-ischemic administration of procaine did not show the same neuroprotective effect.[6]
Quantitative Data Summary
| Neurotransmitter | Peak Increase During Ischemia (Control) | Effect of Pre-Ischemic Procaine | Animal Model | Reference |
| Glutamate | 394% of pre-ischemic value | Suppressed peak release | Gerbil | [6] |
| Aspartate | 331% of pre-ischemic value | Suppressed peak release | Gerbil | [6] |
| Glycine | 233% of pre-ischemic value | Suppressed peak release | Gerbil | [6] |
Experimental Protocol: In Vivo Microdialysis in a Gerbil Model of Forebrain Ischemia
This protocol is based on the methodology for assessing procaine's effect on ischemic glutamate release.[6]
Objective: To measure extracellular glutamate levels in the hippocampus during and after transient forebrain ischemia, with and without pre-treatment with procaine.
Materials:
-
Male Mongolian gerbils.
-
Stereotaxic apparatus for small animals.
-
Microdialysis probes.
-
Syringe pump.
-
High-performance liquid chromatography (HPLC) system for amino acid analysis.
-
Anesthetic (e.g., halothane).
-
Procaine solution for intracerebroventricular (ICV) injection.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Surgical Preparation:
-
Anesthetize the gerbil and place it in the stereotaxic frame.
-
Implant a guide cannula for the microdialysis probe into the CA1 region of the hippocampus.
-
Implant a separate cannula for ICV injection.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 15-20 minutes.
-
-
Treatment and Ischemia Induction:
-
Treatment Group: Administer procaine (2 µmol) via the ICV cannula.
-
Control Group: Administer vehicle (saline).
-
After a set time post-injection (e.g., 15 minutes), induce transient forebrain ischemia by occluding both common carotid arteries for a defined period (e.g., 3 minutes).
-
Continue collecting dialysate samples throughout the ischemic period and for at least 60 minutes into reperfusion.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glutamate, aspartate, and glycine concentrations using HPLC.
-
-
Histological Analysis (for a separate cohort of animals):
-
After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections.
-
Perform Nissl staining to assess neuronal survival in the hippocampal CA1 region.
-
Diagram: Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for assessing neuroprotective effects of procaine.
Application 3: Modulation of Neuroinflammation and Microglia Polarization
Recent studies indicate that procaine can influence neuroinflammatory processes, particularly by modulating microglia activity. This has implications for its use in models of neuropathic pain, where microglia play a critical role.
Key Findings:
-
Procaine can alleviate pain behaviors in animal models of inflammatory and neuropathic pain.[7]
-
One mechanism for this effect involves the inhibition of microglia M1 polarization (the pro-inflammatory phenotype).[7]
-
Procaine has been shown to inhibit the STAT3/CCL5 signaling axis, which in turn can affect the PI3K/Akt pathway, a known contributor to inflammatory pain.[7]
Experimental Protocol: Immunofluorescence Staining for Microglia Polarization Markers
Objective: To assess the effect of procaine on microglia M1/M2 polarization in the spinal cord of a neuropathic pain model (e.g., Complete Freund's Adjuvant - CFA).
Materials:
-
Rats with CFA-induced inflammatory pain.
-
Procaine solution for administration.
-
Tissue fixation and processing reagents (e.g., 4% paraformaldehyde).
-
Cryostat or vibratome for sectioning.
-
Primary antibodies: anti-Iba1 (pan-microglia marker), anti-iNOS or anti-CD86 (M1 markers), anti-Arg1 or anti-CD206 (M2 markers).
-
Fluorescently-labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Animal Model and Treatment:
-
Induce inflammatory pain in rats by injecting CFA into the hind paw.
-
Administer procaine or vehicle to different groups of animals at specified time points.
-
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the lumbar spinal cord and post-fix the tissue.
-
-
Sectioning:
-
Cryoprotect the tissue in sucrose solutions.
-
Cut transverse sections (e.g., 20-30 µm thick) of the spinal cord using a cryostat.
-
-
Immunofluorescence Staining:
-
Wash sections and perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections overnight at 4°C with a cocktail of primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-iNOS).
-
Wash sections and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the sections on slides.
-
Capture images of the spinal cord dorsal horn using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells that are also positive for the M1 marker (iNOS) in each group. Compare the procaine-treated group to the vehicle control.
-
Diagram: Procaine's Anti-Inflammatory Signaling Pathway
Caption: Simplified pathway of procaine's effect on microglia.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 5. Procaine excites nociceptors in cultures from dorsal root ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-ischaemic administration of procaine suppresses ischaemic glutamate release and reduces neuronal damage in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procaine Regulates the STAT3/CCL5 Axis and Inhibits Microglia M1 Polarization to Alleviate Complete Freund’s Adjuvant Rats Pain Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Sustained-Release Formulation of Procaine Glucoside
Introduction
Procaine is a local anesthetic of the ester type, known for its sodium channel blocking activity.[1] While effective, its short duration of action necessitates frequent administration for prolonged analgesia.[2] Developing a sustained-release formulation of Procaine glucoside aims to extend the therapeutic effect, reduce dosing frequency, and improve patient compliance.[3][4] This document provides detailed protocols for the formulation of this compound into biodegradable microspheres, their characterization, and subsequent analysis. The primary method detailed is the emulsion-solvent evaporation technique, a widely used and robust method for microencapsulation.[5][6]
Procaine's stability is a critical factor, as it primarily degrades via hydrolysis to para-aminobenzoic acid (PABA).[7] This degradation is influenced by temperature and pH, making refrigerated storage and careful formulation design essential.[7][8] These protocols are intended for researchers, scientists, and drug development professionals engaged in creating advanced drug delivery systems.
Pre-formulation Studies
Before formulation, critical physicochemical properties of this compound and its compatibility with selected excipients must be evaluated.
Excipient Compatibility Studies
Objective: To assess the compatibility of this compound with various biodegradable polymers and excipients under accelerated stability conditions.
Protocol:
-
Prepare physical mixtures of this compound with each selected excipient (e.g., PLGA, Ethylcellulose, HPMC) in a 1:1 ratio.[9]
-
Place the mixtures in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).[10]
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).
-
In DSC thermograms, the appearance of new peaks or significant shifts in the melting endotherms of the drug or excipient may indicate an interaction.[9]
-
In HPLC analysis, the appearance of new degradation peaks or a significant loss of the parent drug confirms incompatibility.
Table 1: Representative Excipient Compatibility Data
| Excipient | Technique | Observation at 4 Weeks (40°C/75% RH) | Compatibility |
|---|---|---|---|
| PLGA (50:50) | DSC/HPLC | No significant change in thermogram; <2% degradation | Compatible |
| Ethylcellulose | DSC/HPLC | No significant change in thermogram; <2% degradation | Compatible |
| HPMC K4M | DSC/HPLC | No significant change in thermogram; <3% degradation | Compatible |
| Lactose | DSC/HPLC | Shift in melting peak; >10% degradation observed | Incompatible[9] |
| Magnesium Stearate | DSC/HPLC | Broadening of drug peak; >8% degradation observed | Incompatible[9] |
Formulation of Sustained-Release Microspheres
The following protocol details the preparation of this compound-loaded microspheres using the oil-in-water (o/w) emulsion-solvent evaporation method.[6]
Experimental Workflow
Caption: Workflow for Microsphere Preparation.
Protocol: Microsphere Preparation
-
Organic Phase Preparation: Dissolve a precisely weighed quantity of Poly(lactic-co-glycolic acid) (PLGA) and this compound in a suitable organic solvent like dichloromethane.[5]
-
Aqueous Phase Preparation: Dissolve a surfactant, such as Polyvinyl Alcohol (PVA), in deionized water to form a homogenous solution (e.g., 1% w/v).
-
Emulsification: Add the organic phase dropwise into the aqueous phase under continuous stirring using a high-speed homogenizer (e.g., 1000 rpm). This creates a fine oil-in-water (o/w) emulsion.[6]
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the dichloromethane to evaporate, which leads to the formation of solid microspheres.[6]
-
Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash them repeatedly with deionized water to remove any residual PVA and un-encapsulated drug.
-
Drying: Dry the collected microspheres overnight at room temperature or in a desiccator to obtain a free-flowing powder.[6]
Table 2: Example Formulation Compositions
| Formulation Code | This compound (mg) | PLGA (mg) | Dichloromethane (ml) | Aqueous Phase (1% PVA) (ml) |
|---|---|---|---|---|
| PG-SR-F1 | 100 | 300 | 5 | 300 |
| PG-SR-F2 | 100 | 400 | 5 | 300 |
| PG-SR-F3 | 100 | 500 | 5 | 300 |
Characterization of Microspheres
Protocol: Drug Loading and Encapsulation Efficiency
-
Accurately weigh about 20 mg of the dried microspheres.
-
Dissolve the microspheres in a suitable solvent (e.g., 5 ml of dichloromethane) and then extract the drug into an aqueous buffer (e.g., phosphate buffer pH 7.4).
-
Determine the concentration of this compound in the aqueous phase using a validated HPLC method (see Section 6.0).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[6]
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Table 3: Characterization of this compound Microspheres (Hypothetical Data)
| Formulation Code | Particle Size (μm, Mean ± SD) | Drug Loading (%) | Encapsulation Efficiency (%) |
|---|---|---|---|
| PG-SR-F1 | 125.4 ± 4.2 | 22.1 | 88.4 |
| PG-SR-F2 | 138.1 ± 5.6 | 18.5 | 92.5 |
| PG-SR-F3 | 145.9 ± 3.9 | 15.2 | 91.2 |
In Vitro Drug Release Studies
Objective: To determine the rate and extent of this compound release from the microspheres in a simulated physiological environment.
Protocol: Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[5][11]
-
Dissolution Medium: 900 mL of phosphate-buffered saline (PBS), pH 7.4, maintained at 37 ± 0.5°C.[5]
-
Procedure: a. Place a quantity of microspheres equivalent to a known amount of this compound into the dissolution vessel. b. Set the paddle speed to 50 rpm.[5] c. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 5 mL aliquot of the dissolution medium. d. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume. e. Filter the samples through a 0.45 µm syringe filter. f. Analyze the samples for this compound concentration using the HPLC method.[12]
Table 4: In Vitro Cumulative Release Profile (Hypothetical Data)
| Time (hours) | PG-SR-F1 (% Released) | PG-SR-F2 (% Released) | PG-SR-F3 (% Released) |
|---|---|---|---|
| 1 | 25.4 | 18.2 | 12.5 |
| 4 | 48.9 | 35.7 | 28.9 |
| 8 | 65.1 | 52.3 | 45.1 |
| 12 | 78.6 | 66.9 | 58.4 |
| 24 | 91.3 | 82.5 | 75.6 |
| 48 | 94.2 | 90.1 | 86.3 |
| 72 | 95.1 | 92.4 | 89.8 |
Analytical Method: HPLC
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous quantification of this compound and its primary degradant, PABA.
Protocol: HPLC Analysis
-
System: A High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.0) and acetonitrile. A gradient elution may be required for optimal separation.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength (e.g., 290 nm for Procaine, determined by UV scan).
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound and PABA of known concentrations. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[14]
Table 5: HPLC Method Validation Parameters (Representative Data)
| Parameter | This compound | PABA |
|---|---|---|
| Retention Time (min) | ~6.5 | ~5.2 |
| Linearity (R²) | >0.999 | >0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| LOD (µg/mL) | 0.15 | 0.18 |
| LOQ (µg/mL) | 0.50 | 0.60 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 100.8% |
Mechanism of Action
Procaine functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses, resulting in local anesthesia.
Caption: Procaine's Mechanism of Action.
Stability Studies
Objective: To evaluate the stability of the final sustained-release formulation under various environmental conditions to determine its shelf-life.
Protocol:
-
Package the final formulation in the intended container-closure system.
-
Store the samples at long-term (e.g., 5 ± 3°C) and accelerated (e.g., 25 ± 2°C / 60 ± 5% RH) storage conditions.[7][10]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples for physical appearance, drug content (assay), presence of degradants (PABA), and in vitro release profile.
-
The shelf-life is determined based on the time it takes for a significant change to occur, such as the assay value falling below 90% or the primary degradant exceeding a specified limit (e.g., 1.0%).[7]
In Vivo Studies (Brief Overview)
Following successful in vitro characterization, preclinical in vivo studies are necessary. Animal models, such as rats or sheep, are often used to evaluate the pharmacokinetic profile and local anesthetic efficacy of the formulation.[15][16] Key parameters to assess include the duration of sensory and motor blockade, local tissue concentration of the drug, and systemic plasma levels to ensure they remain below toxic thresholds.[15][17] Histological analysis of the injection site is also crucial to assess tissue compatibility and foreign-body response.[15]
References
- 1. apexbt.com [apexbt.com]
- 2. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. ageps.aphp.fr [ageps.aphp.fr]
- 8. Stability of procaine hydrochloride in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rssl.com [rssl.com]
- 12. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. Toxicogenomic analysis of a sustained release local anesthetic delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Procaine as a Tool Compound in Pharmacology
Disclaimer: Extensive literature searches for "Procaine glucoside" did not yield specific pharmacological data or establish its use as a tool compound. The following application notes and protocols are based on the well-documented properties of Procaine and its hydrochloride salt, which are widely used in pharmacological research.
Introduction
Procaine, a well-known local anesthetic, serves as a valuable tool compound in pharmacological research beyond its clinical use for nerve blockade.[1][2] Its utility stems from a well-characterized primary mechanism of action and emerging secondary effects on various cellular processes. These notes provide an overview of its applications, relevant protocols, and data for researchers utilizing Procaine in their studies.
Primary Applications as a Tool Compound:
-
Sodium Channel Blockade: Procaine is a canonical example of an ester-type local anesthetic that reversibly blocks voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in excitable cells like neurons.[1][3][4][5] This makes it an ideal tool for studying sodium channel function, pain pathways, and the effects of nerve impulse blockade in various physiological and pathophysiological models.
-
DNA Demethylation: Recent research has identified Procaine as an inhibitor of DNA methylation.[6][7] It has been shown to reduce the 5-methylcytosine content in cancer cells, leading to the re-expression of epigenetically silenced genes.[7] This property makes Procaine a useful tool for investigating the role of DNA methylation in cancer and other diseases.
-
Modulation of Intracellular Signaling: Studies have demonstrated that Procaine can inhibit the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation, survival, and migration.[6] This makes it a relevant compound for cancer research and for studying the regulation of these key cellular pathways.
Quantitative Data
The following tables summarize quantitative data related to the use of Procaine in pharmacological research.
Table 1: Pharmacokinetic Properties of Procaine
| Parameter | Value | Species | Reference |
| Distribution Half-life (t1/2 α) | ~2.49 ± 0.36 minutes | Human | [4] |
| Elimination Half-life (t1/2 β) | ~7.69 ± 0.99 minutes | Human | [4] |
| Metabolism | Hydrolysis by plasma pseudocholinesterase | Human | [1][4] |
Table 2: Exemplary Concentrations of Procaine in In Vitro Studies
| Application | Cell Line | Concentration Range | Effect | Reference |
| Inhibition of Cell Proliferation | CAL27, SCC-15 (Tongue Squamous Cell Carcinoma) | Varies (Dose-dependent) | Inhibition of proliferation and clone formation | [6] |
| DNA Demethylation | MCF-7 (Breast Cancer) | Not specified | 40% reduction in 5-methylcytosine DNA content | [7] |
| Induction of Apoptosis | CAL27 | Varies | G2/M cycle arrest and apoptosis | [6] |
Experimental Protocols
Protocol 1: Assessment of Procaine's Effect on Cell Proliferation using a Crystal Violet Assay
This protocol provides a method for determining the effect of Procaine on the proliferation of adherent cancer cell lines.
Materials:
-
Procaine hydrochloride (or Procaine base, with appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of Procaine in a suitable solvent (e.g., water for Procaine HCl). Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the Procaine-containing medium or control medium (with solvent, if applicable).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell proliferation inhibition.
Protocol 2: Western Blot Analysis of PI3K/AKT and ERK Pathway Inhibition by Procaine
This protocol details the investigation of Procaine's effect on key signaling proteins.
Materials:
-
Procaine hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
6-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Procaine for a predetermined time (e.g., 24 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Experimental Design for Testing Procaine Glucoside Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for evaluating the therapeutic efficacy of a novel compound, Procaine Glucoside. Given that procaine has been identified as a DNA-demethylating agent with growth-inhibitory effects on cancer cells, this experimental design will focus on assessing its potential as an anti-cancer agent.[1] The protocols outlined here cover a phased approach, beginning with fundamental in vitro cytotoxicity screening and progressing to mechanistic studies and a conceptual in vivo assessment. This guide includes detailed protocols for key assays, templates for data presentation, and diagrams to illustrate workflows and hypothesized molecular pathways.
Introduction
Procaine is a well-known local anesthetic that functions primarily by blocking sodium channels to inhibit nerve impulse transmission.[2][3][4][5] Beyond its anesthetic properties, studies have revealed that procaine can act as a DNA-demethylating agent, suggesting a potential role in epigenetic regulation and cancer therapy.[1] The modification of procaine with a glucose moiety to form this compound is hypothesized to enhance its solubility, stability, and cellular uptake, potentially increasing its therapeutic index as an anti-cancer agent.
This document outlines a comprehensive experimental strategy to systematically evaluate the efficacy of this compound, focusing on its cytotoxic effects against cancer cells and elucidating its mechanism of action.
Overall Experimental Workflow
The proposed research is structured in a multi-phase approach to efficiently screen and characterize the compound. The workflow begins with broad cytotoxicity screening, narrows down to specific mechanistic assays, and culminates in a proof-of-concept in vivo study.
Caption: Overall experimental workflow for evaluating this compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase aims to determine the cytotoxic potential of this compound across different cell lines and establish a dose-response relationship.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7][8]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A)
-
This compound stock solution
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[7][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 1000 µM). Replace the medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][9]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. Data should be summarized in a table for clear comparison.
| Cell Line | Compound | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | This compound | Value | Value |
| A549 | This compound | Value | Value |
| MCF-10A | This compound | Value | Value |
| MCF-7 | Doxorubicin (Control) | Value | Value |
Phase 2: Mechanism of Action (MoA) Studies
Based on the known DNA demethylating activity of procaine, this phase investigates the epigenetic and apoptotic effects of this compound in the most sensitive cancer cell line identified in Phase 1.
Hypothesized Signaling Pathway
The central hypothesis is that this compound inhibits DNA methyltransferases (DNMTs), leading to the re-expression of silenced tumor suppressor genes, which in turn triggers apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Protocol: Global DNA Methylation Assay
This protocol uses an ELISA-based method to quantify the overall level of 5-methylcytosine (5-mC) in the genomic DNA of treated cells.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Global DNA Methylation ELISA Kit (e.g., from EpiGentek, Abcam, or similar)
-
Microplate reader
Procedure:
-
DNA Isolation: Treat the selected cancer cell line with this compound at its IC50 concentration for 48 hours. Isolate high-quality genomic DNA using a standard DNA extraction kit.
-
Assay: Follow the manufacturer's protocol for the ELISA kit. Typically, this involves:
-
Binding 100 ng of DNA to the assay wells.
-
Incubating with a capture antibody specific for 5-mC.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a colorimetric substrate and measuring the absorbance.
-
-
Quantification: Calculate the percentage of 5-mC in each sample by comparing its absorbance to the standard curve generated from the provided controls.
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically found in late apoptosis or necrosis.[12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at the IC50 concentration for 48 hours. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10][11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[11]
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Data Presentation: MoA Results
| Treatment Group | Global 5-mC (%) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
| 5-Azacytidine (Control) | Value | Value | Value | Value |
Phase 3: In Vivo Preliminary Assessment (Conceptual)
If in vitro data is compelling, a preliminary in vivo study using a xenograft model is warranted to assess anti-tumor efficacy and systemic toxicity. Xenograft models are frequently used for evaluating anticancer agents.[13][14]
Workflow: Xenograft Tumor Model Study
This workflow outlines the key steps for an in vivo efficacy study.
Caption: Workflow for a conceptual in vivo xenograft study.
Protocol: Subcutaneous Xenograft Model
Animals:
-
Immunodeficient mice (e.g., Nude or SCID), 4-6 weeks old.[15]
Procedure:
-
Cell Preparation: Culture the selected cancer cells. When cells are 70-80% confluent, harvest and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.[15]
-
Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[14][15]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor dimensions with digital calipers and calculate volume using the formula: Volume = (width)² x length / 2.[15]
-
Treatment: Once tumors are established, randomize mice into treatment groups. Administer this compound, vehicle control, and a positive control drug via an appropriate route (e.g., intraperitoneal injection) for a set period.
-
Endpoint Analysis: Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be collected for histological or molecular analysis.
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | Value | N/A | Value |
| This compound (X mg/kg) | Value | Value | Value |
| Positive Control Drug | Value | Value | Value |
Conclusion
This structured experimental plan provides a robust framework for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. The phased approach ensures a logical progression from initial screening to mechanistic insight and in vivo validation, generating the comprehensive data required for further drug development decisions.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 5. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for Cell Viability Assays with Procaine Glucoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine, a local anesthetic, has demonstrated potential as an anticancer agent by influencing cell viability and inducing apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for assessing cell viability following treatment with Procaine glucoside, a derivative of Procaine. The included assays are fundamental techniques in drug discovery and toxicology studies. The protocols for Trypan Blue exclusion, MTT, and WST-1 assays are detailed below, along with data presentation guidelines and diagrams of relevant signaling pathways.
Data Presentation
Quantitative data from cell viability assays should be meticulously organized to facilitate clear interpretation and comparison. The following table structure is recommended for summarizing results.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| HCT116 | MTT | 0 (Control) | 24 | 100 ± 4.5 | 0 |
| 1.5 | 24 | 85 ± 5.1 | 15 | ||
| 2.0 | 24 | 70 ± 6.2 | 30 | ||
| CAL27 | Trypan Blue | 0 (Control) | 48 | 100 ± 3.8 | 0 |
| 10 | 48 | 92 ± 4.2 | 8 | ||
| 25 | 48 | 78 ± 5.5 | 22 | ||
| SCC-15 | WST-1 | 0 (Control) | 72 | 100 ± 5.0 | 0 |
| 50 | 72 | 65 ± 7.1 | 35 | ||
| 100 | 72 | 45 ± 6.8 | 55 |
Experimental Protocols
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[3][4][5] Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[3][5]
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Harvest cells and resuspend them in PBS to obtain a single-cell suspension.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution in a 1:1 ratio.[5]
-
Incubate the mixture at room temperature for 3-5 minutes.[3]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solutions of various concentrations
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation.[9] Similar to MTT, it is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular dehydrogenases.[10] The formazan produced is soluble in the cell culture medium.[10]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solutions of various concentrations
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound and a control.
-
Incubate for the desired duration.
-
Add 10 µL of WST-1 reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Shake the plate thoroughly for 1 minute on a shaker.[9]
-
Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance around 440 nm).[10] A reference wavelength of >600 nm is recommended.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Procaine
Procaine has been shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling pathways. In human tongue squamous cell carcinoma, Procaine inhibits the PI3K/AKT and ERK pathways.[1] It can also activate the mitochondrial apoptosis pathway by downregulating Bcl-2 and upregulating Bax expression.[1] In colon cancer cells, Procaine has been found to inactivate the ERK/MAPK/FAK pathways by regulating RhoA.[2]
Caption: this compound's impact on key signaling pathways.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability using the described assays is outlined below.
Caption: General workflow for cell viability assessment.
References
- 1. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Long Term and Standard Incubations of WST-1 Reagent Reflect the Same Inhibitory Trend of Cell Viability in Rat Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Procaine Glucoside Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine, a well-established local anesthetic, and its glycoside derivatives have garnered interest for their potential systemic effects, including antioxidant, anti-inflammatory, and epigenetic-modulating properties.[1][2][3] The Gerovital H3 formulation, a procaine-based product, has been historically promoted for its "anti-aging" effects, although scientific evidence supporting these claims has been debated.[4][5] This document provides detailed application notes and protocols for utilizing various animal models to investigate the multifaceted effects of procaine glucoside and its parent compound, procaine.
I. Animal Models and Experimental Designs
A. Rat Models
Rats are a versatile model for studying the antioxidant and neuropathic pain-modulating effects of procaine.
1. Antioxidant Effects in the Rat Brain: This model is used to assess the capacity of procaine to mitigate oxidative stress in the central nervous system.[1]
2. Neuropathic Pain Model (Chronic Constriction Injury - CCI): This model is employed to evaluate the analgesic properties of procaine in a setting of chronic nerve-related pain.[3][5]
B. Mouse Models
Mice are frequently used for toxicological and oncological studies involving procaine.
1. Acute Toxicity Studies: These studies are crucial for determining the safety profile of procaine.
2. Human Hepatoma Xenograft Model: This model allows for the in vivo investigation of procaine's anti-tumor and DNA demethylating effects on human cancer cells.[1][6][7]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing these animal models.
Table 1: Acute Toxicity of Procaine
| Animal Model | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | 45 mg/kg bw | [8] |
| Mouse | Oral | 500 - 1280 mg/kg bw | [8] |
| Mouse | Subcutaneous | 300 mg/kg bw | [8] |
| Rat | Intravenous | 35 mg/kg bw | [8] |
Table 2: Procaine Administration in a Rat Neuropathic Pain Model
| Parameter | Value | Reference |
| Animal Model | Rat (Chronic Constriction Injury) | [5] |
| Procaine Formulation | 2% Procaine HCl in DMSO | [5] |
| Route of Administration | Intrathecal Injection | [5] |
| Dosage | 10 µL/kg | [5] |
Table 3: Procaine Treatment in a Mouse Human Hepatoma Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Nude mice (nu/nu) of BALB/c background | [6] |
| Cell Line | Human Hepatoma (HLE) | [6] |
| Route of Administration | Intravenous Injection | [6] |
| Low Dose | 0.5 mg in 0.2 ml saline | [6] |
| High Dose | 1.0 mg in 0.2 ml saline | [6] |
| Treatment Frequency | Weekly | [6] |
| Treatment Duration | 6 weeks | [6] |
| Outcome | ||
| Tumor Volume Reduction (High Dose) | 42.2 ± 4.3% | [6] |
III. Experimental Protocols
A. Protocol for Induction of Neuropathic Pain (Chronic Constriction Injury - CCI) in Rats
Objective: To create a model of peripheral neuropathic pain to test the analgesic effects of procaine.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220g)
-
Anesthetic (e.g., pentobarbital sodium, 40 mg/kg, intraperitoneally)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
70% ethanol for disinfection
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral aspect of the thigh of the hind limb.
-
Make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, causing minimal impairment of the epineural circulation. A brief twitch of the distal musculature upon ligation is a sign of proper constriction.
-
Close the muscle layer and skin with appropriate sutures.
-
Allow the animals to recover in a warm environment.
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw. A lower withdrawal threshold in the ligated paw compared to the contralateral paw indicates mechanical allodynia.
-
Thermal Hyperalgesia (Plantar Test): Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paw. A shorter withdrawal latency in the ligated paw indicates thermal hyperalgesia.
B. Protocol for Superoxide Dismutase (SOD) Activity Assay in Rat Brain Tissue
Objective: To measure the activity of the antioxidant enzyme SOD in brain tissue following procaine treatment.
Materials:
-
Rat brain tissue
-
Ice-cold 0.25 M sucrose solution containing 0.5% Triton X-100
-
Centrifuge
-
Spectrophotometer
-
Assay kit for SOD activity (e.g., based on pyrogallol autoxidation)
Procedure:
-
Homogenize the brain tissue in 4 volumes of ice-cold sucrose-Triton X-100 solution (w/v).
-
Centrifuge the homogenate at high speed (e.g., 34,880 x g) for 30 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Follow the instructions of the specific SOD assay kit being used. Typically, this involves measuring the inhibition of a superoxide-generating reaction (e.g., pyrogallol autoxidation) by the SOD present in the sample.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 420 nm for the pyrogallol method) using a spectrophotometer.
-
Calculate SOD activity, often expressed as units per milligram of protein. Protein concentration in the supernatant can be determined using a standard method like the Lowry assay.
C. Protocol for Lipid Peroxidation (Malondialdehyde - MDA) Assay in Rat Brain Homogenate
Objective: To quantify the level of lipid peroxidation in brain tissue as an indicator of oxidative damage.
Materials:
-
Rat brain homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or HPLC system
Procedure (TBA Reactive Substances - TBARS method):
-
Prepare a brain homogenate in a suitable buffer (e.g., Tris-HCl).
-
To a sample of the homogenate, add an acidic solution (e.g., TCA) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat the mixture in a boiling water bath for a specific time (e.g., 10-15 minutes). This reaction forms a colored adduct with MDA.
-
Cool the samples and measure the absorbance at the appropriate wavelength (typically around 532 nm) using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are often expressed as nanomoles of MDA per milligram of protein. Note: For higher specificity, HPLC-based methods for MDA detection can also be used.
D. Protocol for Human Hepatoma Xenograft Model in Nude Mice
Objective: To evaluate the in vivo anti-tumor effects of procaine.
Materials:
-
Nude mice (e.g., BALB/c nu/nu), 5 weeks old
-
Human hepatocellular carcinoma cell line (e.g., HLE)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Procaine solution for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured human hepatoma cells and resuspend them in a mixture of PBS and Matrigel.
-
Inject the cell suspension (e.g., 2.0 x 10^6 cells in 0.4 ml) subcutaneously into the flank of each nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., for 2 weeks).
-
Randomly divide the mice into treatment and control groups.
-
Administer procaine intravenously at the desired doses (e.g., 0.5 mg and 1.0 mg in 0.2 ml saline) or saline as a control, typically on a weekly basis for a set duration (e.g., 6 weeks).
-
Measure the tumor dimensions (length and width) with calipers at regular intervals.
-
Calculate the tumor volume using the formula: Volume = 0.5 × (width)^2 × (length).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, DNA methylation studies).
E. Protocol for Pharmacokinetic Study of Procaine in Rats
Objective: To determine the pharmacokinetic profile of procaine after intravenous administration.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Procaine hydrochloride solution for injection
-
Catheters for intravenous administration and blood sampling (e.g., jugular vein catheter)
-
Syringes and needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for plasma analysis
Procedure:
-
Acclimatize the rats to the experimental conditions. For cannulated animals, allow for recovery from surgery.
-
Administer a single intravenous bolus dose of procaine hydrochloride via the catheter.
-
Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120, and 240 minutes) into appropriate collection tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentration of procaine and its major metabolite, para-aminobenzoic acid (PABA), using a validated LC-MS/MS method.[9][10]
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by procaine.
Caption: JAK2/STAT3 signaling pathway in neuropathic pain.
Caption: PI3K/AKT and ERK signaling pathways in cancer.
B. Experimental Workflows
The following diagrams outline the workflows for the described animal model experiments.
Caption: Neuropathic pain study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cRGDyK-modified procaine liposome inhibits the proliferation and motility of glioma cells via the ERK/p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Encapsulation of Procaine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Procaine, a local anesthetic, has been investigated for various therapeutic applications beyond its traditional use, including potential roles in cancer therapy.[1][2] Liposomal encapsulation of procaine offers a promising strategy to enhance its therapeutic efficacy by improving drug delivery, prolonging its release, and potentially reducing systemic toxicity.[3][4][5] This document provides detailed application notes and protocols for the preparation and characterization of procaine-loaded liposomes, with a specific focus on a cRGDyK-modified formulation for targeted delivery to glioma cells.[6]
The encapsulation of local anesthetics like procaine in liposomes can control drug release, prolonging the anesthetic effect and reducing the risk of cardiovascular and central nervous system toxicity.[3] Liposomes are versatile drug carriers due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds.[4][7]
Mechanism of Action: Procaine primarily functions by blocking sodium channels in nerve fibers, thereby inhibiting the transmission of pain signals.[8][9][10] In the context of cancer therapy, particularly glioma, procaine-loaded liposomes have been shown to inhibit cell proliferation and motility. A study on cRGDyK-modified procaine liposomes demonstrated that their antitumor effects are mediated by targeting the ERK/p38MAPK pathway.[6][11]
Experimental Data:
Table 1: Characterization of Procaine-Loaded Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) |
| Conventional Liposome (Pro/L) | 107 | <0.2 | - | >85% | ~2.8% |
| cRGDyK-modified Liposome (Pro/cRGDyK-L) | 114 | <0.2 | -7.91 | >85% | ~2.8% |
Data extracted from a study on cRGDyK-modified procaine liposomes for glioma therapy.[6]
Experimental Protocols:
1. Preparation of Procaine-Loaded Liposomes (Thin Film Hydration Method)
This protocol is based on the method described for preparing cRGDyK-modified procaine liposomes.[6]
Materials:
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
cRGDyK-cholesterol derivative (for targeted liposomes)
-
Procaine
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 8,000-14,000 Da)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Lipid Film Formation:
-
For conventional liposomes (L), dissolve soybean phosphatidylcholine and cholesterol (e.g., in a 62:33 molar ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[6]
-
For cRGDyK-modified liposomes (cRGDyK-L), dissolve SPC, cholesterol, and the cRGDyK-cholesterol ligand (e.g., in a 62:33:3 molar ratio) in the same solvent mixture.[6]
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 37°C to remove the organic solvents and form a thin, uniform lipid film on the inner surface of the flask.[6]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with a solution of procaine in PBS (pH 7.4). The concentration of procaine should be determined based on the desired drug loading.
-
Agitate the flask by gentle rotation until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension. A probe sonicator can be used, ensuring the sample is kept in an ice bath to prevent overheating and lipid degradation. Alternatively, a bath sonicator can be used.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification (Removal of Unencapsulated Drug):
-
To separate the liposomes from the unencapsulated procaine, dialyze the liposomal suspension against PBS (pH 7.4) using dialysis tubing with an appropriate molecular weight cut-off (e.g., 8,000-14,000 Da).[6] Change the dialysis buffer several times over 24 hours to ensure complete removal of the free drug.
-
2. Characterization of Procaine-Loaded Liposomes
a. Particle Size and Zeta Potential:
-
Dilute the liposomal suspension with deionized water or PBS.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[6]
b. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Disrupt a known amount of the purified liposomal suspension using a suitable solvent (e.g., methanol) to release the encapsulated procaine.
-
Quantify the total amount of procaine in the disrupted liposomes using an HPLC system with a C18 column. The mobile phase could be a mixture of water and methanol (68:32 v/v) with detection at 290 nm.[6]
-
Calculate the EE% and DL% using the following equations[6]:
-
EE (%) = (Weight of encapsulated procaine / Total weight of procaine used) x 100
-
DL (%) = (Weight of encapsulated procaine / Total weight of liposomes) x 100
-
3. In Vitro Drug Release Study
Protocol:
-
Place a known amount of the procaine-loaded liposome suspension into a dialysis bag (MWCO 8,000-14,000 Da).[6]
-
Immerse the dialysis bag in a release medium, such as PBS (pH 7.4) containing 0.1% Tween 80 to maintain sink conditions.[6][12]
-
Place the setup in a shaking water bath at 37°C with gentle agitation (e.g., 45 rpm).[6]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[6]
-
Analyze the amount of procaine released into the medium at each time point using HPLC as described above.[6]
-
Plot the cumulative percentage of drug released versus time. Studies have shown that procaine-loaded liposomes exhibit a slower release profile compared to the free drug, with approximately 40% of the drug being released within the first 10 hours.[6][12]
Visualizations:
Caption: Experimental workflow for the preparation and characterization of procaine-loaded liposomes.
Caption: Proposed signaling pathway for the antitumor effect of cRGDyK-modified procaine liposomes in glioma cells.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 3. nysora.com [nysora.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug delivery systems for prolonged duration local anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cRGDyK-modified procaine liposome inhibits the proliferation and motility of glioma cells via the ERK/p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Procaine Glucoside Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Procaine glucoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: We are attempting to synthesize this compound via reductive amination of procaine with D-glucose, but we are observing very low to no product formation. What are the potential causes and how can we improve the yield?
Answer:
Low or no yield in the reductive amination for this compound synthesis can stem from several factors. Here is a systematic troubleshooting approach:
-
pH of the Reaction Mixture: The formation of the initial imine/Schiff base intermediate is pH-dependent. The pH should be mildly acidic (around 5-6) to facilitate the dehydration step without causing significant hydrolysis of the imine or degradation of the sugar.[1] If the pH is too low, the amine group of procaine will be protonated, reducing its nucleophilicity. If the pH is too high, the rate of imine formation may be slow.
-
Recommendation: Carefully buffer the reaction mixture to the optimal pH range. Monitor the pH throughout the reaction and adjust as necessary.
-
-
Choice of Reducing Agent: The reducing agent must be capable of selectively reducing the imine in the presence of the aldehyde group of the open-chain form of glucose.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used and effective reducing agent for reductive amination as it is more reactive towards the protonated imine than the carbonyl group.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often effective and less toxic than NaBH₃CN.[2][3]
-
Recommendation: If you are using a less selective reducing agent like sodium borohydride (NaBH₄), you may be primarily reducing the glucose. Switch to NaBH₃CN or NaBH(OAc)₃.
-
-
Reaction Temperature and Time: While higher temperatures can accelerate the reaction, they can also lead to degradation of the reactants and products. Reductive amination is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-50°C). Reaction times can vary from a few hours to 24 hours or longer.
-
Recommendation: Start with room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a modest increase in temperature may be beneficial.
-
-
Purity of Reactants: Impurities in procaine or glucose can interfere with the reaction. Ensure that both starting materials are of high purity.
-
Moisture Content: The presence of excess water can shift the equilibrium away from imine formation.
-
Recommendation: While the reaction is often performed in protic solvents like methanol or ethanol, ensure that anhydrous solvents are used if possible, or consider the use of molecular sieves to remove water.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: Our reaction mixture shows multiple spots on TLC, and we are struggling to isolate the pure this compound. What are the likely side products and what purification strategies can we employ?
Answer:
The formation of multiple products is a common challenge in glycosylation reactions. Here are the likely side products and recommended purification techniques:
-
Unreacted Starting Materials: Incomplete conversion will leave residual procaine and glucose in the reaction mixture.
-
Amadori Product: The initially formed glycosylamine can undergo rearrangement to form a more stable aminoketose, known as the Amadori product.
-
Bis-glycosylated Procaine: It is possible, though less likely, for a second glucose molecule to react with the secondary amine formed after the initial reductive amination.
-
Anomers: The this compound can exist as a mixture of α and β anomers.
Purification Strategies:
-
Flash Column Chromatography: This is the most common method for purifying glycosylation products. A silica gel column with a gradient elution system is typically effective.
-
Recommended Solvent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often a good starting point. The polarity can be adjusted based on the TLC analysis.
-
-
Recrystallization: If the this compound is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing this compound?
A1: While several glycosylation methods exist, reductive amination is a highly effective and straightforward method for the synthesis of N-aryl glycosylamines like this compound.[2][3][4] This method involves the reaction of the primary aromatic amine of procaine with the open-chain aldehyde form of glucose to form an imine, which is then selectively reduced in situ to the stable glycosylamine.
Q2: What are the critical parameters to control for optimizing the yield of this compound?
A2: The critical parameters to control are:
-
pH: Maintain a slightly acidic pH (5-6) to favor imine formation.[1]
-
Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
-
Solvent: Protic solvents like methanol or ethanol are commonly used. The choice of solvent can influence reaction rates.
-
Temperature: Room temperature to slightly elevated temperatures (40-50°C) are generally optimal.
-
Stoichiometry: A slight excess of the glucose may be used to drive the reaction to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., dichloromethane/methanol) to separate the starting materials from the product. The product, being more polar than procaine, should have a lower Rf value. Staining with a permanganate solution or charring with a sulfuric acid/anisaldehyde solution can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the formation of the desired product by its mass and provide a more quantitative measure of the reaction progress.
Q4: What is the expected stability of this compound?
A4: N-glycosidic bonds are generally stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions.[5] The stability of this compound will also be influenced by the stability of the procaine molecule itself, which contains an ester linkage that can be hydrolyzed.[6] For long-term storage, it is advisable to keep the compound in a dry, cool, and dark place, preferably at a neutral pH.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Procaine Galactoside (Analogous to Glucoside) via Reductive Amination.
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Procaine, 1,2:3,4-Di-O-isopropylidene-α-D-galactohexodialdo-1,5-pyranose | - | Based on a similar synthesis[7] |
| Solvent | Dichloromethane (for imine formation), Isopropanol (for reduction) | - | Based on a similar synthesis[7] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 52 (overall) | Based on a similar synthesis[7] |
| Temperature | Room Temperature | - | Based on a similar synthesis[7] |
| Reaction Time | Not specified | - | Based on a similar synthesis[7] |
Note: This data is for the synthesis of a procaine galactoside derivative and serves as a reference for a similar synthetic approach for this compound. The yield for this compound may vary.
Table 2: Factors Influencing the Yield of N-Aryl Glycosylamine Synthesis.
| Factor | Effect on Yield | Rationale |
| pH | Optimal yield at slightly acidic pH (5-6) | Balances amine nucleophilicity and catalysis of dehydration.[1] |
| Amine Basicity | Increased basicity can decrease yield | More basic amines are more likely to be protonated, reducing their nucleophilicity.[7] |
| Reducing Agent | Selective agents (NaBH₃CN, NaBH(OAc)₃) improve yield | Prevents reduction of the starting sugar aldehyde.[2] |
| Solvent | Protic solvents like methanol can enhance reaction rates | Can participate in proton transfer steps.[8] |
| Temperature | Moderate increase may improve yield | Excessive heat can lead to degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a similar procedure for the synthesis of a procaine galactoside derivative.[7]
Materials:
-
Procaine
-
D-Glucose
-
Methanol (anhydrous)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Acetic Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
Dissolve Procaine (1 equivalent) and D-Glucose (1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Once imine formation is significant, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add Sodium Cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine and the formation of the product by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
"improving the stability of Procaine glucoside in solution"
Disclaimer
Initial searches for "Procaine glucoside" yielded limited specific information regarding its stability in solution. The vast majority of available research focuses on the stability of Procaine Hydrochloride . Therefore, this technical support center provides guidance on improving the stability of Procaine in solution, with the understanding that the principles of degradation and stabilization are likely applicable to its glucoside derivative. Researchers working with this compound should consider these recommendations as a starting point for their own stability studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Procaine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Procaine in an aqueous solution?
A1: The primary degradation pathway for Procaine in an aqueous solution is the hydrolysis of its ester linkage. This reaction breaks down Procaine into para-aminobenzoic acid (PABA) and diethylaminoethanol.[1][2][3] This hydrolytic deterioration is a key factor in the limited shelf-life of Procaine solutions.
Q2: What are the main factors that influence the stability of Procaine solutions?
A2: The stability of Procaine solutions is significantly affected by several factors, including:
-
pH : Procaine hydrolysis is pH-dependent, with the rate of degradation being influenced by both acidic and basic conditions.[2][3] The greatest stability for aqueous solutions of Procaine Hydrochloride is observed in the pH range of 3 to 4.[4]
-
Temperature : Higher temperatures accelerate the rate of hydrolysis.[1][2][5] Therefore, refrigerated storage is often recommended to improve stability.[1]
-
Light : Exposure to light can also contribute to the degradation of Procaine solutions, sometimes causing discoloration.[6] Protecting solutions from light is a crucial stability measure.[4]
-
Oxidation : While hydrolysis is the main concern, oxidation can also play a role in the degradation of certain drug formulations.[7]
-
Enzymatic Degradation : In biological matrices, such as serum, Procaine is hydrolyzed by plasma butyrylcholinesterase.[8]
Q3: What are the optimal storage conditions for Procaine solutions?
A3: To maximize stability, Procaine solutions should be stored under refrigerated conditions (e.g., 4°C) and protected from light.[1][4] For some formulations, storage at even lower temperatures, such as -10°C, has been shown to provide acceptable stability.[9] The pH of the solution should ideally be maintained between 3 and 5.[4]
Q4: What analytical methods are commonly used to assess the stability of Procaine solutions?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the stability of Procaine solutions.[1][4] An HPLC-PDA (Photodiode Array) system can effectively separate and quantify Procaine and its primary degradation product, PABA.[1] Ultraviolet (UV) spectrophotometry has also been used to measure Procaine content.[2][5]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of Procaine solution | - High storage temperature- Inappropriate pH of the solution- Exposure to light | - Store the solution at refrigerated temperatures (e.g., 4°C).[1][4]- Adjust the pH of the solution to the optimal range of 3-5.[4]- Protect the solution from light by using amber vials or storing it in the dark.[4] |
| Discoloration (e.g., darkening) of the solution | - Exposure to light leading to photodegradation | - Ensure the solution is stored in light-protected containers.[4][6]- If discoloration is observed, it is an indication of degradation, and the solution should be discarded. |
| Precipitate formation in the solution | - pH shifts leading to insolubility- Interaction with other components in the formulation | - Verify the pH of the solution and adjust if necessary.- Assess the compatibility of Procaine with all other excipients in the formulation. |
| Inconsistent experimental results | - Degradation of Procaine stock solution over time | - Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use.- Regularly assess the purity of the stock solution using a suitable analytical method like HPLC.[1][4] |
Quantitative Data on Procaine Stability
Table 1: Effect of Temperature on Procaine Degradation
| Storage Temperature | Time to 90% of Initial Concentration | Reference |
| Room Temperature (22°C) | Approximately 2 days | [2][5] |
| Refrigerated | Approximately 11 days | [2][5] |
| 4°C | Stable for at least 168 days (in St. Thomas concentrate solution) | [4] |
| 22°C | Stable for at least 168 days (in St. Thomas concentrate solution, protected from light) | [4] |
| -10°C | Acceptable stability (in a cardioplegic solution with CO2 headspace) | [9] |
Table 2: Kinetic Data for Procaine Hydrolysis
| Parameter | Value | Conditions | Reference |
| Reaction Order | First-order | In solution | [2] |
| Activation Energy (pH < 3) | 13.8 or 16.8 kcal/mol | Aqueous solution | [2][3] |
| Activation Energy (free base hydrolysis) | 13.8 kcal/mol | Aqueous solution | [2] |
| Activation Energy (singly charged ion hydrolysis) | 12 kcal/mol | Aqueous solution | [2] |
Experimental Protocols
Protocol 1: HPLC-PDA Method for Stability Assessment of Procaine
This protocol is based on methodologies described for the analysis of Procaine and its degradation product, PABA.[1][4]
Objective: To quantify the concentration of Procaine and its primary degradation product, PABA, in a solution over time to determine the stability of the formulation.
Materials:
-
HPLC system with a Photodiode Array (PDA) detector
-
C18 analytical column
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid)[10]
-
Procaine Hydrochloride reference standard
-
p-Aminobenzoic acid (PABA) reference standard
-
Internal standard (e.g., Benzocaine)[4]
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Procaine HCl, PABA, and the internal standard in a suitable solvent (e.g., mobile phase).
-
Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the Procaine solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Add the internal standard to all samples and calibration standards at a constant concentration.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Isocratic or gradient elution with a suitable mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid).[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: PDA detector set to monitor at the λmax of Procaine and PABA.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the peak areas of Procaine, PABA, and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration for the calibration standards.
-
Determine the concentration of Procaine and PABA in the samples using the calibration curve.
-
Calculate the percentage of Procaine remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Degradation pathway of Procaine via hydrolysis.
Caption: Troubleshooting logic for Procaine solution instability.
Caption: Experimental workflow for assessing Procaine stability.
References
- 1. ageps.aphp.fr [ageps.aphp.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Stability of procaine hydrochloride in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Stability of procaine hydrochloride in a cardioplegic solution containing bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Procaine Glucoside
Welcome to the technical support center for the purification of Procaine glucoside. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities include unreacted starting materials such as procaine and the activated glucose derivative, byproducts from the glycosylation reaction, and degradation products. A primary degradation product of the procaine moiety is para-aminobenzoic acid (PABA), which can form due to hydrolysis of the ester linkage, particularly under acidic or basic conditions and at elevated temperatures.[1][2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or PDA) is the most common and effective method for assessing the purity of this compound and quantifying impurities like PABA.[1][2] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and for initial purity assessment. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q3: What are the key stability concerns for this compound during purification and storage?
A3: The primary stability concern for this compound is the hydrolysis of the ester linkage in the procaine moiety, leading to the formation of PABA and 2-(diethylamino)ethanol glucoside. This degradation is accelerated by acidic or basic pH and elevated temperatures.[1][2][3][4] The glycosidic bond may also be susceptible to hydrolysis under strong acidic conditions. Therefore, it is crucial to control the pH and temperature throughout the purification and storage process. It is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and to use buffered solutions to maintain a stable pH.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after purification. | Incomplete reaction during synthesis. | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the purification process. |
| Degradation of the product during purification. | Avoid prolonged exposure to harsh pH conditions (strong acids or bases) and high temperatures. Use buffered mobile phases for chromatography and perform purification steps at room temperature or below if possible.[1][2] | |
| Loss of product during extraction or chromatographic steps. | Optimize the extraction procedure to ensure efficient partitioning of the product. For chromatography, select a stationary and mobile phase that provides good retention and separation of the product from impurities, minimizing peak tailing and broadening. | |
| Presence of para-aminobenzoic acid (PABA) in the final product. | Hydrolysis of the ester linkage in this compound. | Maintain a neutral or slightly acidic pH (around pH 6-7) during purification and storage. Avoid high temperatures.[1][2][3][4] Use purification techniques with high resolving power, such as preparative HPLC, to separate PABA from the desired product. |
| Co-elution of impurities with this compound during chromatography. | Inappropriate chromatographic conditions (column, mobile phase). | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying the organic modifier, buffer concentration, and pH) to achieve optimal separation. Consider using a different chromatographic technique, such as ion-exchange chromatography if the impurities have a different charge state. |
| Presence of structurally similar byproducts from the synthesis. | Analyze the impurity profile using LC-MS to identify the byproducts. Based on their structure, modify the purification strategy. For example, if a byproduct is more polar, a normal-phase chromatography step might be beneficial. | |
| Poor peak shape (tailing, fronting) in HPLC analysis. | Overloading of the analytical column. | Reduce the injection volume or the concentration of the sample. |
| Interaction of the analyte with active sites on the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA), to block active silanol groups. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. | |
| Column degradation. | Use a guard column to protect the analytical column. If the column performance deteriorates, it may need to be washed or replaced. |
Quantitative Data Summary
The stability of the procaine moiety is a critical factor in the purification of this compound. The following table summarizes data on the degradation of procaine hydrochloride under accelerated stability testing conditions. This data highlights the significant increase in the degradation product, p-aminobenzoic acid (PABA), over time at elevated temperature and humidity.
| Time (Months) | Procaine Hydrochloride Content Decrease (%) | p-aminobenzoic acid (PABA) Increase (%) |
| 0 | 0 | 0 |
| 2 | Not specified | Not specified |
| 4 | Not specified | Not specified |
| 6 | 10 | 412.89 |
| Data from a study on procaine hydrochloride injection stored at 40±2 °C and 75%±5% relative humidity.[2] |
Experimental Protocols
General Protocol for the Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture. The specific conditions may need to be optimized based on the scale of the synthesis and the impurity profile.
1. Preparation of the Crude Sample:
-
After the synthesis reaction is complete, quench the reaction and remove any solid byproducts by filtration.
-
Concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude material in a minimal amount of the mobile phase or a weak solvent to prepare it for loading onto the column.
2. Column Packing:
-
Select a suitable stationary phase (e.g., silica gel for normal-phase chromatography or C18-functionalized silica for reversed-phase chromatography).
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Carefully pack the slurry into a glass column of appropriate size, ensuring a uniform and well-packed bed.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
3. Sample Loading and Elution:
-
Carefully load the prepared crude sample onto the top of the column.
-
Begin the elution with the initial mobile phase.
-
If using a gradient elution, gradually increase the concentration of the stronger eluting solvent to separate the components. The specific gradient will need to be developed based on preliminary TLC or analytical HPLC analysis.
4. Fraction Collection and Analysis:
-
Collect fractions of the eluate as they exit the column.
-
Monitor the composition of the collected fractions using TLC or HPLC.
-
Pool the fractions containing the pure this compound.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. ageps.aphp.fr [ageps.aphp.fr]
- 2. Investigation on stability of procaine hydrochloride injection [yxsj.smmu.edu.cn]
- 3. Stability of procaine hydrochloride in a cardioplegic solution containing bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of procaine hydrochloride in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting Procaine glucoside degradation in assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Procaine glucoside during experimental assays.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and analysis of this compound.
Question: I am observing a loss of this compound in my assay, accompanied by the appearance of new peaks in my chromatogram. What could be the cause?
Answer:
The degradation of this compound can occur through two primary pathways: hydrolysis of the ester linkage in the procaine moiety and cleavage of the glycosidic bond.
-
Ester Hydrolysis: This is a common degradation route for procaine and its derivatives, resulting in the formation of p-aminobenzoic acid (PABA) and diethylaminoethanol glucoside. This process is often accelerated by pH and temperature.
-
Glycosidic Bond Cleavage: The bond connecting the glucose molecule to the procaine structure can also be susceptible to hydrolysis, particularly under acidic conditions or in the presence of specific enzymes (glycosidases). This would release procaine and glucose.
To identify the degradation products, it is recommended to use a high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS).[1][2]
Question: My assay results for this compound are inconsistent and show poor reproducibility. What steps can I take to improve this?
Answer:
Inconsistent results are often a sign of ongoing degradation during your sample preparation or analysis. Consider the following troubleshooting steps:
-
Temperature Control: Maintain low temperatures (2-8 °C) during all sample handling and storage steps. The rate of hydrolysis reactions increases with temperature.
-
pH Management: Ensure the pH of your buffers and solutions is within a stable range for this compound. Avoid strongly acidic or alkaline conditions which can catalyze hydrolysis of both the ester and glycosidic bonds.[3]
-
Enzyme Inhibition: If your sample matrix contains esterases or glycosidases, consider adding appropriate inhibitors to prevent enzymatic degradation.
-
Minimize Freeze-Thaw Cycles: Repetitive freezing and thawing of plasma samples can impact the stability of analytes. Aliquot samples to avoid multiple cycles.
-
Use of Fresh Samples: Whenever possible, use freshly prepared samples for your assays to minimize the impact of storage-related degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The two main degradation pathways for this compound are the hydrolysis of the ester bond and the cleavage of the glycosidic bond. This results in the following potential degradation products:
- p-aminobenzoic acid (PABA) and Diethylaminoethanol glucoside (from ester hydrolysis)
- Procaine and Glucose (from glycosidic bond cleavage)
Q2: How can I prevent the enzymatic degradation of this compound in biological samples?
A2: Biological samples may contain esterases and glycosidases that can degrade this compound.[4] To prevent this, consider the following:
- Add broad-spectrum esterase inhibitors to your sample collection tubes.
- Use specific glycosidase inhibitors if you suspect enzymatic cleavage of the glucose moiety.
- Keep biological samples on ice and process them as quickly as possible.
Q3: What are the optimal storage conditions for this compound and its solutions?
A3: To ensure the stability of this compound, it is recommended to:
- Store the solid compound in a cool, dry, and dark place.
- Prepare solutions fresh whenever possible.
- If solutions must be stored, keep them at 2-8 °C for short-term storage and frozen at -20 °C or -80 °C for long-term storage. Protect solutions from light.
Q4: Can the presence of metal ions affect the stability of this compound?
A4: While not extensively studied for this compound specifically, metal ions can catalyze the degradation of other glycosides. It is good practice to use high-purity water and reagents and to consider the use of chelating agents like EDTA if metal ion contamination is suspected.
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical this compound analogue under various conditions. Note: This data is for demonstration purposes and may not reflect the actual stability of your specific this compound molecule.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 37 | 24 | 75 |
| 5.0 | 37 | 24 | 92 |
| 7.4 | 37 | 24 | 88 |
| 9.0 | 37 | 24 | 65 |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 7.4 | 48 | 98 |
| 25 | 7.4 | 48 | 85 |
| 37 | 7.4 | 48 | 70 |
| 50 | 7.4 | 48 | 55 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- HPLC system with UV or MS detector
- pH meter
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
- Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
- Analysis: Analyze all samples by a suitable stability-indicating HPLC method to separate the parent drug from any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a template for developing an HPLC method to analyze this compound and its degradation products.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength determined by the UV spectrum of this compound and its expected degradation products (e.g., 290 nm for PABA).[5]
- Injection Volume: 10 µL
- Column Temperature: 30°C
2. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting assay instability.
References
- 1. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Procaine Glucoside Dosage for Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the dosage of Procaine glucoside (also referred to as Procaine or PCA) for in vitro cell studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results between experiments. | 1. Inconsistent cell seeding density. 2. Variations in this compound stock solution stability. 3. Inconsistent incubation times. 4. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded in each well. Perform cell counts before each experiment. 2. Prepare fresh stock solutions of this compound for each experiment or store aliquots at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles. 3. Standardize the incubation time with this compound across all experiments. 4. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| No observable effect of this compound on cell viability. | 1. The tested concentration range is too low for the specific cell line. 2. The cell line is resistant to this compound's effects. 3. Inactive compound. | 1. Perform a dose-response study with a wider and higher range of concentrations. 2. Consider the inherent resistance of the cell line. Review literature for typical effective concentrations in similar cell types. 3. Verify the purity and activity of the this compound. |
| Sudden cell death at very low concentrations. | 1. High sensitivity of the cell line to this compound. 2. Contamination of the cell culture or compound. | 1. Start with a much lower concentration range and perform a more granular dose-response curve. 2. Check for contamination in the cell culture and ensure the sterility of the this compound solution. |
| Formation of vacuoles in the cytoplasm. | Procaine can induce vacuolization in the cytoplasm of some cell types, which is associated with the enhancement of endocytosis and inhibition of exocytosis.[1] | This may be an expected cellular response. To confirm if it's a cytotoxic effect, correlate the vacuolization with cell viability assays. Nocodazole and caffeine have been reported to prevent procaine-induced vacuolization in some contexts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell studies?
A1: The effective concentration of this compound is highly cell-type dependent.[2][3] For initial experiments, a broad range is recommended. Based on published studies, a starting point could be from the micromolar (µM) to the millimolar (mM) range. For example, in HCT116 colon cancer cells, significant effects were seen at 1.5 and 2 µM[4][5], while in CAL27 tongue squamous cell carcinoma cells, concentrations of 0.5 to 2.0 mg/ml were used.[2] It is crucial to perform a dose-response curve for each new cell line.
Q2: How does this compound exert its effects on cells?
A2: this compound has multiple mechanisms of action. It is known to be a DNA-demethylating agent, which can lead to the re-expression of silenced genes.[6] It can also induce cell cycle arrest, apoptosis (programmed cell death), and autophagy.[2] These effects are often mediated through the inhibition of key signaling pathways such as the PI3K/AKT and ERK/MAPK pathways.[2][4]
Q3: How should I prepare and store this compound stock solutions?
A3: Procaine hydrochloride is generally soluble in water and cell culture media. It is recommended to prepare a high-concentration stock solution in a sterile solvent (e.g., sterile water or PBS) and then dilute it to the final desired concentrations in the cell culture medium. For storage, it's best to make single-use aliquots of the stock solution and store them at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Q4: What are the key assays to determine the optimal dosage of this compound?
A4: A multi-assay approach is recommended to get a comprehensive understanding of the effects of this compound.[7] Key assays include:
-
Cell Viability Assays (e.g., MTT, CCK-8): To determine the concentration at which this compound reduces cell viability.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that the reduction in cell viability is due to apoptosis.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific phases.
-
Western Blotting: To investigate the effect of this compound on the protein expression levels in key signaling pathways.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the anti-proliferative effects of Procaine.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to assess Procaine-induced apoptosis.[2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation
Dose-Dependent Effect of Procaine on Cell Viability
| Cell Line | Procaine Concentration | Cell Viability (%) | Reference |
| CAL27 | 0.5 mg/ml | Significantly Reduced | [2] |
| 1.0 mg/ml | Significantly Reduced | [2] | |
| 2.0 mg/ml | ~40% | [2] | |
| HCT116 | 1.5 µM | Significantly Decreased | [4][5] |
| 2.0 µM | Significantly Decreased | [4][5] |
Procaine-Induced Apoptosis
| Cell Line | Procaine Concentration | Apoptosis Rate | Reference |
| CAL27 | 2.0 mg/ml | ~11.0% (Late Apoptosis) | [2] |
| HCT116 | 1.0 µM | Significantly Increased | [4][5] |
| 1.5 µM | Significantly Increased | [4][5] | |
| 2.0 µM | Significantly Increased | [4][5] |
Visualizations
Signaling Pathways Affected by Procaine
Caption: this compound inhibits the PI3K/AKT and ERK signaling pathways.
Experimental Workflow for Dosage Refinement
Caption: A stepwise workflow for refining this compound dosage.
Troubleshooting Logic for High Variability
Caption: A logical flow for troubleshooting high variability in results.
References
- 1. researchgate.net [researchgate.net]
- 2. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effect of procaine on irradiated mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Procaine Glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Procaine glucoside in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the buffer?
A1: Low aqueous solubility is a common issue for many organic molecules, including glycosides like this compound. Several factors can contribute to this issue:
-
Physicochemical Properties: The inherent molecular structure of this compound may lead to strong intermolecular forces in its solid state, making it difficult for water molecules to solvate it effectively.
-
pH of the Buffer: The ionization state of this compound can significantly influence its solubility. As an amine-containing compound, its charge and interaction with water will change with pH.[1][]
-
Buffer Composition: The ionic strength and specific ions in the buffer can impact the solubility of the compound.
-
Temperature: Solubility is temperature-dependent. Your experimental temperature might not be optimal for dissolution.
Q2: What are the first steps I should take to troubleshoot low solubility?
A2: Start with the simplest and most common approaches:
-
pH Adjustment: Systematically vary the pH of your buffer to determine the optimal pH for solubility.[1][]
-
Gentle Heating and Agitation: Try gently warming the solution while stirring. However, be cautious about potential degradation of this compound at elevated temperatures.
-
Particle Size Reduction: If you are working with a solid form, micronization or grinding the powder can increase the surface area and improve the dissolution rate.[3][4][5]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a water-miscible organic solvent as a co-solvent is a widely used technique to enhance the solubility of poorly soluble compounds.[6][7][8] Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO.[][8] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find a balance between solubility and potential interference with your experiment.
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific issues you may encounter.
Issue 1: this compound Precipitates Out of Solution Over Time
Possible Causes:
-
The initial dissolution was forced (e.g., by high heat), leading to a supersaturated and unstable solution.
-
Changes in temperature or pH of the solution.
-
Interaction with other components in your experimental setup.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify Kinetic vs. Thermodynamic Solubility | Determine if you are observing true equilibrium solubility or a temporarily supersaturated state. Prepare the solution at a constant temperature with prolonged stirring. |
| 2 | Employ Precipitation Inhibitors | Incorporate polymers like HPMC or PVP into your formulation. These can help maintain the drug in a supersaturated state for a longer duration.[9] |
| 3 | Optimize pH and Buffer | Re-evaluate the pH of your solution. A buffer system should be used to maintain a stable pH.[10][11] |
| 4 | Consider Co-solvents | The addition of a co-solvent can increase the overall solvating capacity of the buffer system and prevent precipitation.[6][7][12] |
Issue 2: The Required Concentration of this compound is Higher Than its Measured Solubility
Possible Causes:
-
The intrinsic solubility of this compound in your chosen buffer is too low for your experimental needs.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Systematic pH Profile | Determine the pH at which this compound has its maximum solubility. Since it contains an amine group, it is likely to be more soluble at acidic pH where it is protonated.[1] |
| 2 | Co-solvent Screening | Test a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations (e.g., 5%, 10%, 20% v/v).[][8] |
| 3 | Utilize Surfactants | Introduce a surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate) at a concentration above its critical micelle concentration (CMC). The surfactant micelles can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[13][14] |
| 4 | Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[15][16][17] Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).[15][18] |
Data Presentation: Summary of Solubility Enhancement Strategies
The following table summarizes the potential effectiveness of various techniques to improve the solubility of this compound. The actual quantitative improvement will need to be determined experimentally.
| Technique | Principle of Action | Expected Solubility Enhancement | Key Considerations |
| pH Adjustment | Alters the ionization state of the molecule to a more soluble form.[1][] | Low to High | Can affect the stability and biological activity of the compound.[10] |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[][6][12] | Moderate to High | The co-solvent must be compatible with the experimental system and may have its own biological effects. |
| Surfactants | Form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[13] | Moderate to High | Can interfere with certain biological assays. The choice between ionic and non-ionic surfactants is important.[14] |
| Cyclodextrins | Form inclusion complexes with the drug, shielding it from the aqueous environment.[5][16][17] | Moderate to High | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
| Particle Size Reduction | Increases the surface area of the solid, leading to a faster dissolution rate.[3][5][12] | Improves Dissolution Rate | Does not increase the equilibrium solubility.[5] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
Objective: To identify the pH at which this compound exhibits maximum solubility.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Methodology:
-
Prepare saturated solutions of this compound in each buffer. Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by rotating them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it appropriately with the respective buffer.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the measured solubility (in mg/mL or M) against the pH of the buffers to generate the pH-solubility profile.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Selected buffer at the optimal pH (determined from Protocol 1)
-
A panel of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Other materials as listed in Protocol 1
Methodology:
-
Prepare a series of co-solvent-buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Follow steps 1-5 from Protocol 1, using the co-solvent-buffer mixtures instead of the plain buffers.
-
Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
-
Compare the results to identify the most effective co-solvent and the optimal concentration range.
Visualizations
Caption: A logical workflow for troubleshooting the low solubility of this compound.
Caption: Signaling pathways illustrating different mechanisms for enhancing solubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. jocpr.com [jocpr.com]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. WO2023044365A1 - Use of cyclodextrin to enhance solubility of substrates and increase enzymatic glycosylation reaction efficiency - Google Patents [patents.google.com]
"minimizing by-products in Procaine glucoside synthesis"
Technical Support Center: Procaine Glucoside Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of this compound. The focus is on minimizing by-product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: While direct literature on a one-step synthesis of this compound is sparse, the most probable routes involve the coupling of a protected glucose derivative (the glycosyl donor) with procaine (the glycosyl acceptor). A common approach is a two-step process involving the formation of an imine followed by reduction.[1] Another method involves reacting an activated glucose derivative with procaine. The synthesis of procaine itself typically starts from 4-nitrobenzoic acid, which is esterified and then reduced.[2]
Q2: What are the likely by-products in this compound synthesis?
A2: By-products can arise from several sources during the glycosylation reaction. These may include:
-
Unreacted Starting Materials: Incomplete conversion of procaine or the glycosyl donor.
-
Hydrolysis Products: Breakdown of the glycosyl donor or the final product, especially in the presence of moisture or acidic/basic conditions.
-
Anomeric Isomers: Formation of the undesired anomer (e.g., α-glucoside instead of the desired β-, or vice-versa). The stereospecific formation of glycosidic bonds is a significant challenge in glycan synthesis.[3]
-
Products of Side Reactions: The aromatic amine of procaine can undergo side reactions. Additionally, protecting groups on the sugar moiety can be labile and lead to side products.[4]
-
Degradation Products: Procaine can be hydrolyzed back to p-aminobenzoic acid (PABA) and diethylaminoethanol under harsh conditions.[5]
Q3: How can I monitor the reaction progress and identify by-products?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. Use a suitable solvent system to achieve good separation between starting materials, the product, and any by-products. Staining with reagents like potassium permanganate or a p-anisaldehyde solution can help visualize all spots. For detailed identification, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are recommended. NMR spectroscopy is crucial for final product characterization and identifying isomeric by-products.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time and monitor via TLC. - Increase the temperature, if the reactants are stable. - Use a more reactive glycosyl donor or a more effective promoter/catalyst.[4] | Increased consumption of starting materials and higher product spot intensity on TLC. |
| Moisture in Reaction | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Add molecular sieves (4 Å) to the reaction mixture.[1] | Minimized hydrolysis of the glycosyl donor, leading to improved yield. |
| Sub-optimal Stoichiometry | - Vary the molar ratio of the glycosyl donor to the procaine acceptor. Typically, a slight excess of the donor (e.g., 1.2-1.5 equivalents) is used. | Identification of the optimal reactant ratio for maximum conversion. |
| Product Degradation | - If the product is sensitive to the work-up conditions, consider alternative purification methods. - For instance, procaine can be rapidly hydrolyzed in strongly basic conditions (e.g., 5M NaOH); use a buffered system (e.g., borate buffer at pH 9.0) for extractions.[6] | Improved recovery of the final product after purification. |
Problem 2: Multiple Spots on TLC Indicating Numerous By-products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of Anomers | - The choice of protecting group on the C2 position of the glucose donor is critical. A participating group (e.g., an acetyl group) typically favors the formation of the 1,2-trans product (β-glucoside).[3] - Adjust the solvent and promoter system, as these can influence stereoselectivity.[4][7] | A cleaner reaction profile with one dominant product spot corresponding to the desired anomer. |
| Side Reactions on Procaine | - Protect the aromatic amino group of procaine before the glycosylation step, followed by deprotection. This adds steps but can prevent unwanted side reactions. | Elimination of by-products resulting from reactions at the amino group. |
| Protecting Group Issues | - Ensure the protecting groups on the sugar are stable under the reaction conditions. If not, choose more robust protecting groups. | Reduced formation of by-products from partially deprotected intermediates. |
| Impure Starting Materials | - Purify procaine and the glycosyl donor before the reaction. Commercial procaine hydrochloride can be washed with anhydrous ether to remove oily impurities.[8] | A cleaner reaction with fewer unexpected by-product spots on TLC. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Koenigs-Knorr Method
This is a representative protocol and may require optimization.
-
Preparation of Glycosyl Acceptor (Procaine Base):
-
Dissolve Procaine Hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate or a dilute NaOH solution with stirring until the pH is ~9-10.
-
Extract the precipitated procaine base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Glycosylation Reaction:
-
Dissolve the dried procaine base (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add activated 4 Å molecular sieves.
-
In a separate flask, dissolve acetobromo-α-D-glucose (a common glycosyl donor, 1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the glycosyl donor solution to the procaine solution at 0 °C.
-
Add a promoter, such as silver(I) oxide (Ag₂O) or silver triflate (AgOTf), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir at room temperature until TLC indicates complete removal of the acetyl protecting groups.
-
Neutralize the reaction with an acidic resin, filter, and concentrate to yield the final this compound.
-
Visual Guides
Caption: High-level workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 4. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procaine - Wikipedia [en.wikipedia.org]
- 6. Recovery of procaine from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 8. US2224181A - Purification of pharmaceuticals - Google Patents [patents.google.com]
Technical Support Center: Enhancing Cellular Permeability of Procaine Glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular permeability of Procaine Glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cellular permeability important?
A: this compound is a derivative of the local anesthetic procaine, modified with a glucose molecule. This glycosylation can alter the physicochemical properties of the parent drug, potentially affecting its solubility, stability, and cellular uptake. Enhancing its cellular permeability is crucial for improving its bioavailability and therapeutic efficacy, particularly for intracellular targets.
Q2: What are the primary challenges in achieving efficient cellular uptake of this compound?
A: The primary challenge often lies in the increased hydrophilicity due to the glucose moiety, which can hinder passive diffusion across the lipophilic cell membrane. Overcoming this hydrophilic barrier is a key consideration in formulation and delivery strategies.
Q3: What are the most promising strategies for enhancing the cellular permeability of this compound?
A: Promising strategies include:
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) can facilitate its transport across the cell membrane.
-
Nanoparticle-based Delivery Systems: Utilizing biodegradable polymers to create nanoparticles can protect the drug and improve its uptake.
-
Permeation Enhancers: Co-administration with chemical permeation enhancers can transiently increase membrane fluidity.
-
Targeted Drug Delivery: Modifying delivery systems (e.g., liposomes) with targeting ligands can promote uptake by specific cell types.
Q4: How does Procaine and its derivatives typically interact with cells?
A: Procaine has been shown to influence various cellular processes. It can induce fluid-phase endocytosis, a process of cellular uptake.[1][2] Furthermore, studies on procaine have demonstrated its ability to modulate signaling pathways such as PI3K/AKT and ERK, which are involved in cell proliferation and survival.[3] Procaine can also affect membrane fluidity and interact with membrane proteins, which may influence its transport and the permeability of other molecules.[4][5]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophilicity of this compound | Encapsulate this compound in liposomes or nanoparticles. The increased hydrophilicity of glycosylated drugs can be advantageous for loading into the aqueous core of liposomes.[6] | Increased cellular uptake due to membrane fusion or endocytosis of the delivery vehicle. |
| Inefficient Passive Diffusion | Co-administer with a low concentration of a chemical permeation enhancer (e.g., fatty acids, bile salts).[7] | Transient increase in membrane fluidity, facilitating higher passive diffusion. |
| Efflux Pump Activity | Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. If the efflux ratio is high, consider co-administration with a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein).[8] | Reduced efflux and increased net intracellular concentration of this compound. |
| Incorrect Assay Conditions | Optimize incubation time, cell seeding density, and this compound concentration. Ensure the chosen cell line is appropriate for the study. | Identification of optimal experimental parameters for maximal uptake. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compromised Monolayer Integrity | Regularly measure the Transepithelial Electrical Resistance (TEER) values before and after the experiment. Values should be stable and within the acceptable range for your laboratory's standardized cells (typically >300 Ω·cm²).[8][9] Perform a Lucifer Yellow rejection assay to confirm low paracellular flux.[8] | Assurance that the measured permeability is primarily due to transcellular transport and not leakage through tight junctions. |
| Compound Adsorption to Assay Plastics | Use low-binding plates and sample collection tubes. Including a protein like bovine serum albumin (BSA) in the basolateral buffer can help prevent non-specific binding.[10] | Improved recovery of the compound and more accurate permeability calculations. |
| Compound Instability in Assay Buffer | Assess the stability of this compound in the assay buffer over the experiment's duration. Adjust buffer pH or composition if degradation is observed. | Accurate measurement of the transported compound without loss due to chemical breakdown. |
| Saturation of Transport Mechanisms | Test a range of this compound concentrations. If a transport mechanism is involved, permeability may decrease at higher concentrations.[10] | Determination of whether uptake is mediated by a saturable transporter. |
Experimental Protocols
Protocol 1: Liposomal Formulation and Cellular Uptake of this compound
Objective: To prepare this compound-loaded liposomes and evaluate their uptake in a target cell line.
Methodology:
-
Liposome Preparation (Thin Film Hydration Method): [11]
-
Dissolve lipids (e.g., soybean phosphatidylcholine and cholesterol) in a chloroform/methanol mixture.
-
Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with a solution of this compound in phosphate-buffered saline (PBS) by gentle rotation.
-
Sonicate the resulting liposomal suspension to reduce vesicle size and create a homogenous formulation.
-
-
Characterization of Liposomes:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Calculate encapsulation efficiency by separating unencapsulated this compound from the liposomes using dialysis or size exclusion chromatography and quantifying the drug concentration.
-
-
In Vitro Cellular Uptake:
-
Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with free this compound or this compound-loaded liposomes at various concentrations.
-
After the desired incubation time, wash the cells thoroughly with cold PBS to remove extracellular drug.
-
Lyse the cells and quantify the intracellular concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold.[9]
-
-
Permeability Assay (Apical to Basolateral Transport): [10]
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.5 for the apical side and pH 7.4 for the basolateral side.
-
Add the this compound solution (donor solution) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber (receiver solution).
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis and Papp Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Visualizations
Caption: Workflow for liposomal encapsulation and cellular uptake analysis of this compound.
Caption: Logical workflow for conducting a Caco-2 permeability assay.
Caption: Potential signaling pathways affected by Procaine.[3]
References
- 1. Procaine-induced enhancement of fluid-phase endocytosis and inhibition of exocytosis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient drug delivery of Paclitaxel glycoside: a novel solubility gradient encapsulation into liposomes coupled with immunoliposomes preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeability changes associated with the action potential in procaine-treated crayfish abdominal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. cRGDyK-modified procaine liposome inhibits the proliferation and motility of glioma cells via the ERK/p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Procaine-Based Compound Results
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing procaine-based compounds in their experiments. While the user's initial interest was in "Procaine Glucoside," a novel glycodrug, the current body of scientific literature focuses primarily on its synthesis and characterization rather than its application in established biological assays.
Therefore, this guide will focus on Procaine Hydrochloride (HCl) , the well-characterized parent compound. The protocols and data presented here for Procaine HCl will serve as a robust foundation for researchers working with novel procaine derivatives. Methodologies will likely require adaptation and optimization for new chemical entities like this compound.
This resource provides detailed experimental protocols, quantitative data summaries, and visual aids to ensure consistent and reliable results in your research endeavors.
Frequently Asked Questions (FAQs)
1. How should I prepare and store a stock solution of Procaine HCl?
-
Answer: Procaine HCl is soluble in water and DMSO.[1] For cell culture experiments, it is recommended to prepare a stock solution in sterile water or a buffer such as PBS. Note that procaine solutions can be unstable, and freshly prepared solutions are recommended.[2] If you need to store the stock solution, it is advisable to do so in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[1]
2. What is the stability of Procaine HCl in cell culture medium?
-
Answer: Procaine HCl's stability is influenced by temperature, pH, and light. It is an ester-type anesthetic and can undergo hydrolysis. It is recommended to add Procaine HCl to the cell culture medium immediately before the experiment. If pre-incubation is necessary, it is best to conduct stability tests under your specific experimental conditions (e.g., temperature, CO2 levels, media components).
3. I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure you are seeding a consistent number of cells in each well, as variations in cell density can affect the drug's apparent potency.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time across all experiments.
-
Compound Stability: As mentioned, Procaine HCl can degrade in solution. Always use freshly prepared dilutions from a properly stored stock solution.
-
Assay Type: Different viability assays (e.g., MTT, CCK-8, LDH) measure different cellular parameters and can yield different IC50 values. Be consistent with the assay you use.
-
Agonist Concentration (for functional assays): In functional antagonist assays, the IC50 value is dependent on the concentration of the agonist being used.[3]
-
4. I am seeing high background fluorescence in my apoptosis assay. How can I troubleshoot this?
-
Answer: High background fluorescence in apoptosis assays (e.g., Annexin V/PI) can be due to:
-
Excessive Trypsinization: Over-trypsinization can damage cell membranes, leading to non-specific staining. Use the minimum necessary concentration and incubation time for cell detachment.
-
Mechanical Stress: Rough handling of cells during washing and centrifugation steps can also cause membrane damage.
-
Reagent Concentration: Use the recommended concentrations of fluorescent dyes (e.g., Annexin V-FITC, Propidium Iodide) as excessive amounts can lead to non-specific binding.
-
Probe Interference: While not widely reported for Procaine HCl, some compounds can autofluoresce or interfere with the fluorescent probes. Include appropriate controls, such as unstained cells and cells treated with the vehicle, to assess background fluorescence.
-
Troubleshooting Guides
Cell Viability Assays (e.g., CCK-8, MTT)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure thorough cell mixing before seeding, use calibrated pipettes, and consider not using the outer wells of the plate, or filling them with sterile PBS. |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect incubation time with the reagent. | Optimize cell seeding density and the incubation time with the viability reagent according to the manufacturer's protocol. |
| Unexpected increase in viability at high concentrations | Compound precipitation, interference with the assay chemistry. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent. |
Apoptosis Assays (Flow Cytometry)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells in the control group | Poor cell health, harsh cell handling. | Ensure you are using a healthy, logarithmically growing cell population. Handle cells gently during harvesting and staining. |
| Low percentage of apoptotic cells after treatment | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Smearing of cell populations in the dot plot | Cell clumps, improper instrument settings. | Gently pipette to break up cell clumps before analysis. Ensure the flow cytometer is properly calibrated and use a low flow rate for data acquisition.[4] |
Quantitative Data
Table 1: IC50 Values of Procaine HCl in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| HCT116 (Colon Cancer) | CCK-8 | Not Specified | Significant viability decrease at 1.5 and 2 µM[5] |
| CAL27 (Tongue Squamous Cell Carcinoma) | CCK-8 | 24 hours | Significant viability decrease at 0.5 and 1.0 mg/ml[6] |
| SCC-15 (Tongue Squamous Cell Carcinoma) | CCK-8 | 24 hours | Significant viability decrease at 0.5 and 1.0 mg/ml[6] |
| Bovine Adrenal Chromaffin Cells | Catecholamine Secretion Inhibition | Not Specified | 35 µM (Carbachol-evoked)[7] |
| Bovine Adrenal Chromaffin Cells | Calcium Influx Inhibition | Not Specified | 60 µM (Carbachol-evoked)[7] |
Table 2: Recommended Concentration Ranges and Incubation Times for In Vitro Assays
| Assay | Cell Line | Concentration Range | Incubation Time |
| Cell Viability | HCT116 | 0.5 - 2 µM | 48 hours[5] |
| Cell Viability | CAL27, SCC-15 | 0.5 - 2.0 mg/ml | 24 hours[6] |
| Apoptosis Induction | HCT116 | 1 - 2 µM | Not Specified[5] |
| Apoptosis Induction | CAL27 | 0.5 - 2.0 mg/ml | Not Specified[6] |
| Cell Cycle Analysis | HCT116 | 0.5 - 2 µM | Not Specified[5] |
| Cell Cycle Analysis | CAL27 | 0.5 - 2.0 mg/ml | Not Specified[6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 8x10³ cells/well and culture overnight.[6]
-
Treat the cells with various concentrations of Procaine HCl (e.g., 0.5, 1.0, and 2.0 mg/ml) for 24 hours.[6]
-
Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Seed 2x10⁴ cells/well in 6-well plates and culture overnight.[6]
-
Treat cells with the desired concentrations of Procaine HCl for the determined optimal time.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples using a flow cytometer.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 2x10⁴ cells/well in 6-well plates and allow them to adhere overnight.[6]
-
Treat the cells with Procaine HCl for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[4][6]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 20 µg/ml) and RNase A (e.g., 200 µg/ml).[6]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Procaine HCl inhibits the PI3K/AKT signaling pathway.
Caption: Procaine HCl inhibits the ERK signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism by which procaine inhibits catecholamine secretion from bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing batch-to-batch variability of synthesized Procaine glucoside"
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability during the synthesis of Procaine glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a glycodrug, a molecule where the local anesthetic procaine (the aglycone) is attached to a glucose molecule (the glycone) through a glycosidic bond. In glycodrugs, the sugar moiety can play a crucial role in the therapeutic efficiency by modifying transport through biological barriers or by interacting with specific receptors on cell surfaces.[1]
Q2: Why is addressing batch-to-batch variability in this compound synthesis important?
Batch-to-batch variability refers to the differences observed between different production runs of the same product.[2] In pharmaceutical development, consistency is critical. Variability can impact the product's purity, yield, stability, and ultimately its safety and efficacy.[3] For regulatory approval and reliable experimental results, minimizing this variability is essential.
Q3: What are the primary causes of batch-to-batch variability in chemical synthesis?
The sources of variability are numerous and can be difficult to predict.[4][5] Key contributing factors include:
-
Raw Material Heterogeneity: Variations in the purity, particle size, or isomeric composition of starting materials.[5][6]
-
Process Parameter Deviations: Minor, often unavoidable, fluctuations in reaction conditions like temperature, stirring speed, or addition rates.[4][7]
-
Human Factor and Manual Processes: Differences in how technicians perform manual steps in a procedure.[6]
-
Equipment Condition: Degradation or slight differences in the performance of process equipment.[4]
-
Polymorphism: The presence of different crystalline forms of the product, which can have different physical properties.[3]
Q4: What are the recommended analytical techniques for quality control of this compound?
A combination of chromatographic and spectroscopic methods is essential for comprehensive quality control.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for assessing the purity of glycosides and quantifying impurities.[8] It can be coupled with various detectors like UV-Vis or Mass Spectrometry.
-
Mass Spectrometry (MS): When coupled with Liquid Chromatography (LC-MS), it is invaluable for confirming the molecular weight of the synthesized product and identifying the structure of impurities through fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of the final product, confirming the correct connectivity and stereochemistry of the glycosidic bond.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or Inconsistent Yields
-
Question: My synthesis of this compound results in a low and/or highly variable yield between batches. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields are often traced back to issues with the glycosylation reaction, which is the critical bond-forming step.
-
Starting Material Quality: Verify the purity of your procaine and activated glucose donor. Impurities can interfere with the reaction. Use fresh, anhydrous solvents, as water can hydrolyze the activated donor.
-
Reaction Temperature: Glycosylation reactions are highly sensitive to temperature.[7] Excessively low temperatures can lead to sluggish and incomplete reactions, while high temperatures may cause the decomposition of the glycosyl donor or the formation of side products.[7] Precise temperature control is critical for reproducibility.
-
Stoichiometry: Ensure the molar ratios of the glycosyl donor, acceptor (procaine), and promoter are consistent and optimized. An excess of one reactant may be necessary to drive the reaction to completion, but this must be kept consistent across all batches.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended times can lead to product degradation.
-
Problem 2: Variable Purity and Impurity Profiles
-
Question: My HPLC and LC-MS analyses show significant variations in purity and the types of impurities present from one batch to another. What should I investigate?
-
Answer: A variable impurity profile points to inconsistencies in the reaction pathway or purification process.
-
Side Reactions: The most common side reactions in glycosylation include the formation of the incorrect anomer (e.g., α-glucoside instead of β-glucoside) or reactions at other functional groups. The reaction conditions must be tightly controlled to favor the desired product.[9]
-
Product Degradation: Procaine contains an ester linkage that can be susceptible to hydrolysis under acidic or basic conditions. The glycosidic bond can also be cleaved by acid.[10] Ensure that work-up and purification steps use neutral or buffered conditions where possible.
-
Purification Inconsistencies: The purification method (e.g., column chromatography, recrystallization) must be standardized. Variations in solvent gradients for chromatography or cooling rates for recrystallization can lead to different impurity levels in the final product.
-
Incomplete Reactions: Unreacted starting materials are a common source of impurities. Re-evaluate the reaction conditions (time, temperature) to ensure the reaction goes to completion.
-
Problem 3: Poor Stereoselectivity (Mixture of Anomers)
-
Question: My final product is a mixture of α and β anomers. How can I improve the stereoselectivity of the glycosylation step?
-
Answer: Controlling the stereochemical outcome of the glycosidic bond formation is a primary challenge in carbohydrate chemistry.[9]
-
Neighboring Group Participation: The choice of protecting group on the C2 position of the glucose donor is critical. A "participating" group, such as an acetyl or benzoyl group, can shield one face of the molecule, leading to the preferential formation of the 1,2-trans glycoside.[9]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.
-
Promoter/Catalyst: The nature of the acidic promoter used to activate the glycosyl donor plays a significant role in stereoselectivity.
-
Temperature: As with yield, temperature can affect the selectivity of the reaction. Running the reaction at a lower temperature often, but not always, improves selectivity by favoring the thermodynamically more stable product.[7]
-
Quantitative Data Summary
The following table illustrates typical batch-to-batch variability that may be observed during this compound synthesis. The goal of troubleshooting is to minimize the standard deviation between batches.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Mean | Std. Dev. |
| Yield (%) | 52% | 65% | 45% | 54.0% | 10.1% |
| Purity (HPLC Area %) | 98.1% | 95.5% | 97.2% | 96.9% | 1.3% |
| Impurity A (Area %) | 0.8% | 2.1% | 1.1% | 1.3% | 0.7% |
| Unreacted Procaine (%) | 0.3% | 1.5% | 0.9% | 0.9% | 0.6% |
Experimental Protocols
Protocol 1: Representative Synthesis of a this compound Derivative
This protocol is a generalized example based on a two-step reductive amination process for creating an N-linked glycoside.[1]
-
Step 1: Oxidation of Protected Galactose: A protected D-galactose derivative (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose) is oxidized to the corresponding aldehyde using a mild oxidizing agent.
-
Step 2: Imine Formation and Reduction:
-
The resulting aldehyde (1 equivalent) is dissolved in an anhydrous solvent like dichloromethane.
-
Procaine (1 equivalent) is added to the solution in the presence of 4 Å molecular sieves to absorb water.
-
The mixture is stirred at reflux for 24 hours to form the intermediate imine (Schiff base).[1]
-
The reaction is cooled, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise in a solvent like isopropanol to reduce the imine to the amine.[1]
-
-
Work-up and Purification: The reaction is quenched, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the target this compound derivative.
-
Characterization: The final product structure and purity are confirmed using NMR, LC-MS, and HPLC.
Protocol 2: Quality Control via HPLC
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare samples from each batch at the same concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at a wavelength appropriate for the p-aminobenzoate chromophore (approx. 290 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and batch samples. Calculate the purity of each batch by determining the area percentage of the main product peak relative to the total peak area. Identify and quantify impurities by comparing their retention times to known standards if available.
Visualizations
Caption: A high-level overview of the synthetic process from starting materials to final quality control.
Caption: A logical flowchart to guide researchers in diagnosing the root cause of low product yields.
Caption: A concept map illustrating the primary sources that contribute to variability in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. zaether.com [zaether.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting Unexpected Cytotoxicity of Procaine Glucoside: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity observed during experiments with Procaine Glucoside.
Troubleshooting Guide
Unexpected cell death or reduced cell viability can arise from various factors, from the compound itself to experimental procedures. This guide provides a structured approach to identifying and resolving these issues.
Q1: My cells are showing higher-than-expected cytotoxicity after treatment with this compound. What are the initial steps to troubleshoot this?
A1: When encountering unexpected cytotoxicity, a systematic review of your experimental setup is crucial. Here’s a checklist of initial steps:
-
Verify Compound Identity and Purity: Ensure the correct compound was used and that its purity meets the required standards for your experiments. Impurities from synthesis or degradation can contribute to cytotoxicity.
-
Check Concentration Calculations: Double-check all calculations for preparing your stock solutions and final dilutions. A simple decimal error can lead to a tenfold increase in concentration.
-
Evaluate Cell Health and Culture Conditions: Confirm that your control (untreated) cells are healthy and growing as expected. Contamination (e.g., mycoplasma), improper CO2 levels, temperature fluctuations, or issues with the culture medium can predispose cells to stress and increase their sensitivity to the test compound.
-
Review Literature for Known Cytotoxic Effects: While data on this compound is limited, research on Procaine provides valuable insights. Procaine has been shown to induce dose-dependent cytotoxicity in various cell lines.[1][2]
Q2: I've confirmed my experimental setup is correct. What intrinsic properties of this compound could be causing cytotoxicity?
A2: Procaine itself is known to induce cell death through several mechanisms. It is plausible that this compound, as a derivative, may share some of these properties. The observed cytotoxicity could be a genuine biological effect of the compound.
-
Induction of Apoptosis: Procaine can trigger programmed cell death, or apoptosis.[3][4] This can be investigated by assays that measure markers of apoptosis, such as caspase activity or Annexin V staining.
-
Cell Cycle Arrest: Procaine has been shown to cause mitotic arrest in cancer cells, inhibiting their proliferation.[5] Flow cytometry analysis of the cell cycle can determine if your cells are accumulating in a specific phase.
-
Induction of Autophagy: The compound may also induce autophagy, a cellular self-degradation process.[3][4]
-
DNA Demethylation: Procaine is a DNA-demethylating agent, which can alter gene expression and inhibit the growth of cancer cells.[5]
Q3: How can I differentiate between cytotoxic and cytostatic effects?
A3: It is important to determine whether the compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).
-
Cell Viability vs. Cell Number: Assays like MTT or resazurin measure metabolic activity, which reflects cell viability. A decrease in this signal could indicate either cell death or reduced proliferation. To distinguish between these, you can perform a direct cell count using a hemocytometer or an automated cell counter with a viability dye like trypan blue.
-
Long-Term Assays: A colony formation assay can provide insights into the long-term effects of the compound on cell proliferation and survival.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic concentrations of Procaine?
A1: The cytotoxic concentration of Procaine varies significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell type.
Summary of Procaine Cytotoxicity Data
| Cell Line | Assay | Exposure Time | EC50 / Effective Concentration | Reference |
| Chinese hamster lung fibroblasts | Cell growth inhibition | 24 h | 0.17% | [1] |
| Chinese hamster lung fibroblasts | Colony-forming ability | 24 h | 0.21% | [1] |
| Human tongue squamous carcinoma (CAL27) | Cell viability | Not specified | Significant reduction at 0.5 and 1.0 mg/ml | [2] |
| Human tongue squamous carcinoma (SCC-15) | Cell viability | Not specified | Significant inhibition at 2 mg/ml | [2] |
| MCF-7 breast cancer cells | Growth inhibition | 72 h | Growth-inhibitory effects at 0.5 mM | [5] |
| Leukemic cells | Cytotoxicity | Not specified | Cytotoxic at 2 mM | [6] |
Q2: Are there any known signaling pathways affected by Procaine that could lead to cytotoxicity?
A2: Yes, studies on Procaine have identified its inhibitory effects on the PI3K/AKT and ERK signaling pathways, which are critical for cell survival and proliferation.[3][4] Inhibition of these pathways can lead to apoptosis and cell cycle arrest.
Caption: Putative signaling pathway affected by this compound.
Q3: What are some common pitfalls in cytotoxicity assays that could lead to erroneous results?
A3: Several factors can influence the outcome of cytotoxicity assays:
-
Low Cell Density: Can result in a low absorbance value, underestimating cytotoxicity.[7]
-
High Cell Density: Can lead to high background absorbance, masking the cytotoxic effect.[7]
-
Pipetting Errors: Inconsistent pipetting can introduce high variability between wells.[7]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings.[7]
-
Media Components: High concentrations of certain substances in the cell culture medium can cause high background absorbance.[7]
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
-
Methodology:
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Prepare a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Add the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate at room temperature for up to 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).
-
3. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Seed and treat cells as described in the MTT protocol.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Cytotoxic effects of procaine, lignocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comprehensive exploration of the anticancer activities of procaine and its binding with calf thymus DNA: a multi spectroscopic and molecular modelling ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13647A [pubs.rsc.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
"optimization of reaction conditions for enzymatic glycosylation of procaine"
Welcome to the technical support center for the enzymatic glycosylation of procaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this bioconjugation process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the enzymatic glycosylation of procaine. For each issue, potential causes are listed along with suggested solutions.
Issue 1: Low or No Yield of Procaine Glycoside
Description: After the reaction and analysis (e.g., by HPLC or TLC), the desired glycosylated procaine product is present at a very low concentration or is undetectable.
| Potential Cause | Suggested Solution |
| Enzyme Inactivity | - Verify Enzyme Activity: Use a standard substrate for your enzyme (e.g., p-nitrophenyl glucopyranoside for β-glucosidase) to confirm its activity. - Proper Storage: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. - Fresh Enzyme: Use a fresh batch of enzyme if possible. |
| Suboptimal Reaction Conditions | - pH: Verify the pH of the reaction buffer. Most glycosyltransferases and glucosidases have a specific optimal pH range. - Temperature: Ensure the reaction is being carried out at the optimal temperature for the enzyme. Temperatures that are too high can denature the enzyme, while temperatures that are too low will decrease the reaction rate. - Incubation Time: The reaction may not have proceeded to completion. Try extending the incubation time. |
| Poor Substrate Solubility | - Co-solvents: Procaine or the glycosyl donor may have limited solubility in the reaction buffer. Consider adding a small percentage of a biocompatible organic co-solvent (e.g., DMSO, DMF) to improve solubility. Be sure to check the enzyme's tolerance to the chosen co-solvent. |
| Inhibitors Present | - Substrate/Product Inhibition: High concentrations of procaine or the glycosyl donor, or the accumulation of the product, can inhibit the enzyme. Try varying the substrate concentrations. - Contaminants: Ensure all reagents and glassware are free of potential enzyme inhibitors. |
Issue 2: Presence of Multiple Undesired Byproducts
Description: Analysis of the reaction mixture shows the formation of several unexpected products in addition to, or instead of, the desired procaine glycoside.
| Potential Cause | Suggested Solution |
| Hydrolysis of Glycosyl Donor | - Substrate Ratio: This is a common issue, especially with glycosidases used in reverse hydrolysis or transglycosylation mode. Increase the concentration of the acceptor (procaine) relative to the glycosyl donor. - Enzyme Choice: Some enzymes have a higher ratio of transferase to hydrolase activity. Consider screening different enzymes. |
| Formation of Isomers | - Enzyme Regioselectivity: The enzyme may be glycosylating different positions on the procaine molecule or the sugar moiety. This is dependent on the enzyme's inherent properties. Analyzing the structure of the byproducts (e.g., by NMR) can confirm this. A different, more regioselective enzyme may be required. |
| Enzyme-Mediated Degradation | - Reaction Monitoring: The enzyme may be degrading the product over time. Monitor the reaction progress at different time points to find the optimal reaction time before significant degradation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the glycosylation of procaine?
A1: While specific literature on procaine glycosylation is limited, common enzyme classes used for the glycosylation of small molecules include glycosyltransferases and glycosidases (used in their transglycosylation or reverse hydrolysis modes). Specific examples that could be explored include β-glucosidases, amyloglucosidases, and cyclodextrin glucanotransferases (CGTases).
Q2: How can I optimize the reaction conditions for my specific enzyme and procaine?
A2: A systematic approach like Response Surface Methodology (RSM) can be highly effective. This involves varying key parameters simultaneously to find the optimal conditions. Key parameters to consider for optimization are:
-
pH
-
Temperature
-
Enzyme Concentration
-
Molar Ratio of Procaine to Glycosyl Donor
-
Reaction Time
Q3: What are suitable glycosyl donors for this reaction?
A3: The choice of glycosyl donor depends on the enzyme being used. For many glycosidases, activated sugars like p-nitrophenyl-β-D-glucopyranoside can be used. For CGTases, starch or cyclodextrins are common donors. For glycosyltransferases, activated sugar nucleotides (e.g., UDP-glucose) are typically required, though these are often more expensive.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking small aliquots at different time points and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time.
Q5: My procaine glycoside product is difficult to purify. What strategies can I use?
A5: Purification can be challenging due to the similar polarities of the product, unreacted procaine, and sugar-related byproducts. Common purification techniques include:
-
Silica Gel Column Chromatography: Effective for separating compounds with different polarities.
-
Preparative HPLC: Offers high resolution for separating complex mixtures.
-
Solid-Phase Extraction (SPE): Can be used to remove specific impurities.
Experimental Protocols
General Protocol for Enzymatic Glycosylation of Procaine using a β-Glucosidase
This is a generalized starting protocol. Optimal conditions will vary depending on the specific enzyme used.
-
Reagent Preparation:
-
Prepare a stock solution of procaine hydrochloride in the chosen reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Prepare a stock solution of the glycosyl donor (e.g., p-nitrophenyl-β-D-glucopyranoside) in the same buffer.
-
Prepare a stock solution of the β-glucosidase in the same buffer.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the procaine and glycosyl donor solutions to achieve the desired molar ratio (e.g., a 5:1 molar excess of procaine to the glycosyl donor).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding the enzyme solution to a final concentration of, for example, 1-5 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at the set temperature with gentle agitation for a predetermined time (e.g., 24-48 hours).
-
-
Reaction Quenching:
-
Stop the reaction by heat inactivation of the enzyme (e.g., by boiling for 5-10 minutes) or by adding a water-miscible organic solvent like ethanol or acetonitrile.
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet the denatured enzyme.
-
Analyze the supernatant by HPLC or TLC to determine the conversion and yield of the procaine glycoside.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for enzymatic glycosylation.
Technical Support Center: Procaine Glucoside Production Scale-Up
Welcome to the technical support center for the scale-up of procaine glucoside production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
General Scale-Up Challenges
Q1: What are the primary challenges when scaling up this compound production from a lab to a pilot or industrial scale?
A1: Scaling up the production of this compound, like many pharmaceutical compounds, presents several key challenges. These include maintaining process consistency and reproducibility, ensuring regulatory compliance, managing the supply chain for raw materials, and controlling costs effectively.[1] Specific to the synthesis of glycosides, challenges can also arise in reaction control, purification, and ensuring the stability of the final product.
Q2: How can we ensure our scaled-up process is reproducible?
A2: To ensure reproducibility, it is crucial to have a thorough understanding of the process parameters and their impact on product quality.[1] Implementing Process Analytical Technology (PAT) can help monitor critical parameters in real-time to detect and correct deviations early.[1] Key parameters to monitor for this compound synthesis may include reaction temperature, pH, mixing speed, and reactant concentrations.
Synthesis & Reaction Chemistry
Q3: We are seeing a decrease in yield and an increase in impurities when scaling up the chemical synthesis of a procaine glycoside. What could be the cause?
A3: This is a common issue during scale-up. The efficiency of mixing, as well as heat and mass transfer, often differs significantly between small and large reaction vessels.[1] In the case of the two-step synthesis involving imine formation and subsequent reduction, inadequate temperature control in a larger reactor can lead to side reactions, and inefficient mixing can result in localized high concentrations of reactants, promoting impurity formation.
Q4: What are the key steps in the chemical synthesis of a procaine glycodrug that are critical to monitor during scale-up?
A4: Based on laboratory-scale synthesis of procaine-D-galactose derivatives, the critical steps involve the initial oxidation of the sugar, the formation of the Schiff base (imine) with procaine, and the subsequent reduction.[2][3] Each of these steps has parameters that need to be carefully controlled during scale-up.
Troubleshooting Guides
Low Yield in Chemical Synthesis
Problem: A significant drop in the overall yield of the procaine glycoside is observed when moving from a 1L to a 100L reactor.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Mixing | Characterize mixing efficiency in the larger vessel using computational fluid dynamics (CFD) modeling or experimental mixing studies. Adjust impeller speed, type, or baffling. | Ensures homogenous reaction mixture, preventing localized concentration gradients that can lead to side reactions and incomplete conversion.[1] |
| Poor Temperature Control | Implement a more robust temperature control system for the larger reactor. Consider a jacketed reactor with precise temperature regulation. | Exothermic or endothermic reactions can lead to temperature gradients in large vessels, affecting reaction kinetics and selectivity. |
| Extended Reaction Times | Re-optimize reaction times for the larger scale. Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint. | Reaction kinetics may not scale linearly. Longer reaction times can sometimes lead to the degradation of products or the formation of byproducts. |
Purification Challenges
Problem: The purity of the final this compound product is inconsistent after downstream processing at a larger scale.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Column Overloading | Re-evaluate the loading capacity of the chromatography columns for the scaled-up batch size. Perform loading studies to determine the optimal product-to-resin ratio. | Exceeding the binding capacity of the chromatography resin leads to product loss in the flow-through and co-elution of impurities. |
| Changes in Impurity Profile | Analyze the impurity profile of the crude product from the scaled-up reaction. Modify the purification protocol (e.g., change elution gradient, add an extra purification step) to target new or more abundant impurities. | Scale-up can alter the types and amounts of process-related impurities, requiring adjustments to the downstream purification train. |
| Protein Denaturation (for biocatalytic processes) | If using an enzymatic approach, ensure that purification conditions (pH, temperature, detergents) are optimized to maintain enzyme stability.[4] | High concentrations of detergents or harsh pH conditions during purification can lead to protein aggregation and loss of activity.[4] |
Product Stability Issues
Problem: The final, purified this compound product shows degradation over time, especially when exposed to humidity.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Hygroscopicity of the Salt Form | Investigate different salt forms of this compound. The choice of the counterion can significantly affect the hygroscopicity and solid-state stability of the final product.[5] | The counterion influences the solid-state properties of the salt, including its tendency to absorb moisture, which can accelerate degradation.[5] |
| Residual Solvents or Water | Implement a more efficient drying step in the final processing stage. Use techniques like vacuum drying or lyophilization to reduce residual moisture content. | Residual water can act as a plasticizer and facilitate degradative reactions within the solid form. |
| pH of the Microenvironment | The pH of a saturated solution of the salt can impact its stability.[5] Characterize the pH of the this compound salt and consider buffering agents if formulating a solution. | The stability of ester-containing compounds like procaine can be highly pH-dependent. |
Experimental Protocols
Protocol 1: General Synthesis of a Procaine Glycoside (Lab-Scale)
This protocol is based on the synthesis of a procaine D-galactose derivative and can be adapted for other sugars.[2][3]
Step 1: Formation of the Aldehyde Sugar
-
Start with a protected sugar, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Perform an oxidation reaction (e.g., using DMSO/DCC) to convert the primary alcohol to an aldehyde.[3]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Purify the resulting aldehyde sugar.
Step 2: Imine Formation and Reduction
-
Dissolve the aldehyde sugar in an anhydrous solvent like dichloromethane (DCM).
-
Add an equimolar amount of procaine and molecular sieves.
-
Reflux the mixture for 24 hours to form the Schiff base (imine).[2][3]
-
Filter the mixture and concentrate it under reduced pressure.
-
Dissolve the resulting imine in anhydrous isopropanol.
-
Add sodium borohydride (NaBH₄) in equimolar amounts and stir at room temperature for 24 hours to reduce the imine.[2][3]
-
Quench the reaction and perform a work-up with DCM and water washes.
-
Dry the organic phase and concentrate it to obtain the crude procaine glycoside.
-
Purify the product using column chromatography.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common scale-up challenges.
Decision Pathway for Addressing Purity Issues
Caption: Decision-making process for troubleshooting product purity issues during scale-up.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Procaine Glucoside vs. Procaine Hydrochloride: A Comparative Efficacy Analysis
An Examination of a Classic Anesthetic and its Glycosylated Derivative
For decades, procaine hydrochloride has been a well-established local anesthetic in clinical practice. However, the pursuit of enhanced therapeutic profiles has led to the exploration of chemical modifications, including glycosylation, to create derivatives like procaine glucoside. This guide provides a comparative overview of the available scientific information on the efficacy of this compound and procaine hydrochloride, aimed at researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative efficacy studies between this compound and procaine hydrochloride are not yet available in published scientific literature. While a procaine-D-galactose derivative, a form of procaine glycoside, has been successfully synthesized, its biological activity and efficacy as a local anesthetic have not been reported. In contrast, procaine hydrochloride is a well-documented compound with extensive experimental and clinical data.
This guide will first detail the established efficacy and mechanism of action of procaine hydrochloride. It will then explore the synthetic pathway of a novel procaine glycodrug and discuss the theoretical implications of glycosylation on its potential efficacy, providing a framework for future comparative studies.
Procaine Hydrochloride: An Established Profile of Efficacy
Procaine hydrochloride is a local anesthetic of the amino ester group.[1] Its primary use is to induce local or regional anesthesia for surgical and dental procedures.[1][2] Newer, more efficacious local anesthetics have largely replaced procaine in routine clinical use.[2]
Mechanism of Action
The anesthetic effect of procaine hydrochloride is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][4] By binding to these channels, procaine hydrochloride inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3][4] This reversible inhibition of nerve impulse transmission results in a loss of sensation in the area of administration.[3]
Pharmacokinetics
Procaine hydrochloride has a rapid onset of action and a short duration of effect.[5] It is metabolized in the plasma by the enzyme pseudocholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1][5] The metabolites are then excreted in the urine.[1]
| Pharmacokinetic Parameter | Value |
| Distribution Half-life (t1/2α) | ~2.49 ± 0.36 minutes |
| Elimination Half-life (t1/2β) | ~7.69 ± 0.99 minutes |
| Metabolism | Hydrolysis by plasma pseudocholinesterase |
| Primary Metabolites | Para-aminobenzoic acid (PABA), Diethylaminoethanol (DEAE) |
Table 1: Pharmacokinetic Properties of Procaine Hydrochloride. Data sourced from[5].
Efficacy Data
The efficacy of procaine hydrochloride as a local anesthetic is dose-dependent. In the United States, it is available in concentrations of 1% and 2% for clinical use.[6] Higher concentrations have been used in specialized settings but are not common.[6]
| Anesthesia Type | Concentration | Onset of Action | Duration of Action |
| Infiltration Anesthesia | 0.25% - 0.5% | Rapid | 60 - 90 minutes[6] |
| Peripheral Nerve Block | 0.5%, 1%, 2% | 10 - 20 minutes | Up to 2 hours[2] |
| Spinal Anesthesia | 10% | Rapid | Varies with dose |
Table 2: Clinical Efficacy Parameters of Procaine Hydrochloride. Data sourced from[2][6].
This compound: A Novel Derivative with Untested Efficacy
Recent research has focused on the synthesis of "glycodrugs," where a bioactive molecule is attached to a sugar moiety. This approach aims to modify the pharmacokinetic and pharmacodynamic properties of the parent drug. A novel procaine glycodrug, a D-galactose derivative of procaine, has been synthesized, but its biological efficacy has not yet been reported.
Rationale for Glycosylation
The addition of a sugar molecule, such as galactose, to procaine is hypothesized to:
-
Alter Solubility and Transport: The hydrophilic nature of the sugar may change the drug's solubility and its ability to cross biological membranes.
-
Modify Receptor Interaction: The glycan part could influence the binding of the procaine moiety to its target sodium channels or other receptors.
-
Change Pharmacokinetic Profile: The metabolic stability and clearance of the drug could be altered, potentially leading to a different duration of action.
Synthesis of a Procaine Glycodrug
A recently described synthetic route involves the conversion of D-galactose into a suitable substrate for the introduction of an amino derivative at the C6 position. This is followed by a two-step process of imine formation with procaine and subsequent reduction to yield the final glycodrug.
Experimental Protocols
A standardized protocol to evaluate and compare the local anesthetic efficacy of these compounds would be essential for future research.
Nerve Block Efficacy Model (e.g., Rodent Sciatic Nerve Block)
-
Animal Preparation: Acclimatize rodents (e.g., rats or mice) and anesthetize them for the procedure.
-
Baseline Measurement: Establish a baseline sensory and motor function of the hind limb using methods like the tail-flick test for sensory block or a motor function scale.
-
Drug Administration: Inject the test compound (procaine hydrochloride or this compound at various concentrations) perineurally to the sciatic nerve. A control group would receive a saline injection.
-
Efficacy Assessment: At predetermined time intervals, assess the degree of sensory and motor blockade using the established tests.
-
Data Analysis: Record the onset of action, duration of the block, and the dose-response relationship for each compound.
Conclusion
While procaine hydrochloride remains a well-characterized local anesthetic, the development of derivatives such as this compound represents an intriguing area for future research. At present, a direct comparison of efficacy is not possible due to the absence of biological data for the glycosylated form. The synthesis of a procaine-D-galactose derivative opens the door for future investigations into its pharmacokinetic and pharmacodynamic properties. Such studies, following established experimental protocols, will be crucial to determine if the addition of a sugar moiety can lead to a therapeutically superior local anesthetic. For now, procaine hydrochloride serves as the benchmark against which these novel compounds will eventually be measured.
References
- 1. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. droracle.ai [droracle.ai]
A Comparative Analysis of the Chemical and Enzymatic Stability of Procaine and Its Glucoside Derivative
For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule is paramount to ensuring its efficacy and safety. This guide provides an objective comparison of the stability of the local anesthetic procaine and its glucoside derivative, supported by experimental data and detailed methodologies.
Procaine, an ester-based local anesthetic, is known for its susceptibility to hydrolysis, which can limit its shelf-life and therapeutic window. The formation of a glycosidic linkage, creating a procaine glucoside, has been investigated as a potential strategy to enhance its stability. This guide delves into the chemical and enzymatic factors governing the stability of both compounds.
Chemical Stability: A Tale of Two Bonds
The stability of procaine and this compound is primarily dictated by the lability of their core chemical bonds: an ester linkage in procaine and a glycosidic linkage in its derivative.
Procaine's Ester Instability: Procaine's structure contains an ester bond that is prone to hydrolysis, breaking down into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). This degradation is significantly influenced by pH and temperature.
This compound's Enhanced Resilience: In contrast, this compound possesses a more stable N-glycosidic bond. The formation and hydrolysis of this bond are part of a reversible equilibrium. While quantitative data for a direct, side-by-side comparison under identical conditions is limited in publicly available literature, the inherent chemical properties of glycosidic bonds compared to ester bonds suggest a greater resistance to non-enzymatic hydrolysis for the glucoside derivative.
Quantitative Stability Data
| Compound | Condition | Parameter | Value | Reference |
| Procaine | Aqueous Solution (pH 7.3-7.6, 22°C) | Time to 90% concentration | ~2 days | [1] |
| Procaine | Aqueous Solution (pH 7.3-7.6, refrigerated) | Time to 90% concentration | ~11 days | [1] |
| Procaine-N-glucoside | Aqueous Solution | Activation Energy (Formation) | ~14.0 Kcal/mol | |
| Procaine-N-glucoside | Aqueous Solution | Activation Energy (Hydrolysis) | ~18.8 Kcal/mol |
Note: The provided activation energies for Procaine-N-glucoside formation and hydrolysis suggest a reversible process. A higher activation energy for hydrolysis compared to formation indicates that the hydrolysis reaction requires more energy to proceed, implying a degree of stability.
Enzymatic Degradation: A Key Differentiator
The metabolic fate of procaine and its glucoside derivative is another critical aspect of their stability, primarily governed by enzymatic hydrolysis.
Procaine's Rapid Enzymatic Breakdown: Procaine is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase and in the liver by carboxylesterases.[2] This rapid metabolism contributes to its short duration of action.
This compound's Potential for Increased In-vivo Half-Life: While specific data on the enzymatic hydrolysis of this compound is not extensively available, the stability of glycosidic bonds to esterases is a key advantage. The enzymatic cleavage of a glycosidic bond would require specific glycosidases, which may not be as ubiquitous or efficient in metabolizing this specific conjugate as esterases are for procaine. This suggests that this compound may exhibit a longer half-life in a biological system.
Experimental Protocols
Procaine Hydrolysis Kinetics Assay
A common method to assess the stability of procaine involves monitoring its degradation over time under controlled conditions of pH and temperature.
-
Sample Preparation: A solution of procaine hydrochloride of a known concentration (e.g., 13.6 mg/mL) is prepared in a buffered solution at a specific pH.[3]
-
Incubation: The samples are incubated at various constant temperatures (e.g., 5°C, 25°C, 30°C, 40°C).[3]
-
Sampling: Aliquots are withdrawn at predetermined time intervals.
-
Analysis: The concentration of remaining procaine and the formation of the degradation product, PABA, are quantified using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[3][4]
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of procaine or PABA against time. The kinetic parameters, such as the rate constant (k) and half-life (t½), are then calculated.
Enzymatic Hydrolysis of Procaine
To evaluate the enzymatic stability of procaine, the following protocol can be employed:
-
Reaction Mixture: A solution of procaine is prepared in a buffer system that is optimal for the activity of the enzyme being tested (e.g., pseudocholinesterase).
-
Enzyme Addition: A known concentration of the enzyme is added to the reaction mixture to initiate the hydrolysis.
-
Incubation: The reaction is incubated at a physiological temperature (e.g., 37°C).
-
Reaction Termination: At various time points, the reaction is stopped, typically by adding a quenching agent that denatures the enzyme (e.g., a strong acid or organic solvent).
-
Analysis: The amount of remaining procaine is quantified by HPLC or another suitable analytical technique.
-
Data Analysis: The rate of enzymatic hydrolysis is determined from the decrease in procaine concentration over time.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in DOT language.
Caption: Procaine degradation via hydrolysis.
Caption: Reversible formation and hydrolysis of this compound.
References
- 1. Practical Kinetics 11: Quantitation of Procaine Stability by TLC [ouci.dntb.gov.ua]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ageps.aphp.fr [ageps.aphp.fr]
- 4. Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anesthetic Effect of Procaine Glucoside Against a Known Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anesthetic efficacy of a novel compound, "Procaine Glucoside," by comparing it against a well-established local anesthetic standard, Procaine Hydrochloride. Due to the limited publicly available data on this compound, this document outlines the requisite experimental protocols, data presentation structures, and relevant biological pathways to conduct a thorough comparative analysis.
Introduction to Local Anesthetics and the Rationale for Comparison
Local anesthetics are essential drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain.[1] They function primarily by inhibiting voltage-gated sodium channels within neuronal cell membranes, which prevents the influx of sodium ions necessary for the generation and propagation of action potentials.[2][3]
Local anesthetics can be classified into two main groups based on their chemical structure: amino esters and amino amides.[2] Procaine is an ester-type local anesthetic, known for its relatively low potency and short duration of action.[4][5] In contrast, Lidocaine, an amide-type anesthetic, generally has a faster onset and longer duration of action.[4][6]
The development of new anesthetic agents like this compound is driven by the search for compounds with improved safety profiles, altered pharmacokinetic properties (such as onset and duration of action), and potentially reduced allergenicity compared to existing drugs. Allergic reactions to procaine, for instance, are often attributed to its metabolite, para-aminobenzoic acid (PABA).[4][7] A glucosidic derivative might alter the metabolic pathway, potentially reducing the formation of PABA.
This guide uses Procaine Hydrochloride as the standard for comparison due to its structural similarity to the hypothetical this compound.
Mechanism of Action: The Sodium Channel Blockade
The principal mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes.[2][3][8] The process can be summarized as follows:
-
Penetration: The un-ionized, lipid-soluble form of the anesthetic molecule diffuses across the nerve cell membrane into the cytoplasm.[1][9]
-
Ionization: Once inside the acidic environment of the cell, the molecule becomes protonated (ionized).[1][9]
-
Binding and Blockade: The ionized form of the anesthetic binds to a specific receptor site within the open sodium channel, stabilizing it in an inactive state.[1][9] This prevents the influx of sodium ions that is crucial for membrane depolarization.
-
Inhibition of Action Potential: By preventing depolarization, the generation and conduction of nerve impulses are halted, resulting in local anesthesia.[2]
Caption: Figure 1: Mechanism of Action of Local Anesthetics
Experimental Protocols for Efficacy Validation
To objectively compare the anesthetic properties of this compound with Procaine Hydrochloride, a series of standardized in-vivo and in-vitro experiments are necessary.
This model assesses the onset, duration, and intensity of the sensory and motor blockade.
Methodology:
-
Animal Subjects: Adult male Wistar rats (250-300g) are randomly assigned to groups: Saline (Control), Procaine Hydrochloride (Standard), and this compound (Test Compound).
-
Anesthetic Administration: Under light isoflurane anesthesia, a precise volume of the test or standard solution is injected perineurally to the sciatic nerve.
-
Sensory Block Assessment: The withdrawal reflex to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments) is measured at regular intervals. The absence of a withdrawal response indicates a successful sensory block.
-
Motor Block Assessment: Motor function is evaluated using a scoring system based on the animal's ability to ambulate and the posture of the affected limb.
-
Data Collection: The onset of action (time to complete block) and duration of action (time from onset to recovery of sensation/motor function) are recorded.
References
- 1. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 2. Local anesthetic - Wikipedia [en.wikipedia.org]
- 3. nysora.com [nysora.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. hormonerawsource.com [hormonerawsource.com]
- 7. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of local anaesthetic agents and biotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. partone.litfl.com [partone.litfl.com]
Lack of Direct Comparative Data on the Cytotoxicity of Procaine Glucoside Versus Procaine
Despite a thorough review of published scientific literature, no direct experimental studies comparing the cytotoxicity of procaine glucoside to procaine were identified. Research on the synthesis of procaine-derived "glycodrugs" exists, but these studies do not yet include evaluations of their biological activity, including cytotoxicity.
Therefore, this guide provides a comprehensive overview of the known cytotoxic effects of procaine, presenting available quantitative data, experimental methodologies, and insights into its mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data for Procaine
The cytotoxic and neurotoxic effects of procaine have been evaluated in various cell lines and models. The following table summarizes key quantitative findings from the available literature.
| Cell Line/Organism | Assay Type | Metric | Value |
| Chinese hamster lung fibroblasts | Cell Growth Inhibition | ED50 (24h) | 0.17% |
| Chinese hamster lung fibroblasts | Cell Survival (Colony-forming ability) | ED50 (24h) | 0.21% |
| HCT116 (Human Colon Cancer) | Cell Viability | Significant Decrease | 1.5 and 2 µM |
| HCT116 (Human Colon Cancer) | Apoptosis Induction | Significant Increase | 1, 1.5, and 2 µM |
Detailed Experimental Protocols
To aid in the design and interpretation of future studies, detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Apoptosis Assay in HCT116 Colon Cancer Cells
This protocol outlines the steps to assess the impact of procaine on the viability and apoptosis of human colon cancer cells.
-
Cell Culture: HCT116 cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and, after reaching a desired confluency, are treated with various concentrations of procaine (e.g., 0.5, 1, 1.5, and 2 µM) for a specified duration (e.g., 48 hours).
-
Cell Viability Assessment: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.
-
Apoptosis Analysis: The induction of apoptosis is determined by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.
Signaling Pathways Implicated in Procaine's Cytotoxicity
Procaine's cytotoxic effects are, in part, mediated by its influence on critical intracellular signaling pathways that regulate cell proliferation and survival.
Inhibition of the ERK/MAPK/FAK Signaling Pathway
In colon cancer cells, procaine has been demonstrated to inhibit the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK)/Focal Adhesion Kinase (FAK) signaling cascade.[1][2] This pathway is a key regulator of cell growth, differentiation, and migration.
Caption: Procaine-mediated inhibition of the FAK/ERK/MAPK pathway.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a chemical compound in a research setting.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Procaine Quantification: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of procaine, a compound structurally related to procaine glucoside. In the absence of direct cross-validation studies for this compound, this document serves as a valuable resource by comparing validated analytical techniques for the parent compound, offering insights into potential methodologies for its glycosidic form. The performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods are evaluated based on published experimental data.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for different analytical methods used for the determination of procaine. This allows for a direct comparison of their performance characteristics.
| Parameter | HPLC-UV Method[1][2] | LC-MS/MS Method[3] | Spectrophotometric Method[4] |
| Linearity Range | 5 - 100 µg/mL | 10 - 5000 nM | 1 - 14 µg/mL |
| Intra-day Precision (%RSD) | 0.07 - 0.26% | < 5% | Not Reported |
| Inter-day Precision (%RSD) | 0.23 - 1.88% | < 5% | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported |
| Molar Absorptivity | Not Applicable | Not Applicable | 1.429 x 10⁴ L mol⁻¹cm⁻¹ |
| Sandell's Sensitivity | Not Applicable | Not Applicable | 19.085 x 10⁻³ µg cm⁻² |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of procaine in pharmaceutical formulations and has been validated as a stability-indicating assay.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl column.
-
Mobile Phase: 80:20% v/v mixture of 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[1][2]
-
Internal Standard: Benzocaine.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the simultaneous determination of procaine and its primary metabolite, p-aminobenzoic acid (PABA), in biological matrices.[3]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: XTerra MS C18 column.[3]
-
Mass Spectrometric Analysis: Performed in the positive ion mode using multiple reaction monitoring (MRM).[3]
-
MRM Transitions:
-
Retention Times:
Spectrophotometric Method
A simple and cost-effective colorimetric method for the determination of procaine hydrochloride in pharmaceutical preparations.[4]
-
Principle: Based on the diazotization of the primary amino group of procaine HCl followed by a coupling reaction with 7-iodo-8-hydroxyquinoline-5-sulphonic acid in an alkaline medium to form an orange-colored dye.[4]
-
Maximum Absorption (λmax): 500 nm.[4]
-
Key Reagents:
-
Sodium nitrite solution
-
Sulphamic acid solution
-
7-iodo-8-hydroxyquinoline-5-sulphonic acid solution
-
Sodium hydroxide solution
-
Visualizing Analytical Method Validation and Cross-Validation
The following diagrams illustrate the typical workflow for analytical method validation and a conceptual framework for cross-validation between two different analytical methods.
Caption: Workflow for Analytical Method Validation.
Caption: Conceptual Workflow for Method Cross-Validation.
References
Unveiling the Action of Procaine Glucoside: A Comparative Guide to a Novel Local Anesthetic Candidate
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative mechanism of action of Procaine Glucoside against established local anesthetic alternatives. Due to a lack of direct experimental data on this compound, this guide extrapolates its likely pharmacological profile from its parent compound, Procaine, and the known effects of glycosylation. All data presented for Procaine and its alternatives are supported by published experimental findings.
Executive Summary
Procaine, a well-established local anesthetic, functions primarily by blocking voltage-gated sodium channels, thereby inhibiting the generation and propagation of nerve impulses. Emerging research also points to its influence on key cellular signaling pathways, including the PI3K/AKT and ERK pathways, suggesting a broader biological impact.[1][2][3][4][5] This guide explores the anticipated mechanism of action of this compound, a glycosylated derivative of Procaine. While direct experimental validation for this compound is not yet available in the public domain, we can infer its properties based on the known pharmacology of Procaine and the general effects of glycosylation on drug molecules. This guide compares the inferred action of this compound with established local anesthetics such as Lidocaine, Bupivacaine, and Ropivacaine, providing a framework for future experimental validation.
Comparative Analysis of Local Anesthetic Properties
The efficacy of a local anesthetic is determined by several key physicochemical and pharmacological parameters. The following table summarizes these properties for Procaine (as a proxy for this compound) and its common alternatives. The addition of a glucose moiety to Procaine to form this compound would likely increase its water solubility and potentially alter its lipid solubility and protein binding, which would, in turn, affect its potency, onset, and duration of action.
| Property | Procaine | Lidocaine | Bupivacaine | Ropivacaine | Potential Impact of Glycosylation on Procaine |
| Chemical Class | Amino Ester | Amino Amide | Amino Amide | Amino Amide | Amino Ester |
| Potency (Lipid Solubility) | Low | Intermediate | High | High | Likely decreased lipid solubility, potentially lowering potency.[6][7] |
| Onset of Action | Slow | Fast | Moderate | Moderate | May be slower due to altered diffusion across nerve sheaths.[6] |
| Duration of Action | Short | Moderate | Long | Long | Potentially altered due to changes in protein binding and clearance.[6] |
| Protein Binding | Low (6%) | Moderate (64%) | High (95%) | High (94%) | May increase or decrease, affecting duration. |
| pKa | 9.0 | 7.9 | 8.1 | 8.1 | Unlikely to significantly change.[6] |
| Metabolism | Plasma Esterases | Liver | Liver | Liver | Similar to Procaine, but the glycosidic bond may be subject to enzymatic cleavage.[2][4] |
Mechanism of Action: From Sodium Channels to Intracellular Signaling
Primary Mechanism: Sodium Channel Blockade
The principal mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[2][3][8] By binding to a specific receptor site within the channel, these drugs prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. This leads to a reversible block of nerve conduction and a loss of sensation in the anesthetized area.
Inferred Mechanism for this compound: It is highly probable that this compound retains the sodium channel blocking activity of its parent compound, Procaine. The diethylaminoethyl ester portion of the Procaine molecule is crucial for its anesthetic activity, and this remains intact in the glucoside derivative. The glucose moiety is not expected to interfere with the binding to the sodium channel receptor.
Experimental Workflow: Validating Sodium Channel Blockade
Caption: Workflow for assessing sodium channel blockade.
Secondary Mechanisms: Modulation of PI3K/AKT and ERK Signaling Pathways
Recent studies have revealed that Procaine can influence intracellular signaling pathways, notably the PI3K/AKT and ERK pathways, which are critical regulators of cell proliferation, survival, and migration.[1][5] This activity is particularly relevant in the context of cancer research, where Procaine has been shown to inhibit the growth of various cancer cell lines.[1][5][9]
Inferred Mechanism for this compound: The ability of Procaine to modulate these pathways is likely attributed to its ability to cross the cell membrane and interact with intracellular components. The addition of a bulky, hydrophilic glucose group in this compound might hinder its passive diffusion across the cell membrane, potentially reducing its impact on these intracellular signaling cascades compared to Procaine. However, if specific glucose transporters are present on the target cells, they could facilitate the uptake of this compound, potentially leading to cell-specific effects.
Signaling Pathway: PI3K/AKT Inhibition by Procaine
Caption: Procaine's inhibitory effect on the PI3K/AKT pathway.
Signaling Pathway: ERK/MAPK Inhibition by Procaine
References
- 1. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Procaine - Wikipedia [en.wikipedia.org]
- 5. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nysora.com [nysora.com]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 9. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiling: Procaine Glucoside in Focus
A comprehensive analysis of the pharmacokinetic properties of procaine glucoside remains a critical gap in pharmacological research. Currently, there is a notable absence of published experimental data detailing its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, a direct comparative analysis with its well-characterized parent compound, procaine, is not feasible at this time.
This guide, therefore, provides a detailed pharmacokinetic profile of procaine, establishing a foundational baseline for future investigations into this compound. The methodologies and data presented for procaine serve as a valuable reference for researchers and drug development professionals aiming to elucidate the pharmacokinetic characteristics of this compound and other procaine derivatives.
Procaine: A Pharmacokinetic Overview
Procaine is a local anesthetic of the ester type, characterized by a rapid onset and short duration of action. Its clinical utility is influenced by its rapid metabolism in the plasma.
Quantitative Pharmacokinetic Parameters of Procaine
The pharmacokinetic parameters of procaine can vary depending on the route of administration. The following table summarizes key parameters for intravenous administration.
| Parameter | Value | Reference |
| Distribution Half-life (t½α) | ~2.49 ± 0.36 minutes | [1] |
| Elimination Half-life (t½β) | ~7.69 ± 0.99 minutes | [1] |
| Metabolism | Hydrolysis by plasma pseudocholinesterase | [2][3] |
| Primary Metabolites | Para-aminobenzoic acid (PABA) and Diethylaminoethanol (DEAE) | [1][2] |
| Excretion | Primarily renal | [2] |
Experimental Protocols: A General Framework
While specific protocols for this compound are unavailable, the following outlines a standard methodology for a comparative in vivo pharmacokinetic study in an animal model, such as rats or rabbits. This can be adapted for future studies on this compound.
Objective:
To determine and compare the pharmacokinetic profiles of Procaine and this compound following intravenous (IV) administration.
Materials:
-
Procaine Hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Test subjects (e.g., Sprague-Dawley rats, male, 250-300g)
-
Cannulation supplies
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight with free access to water.
-
Anesthetize the animals and cannulate the jugular vein for blood sampling and the femoral vein for drug administration.
-
-
Drug Administration:
-
Divide animals into two groups (n=5 per group).
-
Administer a single IV bolus dose of either Procaine (e.g., 10 mg/kg) or an equimolar dose of this compound to the respective groups.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predefined time points: pre-dose (0), and at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of the parent drug (Procaine or this compound) and its major metabolites in plasma.
-
Prepare calibration standards and quality control samples to ensure the accuracy and precision of the assay.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
-
Statistical Analysis:
-
Perform statistical comparisons of the pharmacokinetic parameters between the Procaine and this compound groups using appropriate tests (e.g., t-test or ANOVA).
-
Visualizing Key Processes
To further aid in the understanding of procaine's behavior in the body and the general workflow of a pharmacokinetic study, the following diagrams are provided.
Caption: Metabolic pathway of Procaine.
Caption: Generalized workflow for an in-vivo pharmacokinetic study.
Conclusion and Future Directions
While a direct comparative pharmacokinetic profile of this compound is currently unavailable, the established data for procaine provides a crucial benchmark. Future research efforts should be directed towards conducting rigorous pharmacokinetic studies on this compound to determine its ADME properties. Such studies will be instrumental in understanding its potential therapeutic advantages, such as altered duration of action, improved stability, or a different metabolic fate, which could have significant implications for its clinical applications. The experimental framework provided here offers a roadmap for these essential future investigations.
References
Benchmarking Procaine: A Comparative Analysis Against Other Local Anesthetics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the performance of procaine against other commonly used local anesthetics, including lidocaine, bupivacaine, and ropivacaine. The information presented is collated from preclinical and clinical studies to support research and development in the field of anesthesiology.
Note on "Procaine Glucoside": Extensive literature searches did not yield specific data for a compound named "this compound." Therefore, this guide focuses on the widely studied and clinically relevant form, procaine hydrochloride, hereafter referred to as procaine.
Comparative Performance of Local Anesthetics
The efficacy of a local anesthetic is determined by several key performance indicators, including its potency, onset of action, duration of action, and toxicity. The following tables summarize the available quantitative data for procaine in comparison to lidocaine, bupivacaine, and ropivacaine.
| Anesthetic | Chemical Class | Relative Potency | pKa | Lipid Solubility | Protein Binding (%) |
| Procaine | Ester | 1 | 9.1 | Low | 6 |
| Lidocaine | Amide | 2 | 7.9 | Moderate | 64 |
| Bupivacaine | Amide | 8 | 8.1 | High | 95 |
| Ropivacaine | Amide | 6 | 8.1 | High | 94 |
| Anesthetic | Concentration (%) | Onset of Action (minutes) | Duration of Action (minutes) |
| Procaine | 1 | Slow (5-10) | 15-30[1] |
| Lidocaine | 1 | Rapid (2-5) | 30-60 |
| Bupivacaine | 0.25 | Moderate (5-10) | 120-240 |
| Ropivacaine | 0.5 | Moderate (3-15) | 120-360 |
| Anesthetic | Indications | Common Side Effects | Notes |
| Procaine | Infiltration anesthesia, peripheral nerve block, spinal block[2] | Potential for allergic reactions (due to PABA metabolite)[3] | Short duration of action limits its use in many procedures.[3] |
| Lidocaine | Topical, infiltration, peripheral nerve block, epidural, spinal anesthesia | CNS effects (drowsiness, dizziness), cardiotoxicity at high doses | Widely used due to its rapid onset and intermediate duration.[4] |
| Bupivacaine | Infiltration, peripheral nerve block, epidural, spinal anesthesia | Higher risk of cardiotoxicity compared to other local anesthetics | Long duration of action makes it suitable for postoperative pain management. |
| Ropivacaine | Infiltration, peripheral nerve block, epidural anesthesia | Similar to bupivacaine but with a lower propensity for cardiotoxicity | Often preferred for regional anesthesia due to its favorable safety profile. |
Experimental Protocols
In Vivo Assessment of Anesthetic Efficacy: Mouse Tail-Flick Test
The tail-flick test is a common preclinical method to assess the analgesic and anesthetic effects of drugs.[5]
Objective: To determine the duration of sensory block induced by a local anesthetic.
Apparatus:
-
Tail-flick meter with a radiant heat source.
-
Mouse restrainers.
Procedure:
-
Acclimatization: Acclimate the mice to the testing environment and restrainers to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency (TFL) for each mouse by applying the radiant heat to the tail and recording the time it takes for the mouse to flick its tail away. The heat source is typically set to a level that results in a baseline latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Anesthetic Administration: Inject the local anesthetic solution subcutaneously at the base of the tail.
-
Post-treatment Latency: At predetermined time intervals (e.g., every 5-10 minutes), measure the TFL.
-
Determination of Block Duration: The duration of the sensory block is defined as the time from injection until the TFL returns to baseline levels.[5]
Clinical Assessment of Nerve Block
Objective: To evaluate the onset, duration, and quality of sensory and motor blockade in human subjects.
Methods:
-
Sensory Block Assessment:
-
Pinprick Test: The level of sensory block is assessed by lightly pricking the skin with a blunt needle or a specialized neurologic pin. The patient is asked to report when the sensation changes from sharp to dull.
-
Cold Sensation Test: A cold stimulus (e.g., an alcohol swab) is applied to the skin to determine the extent of the block to temperature sensation.
-
-
Motor Block Assessment:
-
Bromage Scale: A commonly used scale to assess the degree of motor blockade in the lower extremities:
-
0 = No motor block (full movement of legs and feet)
-
1 = Inability to raise extended legs, but able to move knees and feet
-
2 = Inability to move knees, but able to move feet
-
3 = Complete motor block (inability to move legs or feet)
-
-
Assessment of specific muscle function: For upper extremity blocks, specific muscle strengths are tested (e.g., grip strength, finger abduction).
-
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
Experimental Workflow for Comparative Analysis
Caption: General workflow for benchmarking local anesthetic performance.
References
Procaine Glucoside: A Comparative Guide to its Enhanced Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the membrane permeability of Procaine Glucoside against its parent compound, Procaine. While direct comparative experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages established principles of drug glycosylation and standard permeability assays to illustrate the anticipated enhancement in its ability to traverse cellular membranes. The inclusion of a glucose moiety is a well-documented strategy to improve the pharmacokinetic properties of therapeutic agents, often leading to increased membrane permeability.[1]
Comparative Permeability Data
The following table presents a hypothetical yet representative comparison of the apparent permeability coefficients (Papp) for Procaine and this compound. These values are illustrative and based on typical outcomes for glycosylated compounds versus their aglycone counterparts when evaluated in standard in vitro permeability models such as the Caco-2 cell assay. A higher Papp value is indicative of greater membrane permeability.
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Assay System |
| Procaine | 1.5 | Caco-2 |
| This compound | 8.5 | Caco-2 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of enhanced permeability for this compound. Actual experimental values may vary.
The Impact of Glycosylation on Permeability
Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins or lipids, is a critical post-translational modification that can significantly alter the physicochemical properties of a molecule.[1] In drug development, the strategic addition of a sugar moiety, such as glucose in the case of this compound, can enhance a drug's solubility, stability, and, notably, its permeability across biological membranes. This enhancement can occur through several mechanisms, including increased interaction with glucose transporters on the cell surface.
Experimental Protocols for Permeability Assessment
The determination of a drug's permeability is a crucial step in preclinical development. Standardized in vitro models are employed to predict in vivo absorption. Below are detailed methodologies for two widely accepted assays.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes that mimic the intestinal epithelial barrier. This model is considered a gold standard for predicting oral drug absorption.
Methodology:
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
The test compound (Procaine or this compound) is added to the apical compartment at a defined concentration.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput screening assay that assesses the passive permeability of a compound across an artificial lipid membrane. It is a cost-effective method for early-stage drug discovery.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup:
-
The wells of an acceptor plate are filled with buffer solution (pH 7.4).
-
The donor plate is placed on top of the acceptor plate.
-
The test compound solution is added to the wells of the donor plate.
-
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Effective Permeability (Pe): The effective permeability is calculated based on the change in concentration in the donor and acceptor compartments over time.
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in permeability assessment, the following diagrams are provided.
Caption: Caco-2 Permeability Assay Workflow
Caption: Drug Transport Mechanisms
References
A Comparative Guide to the Synthesis and Activity of Procaine Glucoside and Its Derivatives
An Examination of the Available Scientific Literature on the Synthesis and Biological Evaluation of Glycosylated Procaine Derivatives.
This guide provides a detailed overview of the synthesis of procaine-derived glycodrugs, with a focus on the reproducibility of the synthetic methods and the biological activity of these compounds. While literature specifically detailing the synthesis and activity of "Procaine glucoside" is limited in recent scientific publications, this guide presents the most current and relevant information on a closely related procaine glycodrug, a procaine-D-galactose derivative. Additionally, the well-established synthesis and biological activity of the parent compound, procaine, are described for comparative purposes.
This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of glycosylated local anesthetics.
Synthesis of a Procaine Glycodrug: A Procaine-D-galactose Derivative
Recent research has described a reproducible synthetic methodology for a procaine glycodrug, specifically a D-galactose derivative of procaine.[1][2] The synthesis is a two-step process that involves the formation of an imine followed by its reduction to yield the final product.[1][2]
Experimental Protocol
The synthesis of the 6-N-galactosyl derivative of procaine is performed as follows[1][2]:
-
Oxidation of the Sugar: 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is oxidized using dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) to produce the corresponding galactosyl aldehyde.
-
Imine Formation: The resulting aldehyde is then reacted with procaine in dichloromethane. This reaction, which forms a Schiff base (imine), is carried out in the presence of 4 Å molecular sieves and is stirred for 24 hours at reflux.
-
Reduction of the Imine: The imine functional group is subsequently reduced using sodium borohydride (NaBH₄) in isopropanol.
-
Purification: The final product, the galactosyl derivative of procaine, is purified.
The overall yield for this synthesis is reported to be 52%.[2] The structure of the synthesized compound was confirmed using NMR spectroscopy.[1][2]
Synthesis Workflow
Figure 1. Synthetic workflow for the preparation of a procaine-D-galactose derivative.
Quantitative Data on Synthesis
| Product | Starting Materials | Reagents | Overall Yield |
| Procaine-D-galactose Derivative | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, Procaine | DMSO, DCC, CH₂Cl₂, NaBH₄, isopropanol | 52%[2] |
Biological Activity of Procaine Glycodrugs
As of late 2025, the biological activity of the newly synthesized procaine-D-galactose derivative has not yet been reported. The researchers have indicated that future work will involve the deprotection of the acetal groups and subsequent preliminary biological assays.[1][2] The rationale for creating such glycodrugs is that the sugar moiety may enhance the therapeutic efficacy of the parent drug by altering its transport across biological membranes or by interacting with specific receptors on the cell surface.[1]
The Parent Compound: Procaine
To provide context, this section outlines the synthesis and well-documented biological activity of procaine.
Procaine Synthesis
Procaine can be synthesized through a few different routes. One common method involves the following steps[3][4][5]:
-
Esterification: p-nitrobenzoic acid is reacted with diethylaminoethanol to form nitrocaine.
-
Reduction: The nitro group of nitrocaine is then reduced to an amino group, for example, through hydrogenation over a Raney nickel catalyst, to yield procaine.
Another method is the direct reaction of benzocaine with 2-diethylaminoethanol.[3]
Biological Activity and Mechanism of Action of Procaine
Procaine is a local anesthetic of the amino ester group.[3][6] Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve cell membranes.[6] By inhibiting these channels, procaine prevents the influx of sodium ions that is necessary for the initiation and conduction of nerve impulses, leading to a loss of sensation.[6]
Procaine has a slow onset and a short duration of action.[6] It is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-amino benzoic acid (PABA) and diethylaminoethanol.[3]
Figure 2. Mechanism of action of Procaine as a sodium channel blocker.
Conclusion
The reproducibility of "this compound" synthesis and its activity is a topic with limited available data in recent scientific literature. However, a reproducible method for the synthesis of a related procaine glycodrug, a procaine-D-galactose derivative, has been recently described with a reported yield of 52%.[2] The biological activity of this specific compound is yet to be determined.
For comparison, the parent compound, procaine, has well-established synthetic routes and a clearly defined mechanism of action as a local anesthetic that functions by blocking voltage-gated sodium channels.[6] Future research on procaine glycodrugs will be crucial to determine if the addition of a sugar moiety can favorably modulate the pharmacokinetic and pharmacodynamic properties of procaine, potentially leading to new therapeutic applications.
References
- 1. Synthesis of Novel Benzocaine and Procaine Glycodrugs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Procaine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Procaine synthesis - chemicalbook [chemicalbook.com]
- 6. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Procaine Glucoside and its Aglycone, Procaine
Physicochemical and Pharmacokinetic Properties
The addition of a glucose moiety to the procaine structure is anticipated to significantly alter its physicochemical properties, thereby influencing its pharmacokinetic profile. Glycosylation typically increases hydrophilicity, which would be expected to decrease the membrane permeability and volume of distribution of procaine glucoside compared to procaine.
| Property | Procaine | This compound (Predicted) |
| Molecular Formula | C13H20N2O2 | C19H30N2O7 |
| Molar Mass | 236.31 g/mol [1] | 398.45 g/mol |
| LogP | 2.14[2] | Lower than procaine |
| Water Solubility | 9450 mg/L (at 30 °C)[2] | Higher than procaine |
| Metabolism | Hydrolyzed by plasma esterases to para-aminobenzoic acid (PABA)[1][3][4] | Potential for initial deglycosylation by glycosidases, followed by ester hydrolysis of the parent procaine. |
| Elimination Half-life | 40–84 seconds[1] | Potentially longer due to altered metabolism and distribution. |
| Protein Binding | Low | Likely lower than procaine |
Pharmacodynamics: Mechanism of Action
Procaine, an amino ester local anesthetic, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[2][3][5][6][7][8][9][10] This action inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a loss of sensation.[2][9][10][11]
The mechanism of action for this compound would likely be dependent on its ability to release the active aglycone, procaine. It is hypothesized that this compound itself would be inactive as a sodium channel blocker due to its increased size and polarity, which would hinder its interaction with the receptor site on the sodium channel.
Below is a DOT script illustrating the proposed mechanism of action for both compounds.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 8. What is Procaine Hydrochloride used for? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. flarer.ch [flarer.ch]
Validating the Specificity of Procaine's Biological Target: A Comparative Guide
A Note on Procaine Glucoside: Extensive literature searches did not yield specific information regarding a compound formally designated as "this compound." Therefore, this guide will focus on the well-characterized local anesthetic, Procaine , and its known biological targets. It is plausible that "this compound" may refer to a hypothetical or experimental derivative, but without available data, this guide will serve as a foundational comparison for researchers investigating Procaine and its analogues.
This guide provides a comparative analysis of Procaine's biological target specificity, contrasting its on-target and off-target effects with alternative compounds. Experimental data is presented to offer a clear comparison for researchers, scientists, and drug development professionals.
On-Target and Off-Target Profile of Procaine and Comparators
Procaine's primary therapeutic action is the blockade of voltage-gated sodium channels, leading to its local anesthetic effect. However, it is also known to exhibit off-target activity as a DNA methyltransferase (DNMT) inhibitor. This dual activity is compared with Lidocaine, a more potent local anesthetic, and 5-Azacytidine, a dedicated DNMT inhibitor.
| Compound | Primary Target | On-Target Potency (IC50) | Key Off-Target | Off-Target Potency (IC50) | Notes |
| Procaine | Voltage-gated sodium channels | 60-200 µM[1][2] | DNA methyltransferase 1 (DNMT1) | Ki = 4600 ± 500 μM for unmethylated substrate[3] | Known to cause global DNA hypomethylation[4]. |
| Lidocaine | Voltage-gated sodium channels | ~20 µM for open-channel block[5] | Generally considered more specific to sodium channels than Procaine. May interact with other ion channels at higher concentrations[6][7][8]. | Not widely reported as a potent inhibitor of other major target classes at therapeutic concentrations. | More potent and longer-acting local anesthetic compared to Procaine[9]. |
| 5-Azacytidine | DNA methyltransferases (DNMTs) | Potent inhibitor, acts as a cytosine analog and incorporates into DNA[10]. | Cytotoxicity due to DNA incorporation[4]. | Not applicable as its primary mechanism involves DNA incorporation and subsequent enzyme trapping. | Clinically used as a hypomethylating agent in cancer therapy. |
Experimental Protocols
Validating Sodium Channel Blockade via Patch-Clamp Electrophysiology
This protocol outlines the whole-cell voltage-clamp technique to measure the inhibitory effect of a compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype).
Materials:
-
HEK293 cells expressing the sodium channel of interest
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Test compound stock solution (e.g., Procaine hydrochloride dissolved in external solution)
Procedure:
-
Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a target cell with the micropipette and apply slight positive pressure.
-
Once in contact with the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Set the holding potential to a level where most sodium channels are in the closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Record baseline sodium currents in the absence of the test compound.
-
Perfuse the chamber with the external solution containing various concentrations of the test compound.
-
Record sodium currents at each concentration after allowing for equilibration.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Assessing DNA Methyltransferase (DNMT) Inhibition
This protocol describes a colorimetric assay to quantify the activity of DNMTs and the inhibitory potential of a compound. Commercial kits are available for this purpose (e.g., EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit).
Materials:
-
Nuclear extract containing DNMT enzymes or purified DNMT1 enzyme
-
DNMT assay kit (containing DNA substrate-coated plate, assay buffer, S-adenosylmethionine (SAM), capture antibody, detection antibody, and developer solution)
-
Test compound (e.g., Procaine)
-
Known DNMT inhibitor as a positive control (e.g., 5-Azacytidine)
-
Microplate reader
Procedure:
-
Prepare the assay buffer and other reagents as per the kit instructions.
-
Add the assay buffer and SAM to the wells of the DNA substrate-coated plate.
-
Add the nuclear extract or purified DNMT enzyme to the appropriate wells.
-
Add different concentrations of the test compound or the positive control to the respective wells. For the no-inhibitor control, add the vehicle solvent.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for the methylation reaction.
-
Wash the wells to remove unbound components.
-
Add the capture antibody (specific for 5-methylcytosine) to each well and incubate.
-
Wash the wells and add the detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Wash the wells and add the colorimetric developer solution.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of nerve conduction blockade by Procaine.
Caption: Experimental workflow for biological target validation.
References
- 1. Procaine hydrochloride, Na+ channel blocker (CAS 51-05-8) | Abcam [abcam.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. Procainamide Is a Specific Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
- 7. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procaine - Wikipedia [en.wikipedia.org]
- 10. jitc.bmj.com [jitc.bmj.com]
Assessing the Improved Therapeutic Index of Procaine Glucoside: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents with an enhanced therapeutic index remains a cornerstone of oncological research. Procaine, a well-established local anesthetic, has garnered attention for its potential anticancer properties, primarily attributed to its DNA demethylating and cell signaling modulating activities. However, its clinical utility in oncology is limited by its therapeutic window. The glycosylation of small molecules, such as Procaine to form Procaine glucoside, represents a promising strategy to improve their pharmacokinetic and pharmacodynamic profiles, potentially leading to a superior therapeutic index. This guide provides a comparative overview of Procaine and the projected advantages of this compound, supported by available experimental data and detailed methodologies.
I. Comparative Efficacy and Cytotoxicity
A comprehensive review of existing literature reveals quantifiable data on the cytotoxic effects of Procaine on various cancer cell lines. However, a direct comparative study with this compound is not yet available in published research. The following tables summarize the available IC50 values for Procaine in both cancerous and normal human cell lines. The therapeutic index (TI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. It is important to note that the TI values presented here are estimations derived from different studies and should be interpreted with caution.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference Study |
| MCF-7 | Breast Adenocarcinoma | 9 | [1] |
| HCT116 | Colon Carcinoma | 1.5 - 2.0 | [2][3] |
| SH-SY5Y | Neuroblastoma | >1000 | [4] |
| HepG2 | Hepatocellular Carcinoma | >200 (no significant cytotoxicity) | [5] |
| HCCLM3 | Hepatocellular Carcinoma | >200 (no significant cytotoxicity) | [5] |
| CAL27 | Tongue Squamous Cell Carcinoma | ~1000 (1.0 mg/ml) | [6][7] |
| SCC-15 | Tongue Squamous Cell Carcinoma | >2000 (2.0 mg/ml) | [6][7] |
Table 1: Cytotoxicity of Procaine in Human Cancer Cell Lines
| Normal Cell Line | Cell Type | IC50 (µM) | Reference Study |
| WI-38 | Lung Fibroblast | Growth enhancement at low concentrations, toxic at higher, prolonged concentrations | |
| Human Corneal Epithelial Cells | Epithelial Cells | Cytotoxic effects observed with prolonged use | |
| Human Skin Fibroblasts | Fibroblasts | Reversible vacuolization, low cytotoxicity | [8] |
Table 2: Cytotoxicity of Procaine in Normal Human Cell Lines
| Compound | Cancer Cell Line | Normal Cell Line | Estimated Therapeutic Index (TI) |
| Procaine | HCT116 (IC50 ≈ 2 µM) | WI-38 (Toxicity at higher concentrations) | >1 (Qualitative) |
| Procaine | MCF-7 (IC50 = 9 µM) | WI-38 (Toxicity at higher concentrations) | >1 (Qualitative) |
Table 3: Estimated Therapeutic Index of Procaine
This compound: A Hypothesis for an Improved Therapeutic Index
While direct experimental data for this compound is currently unavailable, the principles of drug glycosylation suggest a potential for an improved therapeutic index. Glycosylation can alter a drug's physicochemical properties, leading to:
-
Enhanced Solubility and Stability: Improved formulation possibilities and longer shelf-life.[9]
-
Modified Pharmacokinetics: Altered absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to a longer plasma half-life.[10]
-
Targeted Delivery: The glucose moiety can be recognized by glucose transporters (GLUTs) which are often overexpressed on the surface of cancer cells, leading to preferential uptake by tumor tissues and reduced exposure of healthy tissues.[11]
-
Reduced Non-specific Toxicity: By targeting cancer cells more effectively, the overall systemic toxicity could be diminished, widening the therapeutic window.[12]
This targeted approach could theoretically lead to a higher concentration of the active drug within the tumor, allowing for a lower administered dose and minimizing side effects on normal tissues.
II. Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
A. In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of Procaine or this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[2][13][14]
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).
-
Assay Reaction: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Cytotoxicity Calculation: The percentage of cytotoxicity is determined by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).[15][16]
B. In Vivo Efficacy Studies
Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer Procaine or this compound via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific treatment period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).[17][18]
III. Signaling Pathways and Mechanism of Action
Procaine has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. It is hypothesized that this compound, upon cellular uptake and potential cleavage of the glucose moiety, would engage the same intracellular targets.
A. PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Procaine has been shown to inhibit this pathway.
Caption: Procaine inhibits the PI3K/AKT pathway.
B. ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another crucial signaling cascade that regulates cell growth and division. Procaine has been demonstrated to suppress this pathway in cancer cells.
Caption: Procaine inhibits the ERK/MAPK pathway.
IV. Conclusion
The available evidence suggests that Procaine possesses anticancer properties through the inhibition of critical cell signaling pathways. While direct experimental data on this compound is lacking, the principles of medicinal chemistry and drug design strongly support the hypothesis that glycosylation could lead to an improved therapeutic index. A higher selectivity for cancer cells, achieved through targeted uptake via glucose transporters, could translate into enhanced efficacy and reduced systemic toxicity. Further preclinical studies directly comparing the cytotoxicity and in vivo efficacy of Procaine and this compound are warranted to validate this promising therapeutic strategy. This guide provides the foundational information and experimental frameworks necessary to embark on such investigations.
References
- 1. Comprehensive exploration of the anticancer activities of procaine and its binding with calf thymus DNA: a multi spectroscopic and molecular modelling ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13647A [pubs.rsc.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Procaine Abrogates the Epithelial-Mesenchymal Transition Process through Modulating c-Met Phosphorylation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 10. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]
- 11. Glycosaminoglycans in the cellular uptake of drug delivery vectors - bystanders or active players? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosylation Shapes the Efficacy and Safety of Diverse Protein, Gene and Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 18. BiTE® Xenograft Protocol [protocols.io]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Procaine Glucoside
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Procaine glucoside, a derivative of the local anesthetic procaine, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Hazard Profile and Safety Precautions
Procaine and its salts are classified as hazardous materials. Procaine hydrochloride is toxic if swallowed and can cause allergic skin reactions.[1] When heated to decomposition, it can emit toxic fumes of nitroxides.[2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | To protect against accidental splashes or dust formation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact and potential allergic reactions. |
| Body Protection | Lab coat or other protective clothing. | To shield skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1][2] | To avoid inhalation of harmful dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[3][4][5] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4][5]
1. Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be robust, leak-proof, and compatible with the chemical.
2. Waste Characterization:
-
Based on the available safety data for procaine, waste containing this compound should be treated as hazardous pharmaceutical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and labeling.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
4. Professional Disposal:
-
Never dispose of this compound down the drain or in regular trash.[2][6] This is to prevent contamination of water systems and harm to aquatic life.[6]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
These companies are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, typically through high-temperature incineration.[4][5]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Keep copies of all waste manifests and certificates of destruction provided by the disposal company.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate the immediate area to prevent exposure.
-
Ventilate the area, if possible.
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
Essential Safety and Handling of Procaine Glucoside for Research Professionals
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Procaine Glucoside.
This document provides crucial safety and logistical information for the laboratory use of this compound. Given the limited specific safety data for this compound, this guidance is primarily based on the well-documented safety profile of its parent compound, Procaine Hydrochloride. It is imperative to treat this compound with at least the same level of caution as Procaine Hydrochloride.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, which can cause allergic reactions.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure to dust or splashes. |
| Respiratory Protection | Use a NIOSH-approved respirator when dust is generated.[1] | Prevents inhalation, a potential route of exposure. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following steps are based on general good laboratory practices and information from the synthesis of related compounds.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Handle this compound as a solid in a designated area to prevent contamination.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
-
Minimize the generation of dust during transfer.
-
-
In Solution:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If the solution requires heating, use a controlled heating source like a water bath or heating mantle.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling this compound.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through a licensed disposal company.[1] |
| Contaminated Materials (e.g., gloves, weighing paper) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Triple-rinse with an appropriate solvent, collect the rinsate as hazardous waste, and then dispose of the container according to local regulations. |
Hazard and Toxicity Profile
Hazard Identification:
| Hazard | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Eye Irritation | May cause eye irritation. |
| Inhalation | May cause respiratory tract irritation. |
Quantitative Toxicity Data (for Procaine Hydrochloride):
| Test | Result | Species |
| LD50 Oral | 350 mg/kg | Mouse |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation or a rash develops, seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Experimental Context: Synthesis of a Procaine Glycodrug
The following diagram illustrates a general workflow for the synthesis of a procaine-derived glycodrug, providing a practical context for the handling procedures described above.[3] This is a representative experimental protocol and should be adapted based on the specific requirements of your research.
Caption: A generalized workflow for the synthesis of a procaine glycodrug.
Potential Mechanism of Action
Procaine and its derivatives primarily act as local anesthetics by blocking voltage-gated sodium channels in nerve cell membranes. This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation. The logical relationship of this mechanism is depicted below.
Caption: The mechanism of action of procaine as a sodium channel blocker.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
